molecular formula C11H13N3O B1490514 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline CAS No. 1146290-31-4

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Cat. No.: B1490514
CAS No.: 1146290-31-4
M. Wt: 203.24 g/mol
InChI Key: ZDKSIKJGUOTJJK-UHFFFAOYSA-N
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Description

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-14-7-6-13-11(14)8-15-10-4-2-9(12)3-5-10/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKSIKJGUOTJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-31-4
Record name 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, the adage "know your molecule" has never been more pertinent. The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] A comprehensive understanding of these parameters is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling researchers to predict a compound's in vivo behavior, optimize its formulation, and ultimately, enhance its therapeutic potential.

This guide provides an in-depth technical overview of the key physicochemical properties of the novel compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. While specific experimental data for this molecule is not yet extensively published, this document will serve as a predictive and methodological framework for its characterization. We will explore its structural attributes, project its likely physicochemical characteristics based on established principles, and provide detailed, field-proven protocols for the experimental determination of these properties. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the evaluation and advancement of new chemical entities.

Molecular Structure and Predicted Physicochemical Attributes

The structure of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline incorporates several key functional groups that will dictate its physicochemical behavior: a primary aromatic amine (aniline), a substituted imidazole ring, and a methoxy ether linkage.

Figure 1: Chemical Structure of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
(Image of the chemical structure of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline would be placed here)

Based on this structure, we can predict the following general characteristics:

  • Aqueous Solubility: The presence of the polar aniline and imidazole moieties suggests a degree of aqueous solubility. However, the overall aromaticity of the molecule may limit this. The pH of the aqueous environment will be a critical determinant of its solubility due to the ionizable nature of the aniline and imidazole groups.

  • Lipophilicity (logP/logD): The molecule possesses both hydrophilic (amine, imidazole) and lipophilic (aromatic rings, methyl group) regions, suggesting a moderate logP value. The distribution coefficient (logD) will be pH-dependent, reflecting the ionization state of the molecule.

  • Ionization Constant (pKa): The aniline group will have a basic pKa, while the imidazole ring will have both an acidic and a basic pKa. Determining these values is crucial for understanding the compound's charge state at physiological pH.

The following table summarizes the predicted and key experimental physicochemical parameters for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Physicochemical PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Formula C11H13N3ODefines the elemental composition.
Molecular Weight 203.24 g/mol Influences diffusion and membrane permeability.
Aqueous Solubility pH-dependentCritical for absorption and formulation.[]
logP (Octanol/Water) 1.5 - 2.5 (Estimated)Measures lipophilicity, affecting membrane permeability and protein binding.[6]
pKa (Acid Dissociation Constant) Aniline (basic): ~4-5Imidazole (basic): ~6-7Imidazole (acidic): >14Determines the ionization state at different pH values, impacting solubility, absorption, and receptor interaction.[7]

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Determination of Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability.[] The equilibrium solubility test is a widely accepted method for this determination.[]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[8][9]

  • Sample Preparation: Add an excess amount of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline to separate vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility at each pH is reported as the mean concentration from replicate experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Compound to Buffer Vials A->B C Agitate at 37°C (24-48h) B->C D Centrifuge to Separate Phases C->D E Collect Supernatant D->E F Analyze by HPLC-UV E->F G Determine Concentration F->G G A Prepare Octanol & Water Phases (Pre-saturated) B Dissolve Compound in Octanol A->B C Mix Octanol & Water Phases B->C D Shake to Equilibrate C->D E Allow Phases to Separate D->E F Sample Both Phases E->F G Analyze Concentrations (HPLC) F->G H Calculate logP G->H

Diagram: Workflow for logP Determination.
Determination of Ionization Constant (pKa)

The pKa value(s) of a compound indicate the pH at which it exists in a 50:50 equilibrium between its ionized and non-ionized forms. [7][10]This is critical for predicting its behavior in different physiological compartments. Potentiometric titration is a classic and reliable method for pKa determination. [10][11] Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline in a suitable solvent (e.g., water or a water-methanol mixture for poorly soluble compounds). [11]2. Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa(s) and with a strong base (e.g., NaOH) to determine any acidic pKa(s). [10]Add the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. [10][11]

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Dissolve Compound C Add Titrant Incrementally A->C B Calibrate pH Meter B->C D Record pH after each addition C->D E Plot pH vs. Titrant Volume D->E F Determine Inflection Point E->F G Calculate pKa F->G

Diagram: Workflow for pKa Determination by Potentiometric Titration.

Synthesis and Potential Applications

While a detailed synthetic route for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is not readily available in the public domain, analogous structures are often synthesized through multi-step processes involving the coupling of substituted anilines with functionalized imidazoles. The benzimidazole scaffold, a close structural relative, is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral and anticancer properties. [12][13][14]The imidazole moiety is also a common feature in many biologically active compounds. For instance, compounds containing a 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridine core have been identified as inhibitors of Trypanosoma cruzi growth. [15] The structural motifs present in 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline suggest potential applications in several therapeutic areas. The aniline portion is a common starting point for the synthesis of a variety of pharmacologically active molecules. [16]The imidazole ring is a key component of many enzyme inhibitors and receptor antagonists. Therefore, this compound could serve as a valuable intermediate or a lead compound in the development of new therapeutics.

Conclusion: A Roadmap for Characterization

The physicochemical properties of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for the systematic evaluation of its solubility, lipophilicity, and ionization characteristics. By employing the detailed protocols outlined herein, researchers can generate a robust dataset that will inform subsequent stages of drug development, from formulation design to the prediction of in vivo performance. A thorough understanding of these core properties is an indispensable step in navigating the complex path from a promising molecule to a successful therapeutic.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. (2011, July 26). Chemical Research in Toxicology.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Pka. Scribd.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). (2019, October 31). PMC.
  • API Solubility: Key Factor in Oral Drug Bioavailability. BOC Sciences.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Annex 4.
  • Determination of p K a values of active pharmaceutical ingredients.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 24).
  • 4-Methoxy-2-methylaniline 98 102-50-1. Sigma-Aldrich.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • Development of Methods for the Determin
  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Prolifer
  • LogP—Making Sense of the Value. ACD/Labs.
  • Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Academia.edu.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • LogP/LogD/pKa/pH Solubility in Preformul
  • 4-[(1-Pyrrolidinylsulfonyl)methyl]aniline. Achemica.
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. (2025, August 9).
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012, January).
  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. (2020, April 15). PubMed.

Sources

Structural Elucidation of 4-[(1-Methyl-1H-imidazol-2-yl)methoxy]aniline: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex bifunctional organic molecules requires a rigorous, multi-modal analytical approach. This whitepaper details the definitive structural characterization of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (Molecular Formula: C₁₁H₁₃N₃O), a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1]. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical system. In this system, the exact mass dictates the molecular formula, which acts as a strict checksum for the atomic connectivity derived from 2D NMR.

Molecular Architecture & Analytical Rationale

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline consists of three distinct structural domains:

  • A para-substituted aniline ring , providing hydrogen-bond donor capabilities.

  • A 1-methylimidazole ring , serving as a basic, metal-coordinating pharmacophore.

  • A methylene-ether linker (-CH₂-O-) , bridging the two aromatic systems.

The primary analytical challenge lies in unequivocally proving the regiochemistry of the ether linkage and the position of the N-methyl group on the imidazole ring. To achieve this, we deploy a multi-modal workflow where each technique orthogonally validates the findings of the others.

Workflow Prep Sample Preparation (DMSO-d6 / MeOH) HRMS HRMS (ESI-TOF) Exact Mass & Formula Prep->HRMS NMR 1D & 2D NMR Connectivity (HMBC) Prep->NMR FTIR FT-IR Spectroscopy Functional Groups Prep->FTIR Elucidation Structural Validation 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline HRMS->Elucidation NMR->Elucidation FTIR->Elucidation

Fig 1. Multi-modal analytical workflow for structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Logic: The choice of Electrospray Ionization (ESI) is dictated by the basicity of the imidazole and aniline nitrogens, which readily accept protons to form highly stable [M+H]⁺ ions. This prevents premature fragmentation during the ionization phase, allowing for the accurate determination of the intact molecular weight[2].

Using an ESI-TOF analyzer, the exact monoisotopic mass of the compound is calculated at 203.1058 Da[1]. The observed [M+H]⁺ peak at m/z 204.1132 confirms the molecular formula C₁₁H₁₃N₃O.

During Collision-Induced Dissociation (CID), the molecule undergoes characteristic heterolytic cleavage at the ether bond. The dominant fragment at m/z 95.0604 corresponds to the 1-methyl-1H-imidazol-2-ylmethyl cation. The exceptional abundance of this ion is driven by resonance stabilization within the imidazole ring, making it a highly diagnostic marker for this specific substructure[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: The structural elucidation relies heavily on 1D (¹H, ¹³C) and 2D (HMBC, HSQC) NMR. The solvent selection is critical: DMSO-d₆ is chosen over CDCl₃. The strong hydrogen-bonding capability of DMSO slows the chemical exchange rate of the aniline -NH₂ protons, allowing them to be observed as a distinct broad singlet rather than being lost to baseline broadening[3].

1D NMR Signatures
  • Aniline Ring: Presents as a classic AA'BB' spin system with two distinct doublets (~6.55 ppm and ~6.78 ppm), confirming para-substitution.

  • Imidazole Ring: The C4 and C5 protons appear as two doublets with a very small coupling constant (J ≈ 1.2 Hz), typical of adjacent protons on a five-membered heteroaromatic ring[3].

  • Linkers: The methylene protons (-CH₂-) appear as a sharp singlet at ~5.05 ppm, while the N-methyl group is observed at ~3.72 ppm.

2D HMBC Connectivity (The Linchpin)

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the definitive tool for proving the molecular assembly. By observing long-range carbon-proton couplings (²J and ³J), we can "jump" across heteroatoms. The methylene protons show strong ³J couplings to the C4 carbon of the aniline ring (across the oxygen atom) and ²J couplings to the C2 carbon of the imidazole ring. This unequivocally locks the two rings to the central ether bridge.

HMBC CH2 Methylene Protons (-CH2-, ~5.1 ppm) C2_Imid C2 (Imidazole) (~144 ppm) CH2->C2_Imid 2J C-H Coupling C4_Anil C4 (Aniline) (~150 ppm) CH2->C4_Anil 3J C-H Coupling (via O) N_Me N-Methyl Protons (N-CH3, ~3.7 ppm) N_Me->C2_Imid 3J C-H Coupling

Fig 2. Critical HMBC correlations establishing the ether linkage and N-methyl regiochemistry.

Vibrational Spectroscopy (FT-IR)

While NMR and MS provide connectivity and mass, FT-IR serves as an orthogonal validation of the functional groups. The asymmetric C-O-C stretching vibration at ~1240 cm⁻¹ confirms the presence of the diaryl/alkyl ether linkage. Furthermore, the N-H stretching modes at ~3350 and ~3450 cm⁻¹ corroborate the presence of the primary aromatic amine, validating the intact aniline moiety.

Experimental Protocols

To ensure reproducibility and adherence to a self-validating framework, the following step-by-step methodologies must be strictly followed:

Protocol A: Sample Preparation
  • Weigh exactly 2.0 mg of the lyophilized analyte using a calibrated microbalance.

  • Dissolve the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal chemical shift reference.

  • Vortex for 30 seconds and sonicate for 1 minute to ensure complete dissolution.

  • Transfer the solution to a standard 5 mm precision NMR tube.

Protocol B: HRMS (ESI-TOF) Acquisition
  • Extract a 10 µL aliquot from the prepared NMR sample.

  • Dilute the aliquot in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote ionization.

  • Inject 1 µL into the ESI-TOF mass spectrometer.

  • Instrument Parameters: Operate in positive ion mode; Capillary Voltage: 3.5 kV; Cone Voltage: 30 V; Desolvation Temperature: 350°C; Mass Range: m/z 50–1000.

Protocol C: NMR Acquisition
  • Insert the NMR tube into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C NMR: Acquire 1024 scans at 150 MHz, utilizing proton decoupling (WALTZ-16), with a D1 of 2.0 seconds.

  • 2D HMBC: Acquire using a standard pulse sequence optimized for a long-range coupling constant (³J_CH) of 8 Hz, with 256 increments in the indirect dimension.

Data Summary Tables

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 600 MHz)
Position¹H Chemical Shift (ppm)Multiplicity (J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations
Aniline NH₂ 4.80br s, 2H--
Aniline C1 --141.5-
Aniline C2, C6 6.55d (8.0), 2H114.8C1, C4
Aniline C3, C5 6.78d (8.0), 2H115.6C1, C4
Aniline C4 --150.2-
Methylene (-CH₂-) 5.05s, 2H64.5Aniline C4, Imidazole C2
Imidazole C2 --144.1-
Imidazole C4 7.12d (1.2), 1H126.8Imidazole C2, C5
Imidazole C5 6.85d (1.2), 1H122.3Imidazole C2, C4
N-CH₃ 3.72s, 3H32.8Imidazole C2, C5
Table 2: HRMS (ESI-TOF) Fragmentation Data
FragmentExact Mass (m/z)FormulaRelative AbundanceStructural Origin
[M+H]⁺ 204.1132C₁₁H₁₄N₃O⁺100%Intact Molecular Ion
[Frag A]⁺ 110.0600C₆H₈NO⁺45%Cleavage of ether (Aniline side)
[Frag B]⁺ 95.0604C₅H₇N₂⁺85%Cleavage of ether (Imidazole side)

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39201202, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.[Link]

Sources

Engineering Imidazole-Aniline Architectures: A Technical Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-based heterocycles form the structural backbone of countless therapeutics. Among these, the fusion of an imidazole ring—a five-membered heterocycle containing two nitrogen atoms—with an aniline moiety creates a highly privileged pharmacophore[1][2]. This technical whitepaper explores the biological activity of imidazole-aniline derivatives, detailing their mechanisms of action across antimicrobial, antimalarial, anti-inflammatory, and anticancer domains. By bridging structural design with self-validating experimental workflows, this guide provides a comprehensive framework for researchers developing next-generation targeted therapeutics.

Pharmacological Profiling & Target Engagement

The versatility of the imidazole-aniline scaffold lies in its ability to act as both a hydrogen bond donor (via the aniline NH) and an acceptor (via the imidazole nitrogens), allowing for diverse drug-target interactions[2].

Anti-Inflammatory Action: Selective COX-2 Inhibition

Classic nonsteroidal anti-inflammatory drugs (NSAIDs) block both COX-1 and COX-2 enzymes, often leading to severe gastrointestinal side effects due to the suppression of homeostatic prostaglandins[3]. Atypical imidazole-aniline derivatives have been engineered to bypass this limitation. By attaching a methylsulfonyl or sulfonamide pharmacophore directly to the central imidazole core, the molecule is oriented precisely within the COX-2 active site[3]. The aniline moiety establishes critical hydrogen bonding with the Arg120 residue, while the methylsulfonyl group interacts with the Arg513 selectivity pocket, yielding high potency and selectivity indices[3].

COX2 A Imidazole-Aniline Scaffold B COX-2 Active Site Penetration A->B C Arg513 Binding (Selectivity Pocket) B->C Methylsulfonyl Group D Arg120 Binding (Anilino NH) B->D Hydrogen Bonding E Prostaglandin Inhibition C->E D->E

Mechanism of COX-2 selective inhibition by imidazole-aniline derivatives.

Antimalarial and Antimicrobial Efficacy

The emergence of multidrug-resistant Plasmodium falciparum and bacterial strains necessitates novel scaffolds. Imidazole-aniline derivatives exhibit profound antimalarial activity by docking into the active site of the P. falciparum DHFR-TS protein[4]. The azomethine and imidazole nitrogen atoms form essential hydrogen bonds with serine residues, while the aromatic rings engage in π-π T-shaped and alkyl interactions, resulting in sub-micromolar IC50 values against both wild-type and resistant strains[4].

In bacterial models, these compounds interfere with DNA replication and disrupt cell wall synthesis, showing broad-spectrum efficacy against Gram-positive and Gram-negative pathogens[2].

Anticancer Cytotoxicity

Specific substitutions on the aniline ring dramatically shift the biological target toward oncology. For instance, halogenated derivatives, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, have demonstrated significant in vitro cytotoxicity against cervical cancer cell lines[1]. The mechanism typically involves interference with kinase signaling pathways or tubulin polymerization, driven by the steric bulk and electronegativity of the halogen substituents.

Quantitative Efficacy Data

To guide lead optimization, the following table summarizes the biological efficacy of key imidazole-aniline derivatives based on recent literature.

Compound Class / DerivativePrimary Biological TargetEfficacy MetricReference
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole COX-2 Enzyme (Anti-inflammatory)IC50 = 0.71 µM (Selectivity Index: 115)[3]
Quinoline-imidazole aniline hybrid P. falciparum DHFR-TS (Antimalarial)IC50 = 0.14 µM (CQ sensitive)[4]
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Cervical Cancer Cells (Anticancer)High in vitro cytotoxicity[1]
Imidazole-aniline Schiff bases Bacterial strains (Gram +/-)Broad-spectrum MIC inhibition[2]

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be designed as self-validating systems. The inclusion of internal controls and orthogonal validation steps ensures that the resulting data is a true reflection of biological activity, free from artifacts like compound precipitation or solvent toxicity.

Protocol A: Synthesis of Imidazole-Aniline Derivatives via Nucleophilic Substitution

Causality: We utilize Dimethyl Sulfoxide (DMSO) as the solvent because its high dielectric constant stabilizes the transition state during nucleophilic aromatic substitution, significantly improving the yield of the imidazole-aniline hybrid.

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, combine imidazole (1.0 eq) and the substituted aniline derivative (1.2 eq).

  • Catalysis & Solvent: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) as a mild base to scavenge the generated acid and drive the reaction forward. Suspend the mixture in 15 mL of anhydrous DMSO.

  • Reaction Execution: Purge the flask with nitrogen to prevent atmospheric oxidation. Heat the mixture to 110°C under continuous magnetic stirring for 12-24 hours. Monitor progression via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase.

  • Workup: Once the starting materials are consumed, cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Orthogonal Validation: Confirm the chemical structure using ¹H-NMR, ¹³C-NMR, and LC-MS. Self-Validation Check: The complete disappearance of the primary amine protons in the ¹H-NMR spectrum confirms successful coupling, while LC-MS verifies the exact molecular weight[1].

Protocol B: Resazurin-Based Microdilution Assay for Antimicrobial MIC

Causality: Relying solely on optical density (OD₆₀₀) to determine the Minimum Inhibitory Concentration (MIC) can lead to false positives if the synthesized derivative precipitates in the media. Using resazurin dye provides a direct, colorimetric readout of bacterial metabolism, bypassing solubility artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth until they reach the log phase. Standardize the suspension to 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized imidazole-aniline derivative (ranging from 500 µg/mL to 0.97 µg/mL) in 100 µL of broth.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well.

  • Internal Controls (Self-Validation):

    • Positive Control: Standard antibiotic (e.g., Ciprofloxacin 50 µg/mL) to ensure assay sensitivity[1].

    • Negative Control: Broth + bacteria (no drug) to ensure viability.

    • Sterility Control: Broth only to ensure no contamination.

  • Incubation & Readout: Incubate the plates at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolizing bacteria. The MIC is defined as the lowest concentration of the derivative that prevents the color change.

Workflow S1 Reactants: Imidazole + Aniline S2 Coupling Reaction (DMSO, K2CO3, 110°C) S1->S2 S3 Orthogonal Validation (NMR, MS, FTIR) S2->S3 Purification S4 In Vitro Bioassays (MIC / IC50) S3->S4 Confirmed Purity >95% S5 SAR Optimization S4->S5 Data Feedback S5->S1 Iterative Design

Self-validating workflow for the synthesis and screening of imidazole-aniline derivatives.

Conclusion

The imidazole-aniline scaffold remains a cornerstone in the discovery of high-affinity ligands for complex biological targets. By understanding the structure-activity relationship—such as the critical role of the methylsulfonyl group in COX-2 selectivity[3] or the azomethine nitrogen in P. falciparum DHFR-TS binding[4]—researchers can rationally design derivatives with enhanced pharmacokinetic profiles. Coupling this rational design with rigorous, self-validating experimental protocols ensures a robust pipeline from benchtop synthesis to preclinical validation.

References

  • Synthesis and biological evaluation of 1-substituted imidazole derivatives - International Journal of Pharmacy. Pharmascholars. 1

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. NIH. 2

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. 3

  • Design, Synthesis, and Evaluation of Imidazole Derivatives as Potential Antimalarial Drugs. ResearchGate.4

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An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets for Methyl-Imidazolyl-Methoxy-Aniline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methyl-imidazolyl-methoxy-aniline (MIMA) scaffold represents a promising, yet underexplored, chemical space for novel therapeutic development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate potential therapeutic targets for compounds based on this scaffold. By leveraging the known pharmacological activities of its constituent imidazole and aniline moieties, we outline a multi-pronged strategy that integrates computational prediction with robust experimental validation. This document details the causal logic behind experimental choices, provides self-validating protocols for key assays, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Rationale for Investigating the MIMA Scaffold

The process of bringing a new drug to market is a complex endeavor, with target identification and validation representing the critical first steps.[1] The methyl-imidazolyl-methoxy-aniline (MIMA) scaffold is a composite of two privileged structures in medicinal chemistry: imidazole and aniline.

  • The Imidazole Ring: This five-membered heterocycle is a cornerstone of many biologically active molecules, both natural and synthetic.[2][3] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to readily interact with a wide array of biological targets like enzymes and receptors.[4] Clinically approved drugs containing an imidazole moiety demonstrate its versatility, with applications ranging from anticancer and antifungal to antihypertensive therapies.[5]

  • The Aniline Moiety: Aniline and its derivatives are fundamental building blocks in organic synthesis for producing a diverse range of pharmaceuticals.[6] They are found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[7]

The combination of these two pharmacophores into the MIMA scaffold suggests a high potential for discovering compounds with novel mechanisms of action and significant therapeutic value. This guide provides a systematic roadmap to unlock that potential.

Pharmacological Landscape of Imidazole and Aniline Derivatives

A review of existing literature provides a strong foundation for hypothesizing the potential therapeutic applications of MIMA compounds. Derivatives of both parent structures have demonstrated a broad spectrum of biological activities.

Biological Activity Associated Moiety Description & Examples References
Anticancer Imidazole & AnilineImidazole derivatives can inhibit key metabolic pathways in tumor cells or interfere with microtubule assembly. Aniline-containing natural products have also been explored for anticancer drug discovery.[4][8][4][8]
Antimicrobial Imidazole & AnilineImidazole compounds can disrupt bacterial DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV.[9] Aniline derivatives have also shown potent antibacterial activity against resistant strains.[7][7][9]
Anti-inflammatory Imidazole & AnilineImidazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3][3]
Kinase Inhibition ImidazoleThe imidazole scaffold is present in numerous kinase inhibitors, which are crucial for treating cancers driven by aberrant signaling pathways like PI3K/Akt.[5][5]
Antifungal ImidazoleA major class of antifungal drugs works by inhibiting the P-450 enzyme-dependent biosynthesis of ergosterol, a critical component of the fungal cell membrane.
Enzyme Inhibition AnilineAniline derivatives have been shown to be potent inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (hCAs).[6][6]
A Systematic Workflow for Target Identification and Validation

Identifying the specific molecular target of a novel compound is essential for understanding its mechanism of action and potential side effects.[10] We propose a workflow that begins with broad, computational approaches to generate hypotheses, followed by focused experimental methods for confirmation and validation.

G cluster_in_silico PART 1: In Silico Target Prediction cluster_in_vitro PART 2: Biochemical & Biophysical Validation cluster_cell_based PART 3: Cell-Based Target Validation A MIMA Compound Library B Network Pharmacology (Drug-Target-Disease Networks) A->B Input Structures C Molecular Docking & Pharmacophore Modeling A->C D Prioritized Target List B->D C->D E Biochemical Assays (e.g., Kinase, Enzyme Inhibition) D->E Test Hypotheses G Confirmed 'Hits' (Direct Target Engagement) E->G F Biophysical Assays (e.g., Thermal Shift, SPR) F->G H Phenotypic Screening (e.g., Proliferation, Apoptosis) G->H Confirm Cellular Activity J Pathway Analysis (e.g., Western Blot for p-Akt) H->J I Target Engagement Assays (e.g., CETSA, NanoBRET) I->J K Validated Therapeutic Target J->K

Caption: High-level workflow for MIMA compound target identification and validation.

3.1 Part 1: In Silico and Computational Approaches

Computer-aided methods are cost-effective tools that shorten the research cycle by narrowing the scope of potential targets before committing to resource-intensive lab experiments.[1][11]

  • Network Pharmacology : This approach moves beyond the "one drug, one target" paradigm to embrace a more holistic "multiple targets, multiple drugs" strategy.[8][12] By constructing drug-target-disease networks, researchers can predict the multiple proteins a MIMA compound might interact with and the signaling pathways it could modulate.[12][13] This is particularly useful for understanding the polypharmacology that is common with traditional medicines and natural products.[12]

  • Molecular Docking and Pharmacophore Modeling : Once a list of potential protein targets is generated, molecular docking can be used to simulate the binding of a MIMA compound to the 3D structure of a target protein.[1] This helps predict binding affinity and identify key interactions. Pharmacophore models can then be built based on the most promising interactions to screen larger virtual libraries for other compounds with similar potential.

3.2 Part 2: Experimental Target Deconvolution

Experimental methods are required to confirm the predictions made in silico. Chemical proteomics is a powerful approach for the unbiased identification of small-molecule binding proteins directly in a biological system.[10]

  • Affinity-Based Methods : This involves immobilizing a derivatized MIMA compound onto a solid support (like beads) to "pull down" its binding partners from a cell lysate or tissue extract. The captured proteins are then identified using mass spectrometry.[10]

  • Activity-Based Protein Profiling (ABPP) : ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families, allowing for a direct assessment of target engagement and potency within a complex proteome.[10]

  • Thermal Proteome Profiling (TPP) : This method operates on the principle that when a drug binds to its target protein, it stabilizes the protein and increases its melting temperature. By heating cell lysates treated with a MIMA compound to various temperatures and quantifying the remaining soluble proteins with mass spectrometry, direct targets can be identified by their increased thermal stability.[14]

3.3 Part 3: Target Validation in Cellular Context

Confirming that engagement of the identified target by a MIMA compound leads to the desired physiological effect in a living cell is the ultimate goal of validation.[15][16]

  • Cell-Based Assays : These assays use living cells as diagnostic tools to measure a wide range of effects, such as cell proliferation, toxicity, apoptosis, or the modulation of specific signaling pathways.[6][17][18] They provide a more physiologically relevant context than purely biochemical assays.[19]

  • Genetic Approaches : Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to knock down or knock out the expression of the putative target protein. If the cellular phenotype observed upon gene silencing mimics the effect of the MIMA compound, it provides strong evidence that the protein is indeed the relevant target.[20]

  • Biomarker Development : A crucial aspect of validation is demonstrating that the compound modulates the target in cancer cells at concentrations that produce an anti-proliferative effect.[16] For example, if the hypothesized target is a kinase in the PI3K/Akt pathway, a key validation experiment would be to show a dose-dependent decrease in the phosphorylation of a downstream substrate (like Akt) via Western blot.[18]

High-Priority Hypothesized Targets for MIMA Compounds

Based on the known activities of imidazole and aniline derivatives, several protein classes and pathways emerge as high-probability targets for MIMA compounds.

4.1 Cancer-Related Kinases (e.g., PI3K/Akt Pathway)

The PI3K/Akt/mTOR signaling pathway is one of the most frequently mutated pathways in human cancers, making it a critical regulator of cell growth, proliferation, and survival.[21][] Its components are highly promising drug targets.[23] Imidazole-based compounds have been successfully developed as potent kinase inhibitors.[5] A MIMA compound could potentially function as an ATP-competitive inhibitor, binding to the kinase domain of PI3K or Akt and preventing the downstream signaling cascade that drives tumor growth.[21][24]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Recruits & Activates MIMA MIMA Compound (Hypothesized Inhibitor) MIMA->PI3K Inhibits mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the PI3K/Akt pathway by a MIMA compound.

4.2 Tubulin and Microtubule Dynamics

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), structure, and intracellular transport.[25] Compounds that interfere with the dynamic process of tubulin polymerization into microtubules are a cornerstone of cancer chemotherapy.[25] Given that some imidazole derivatives are known to inhibit tubulin polymerization, MIMA compounds could exert anticancer effects by binding to β-tubulin (potentially at the colchicine-binding site), disrupting microtubule formation, arresting the cell cycle in the G2/M phase, and inducing apoptosis.[18][25]

4.3 Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for antibiotics. The enzyme introduces negative supercoils into DNA, a process required to relieve torsional stress during replication. Many imidazole-containing compounds exhibit antibacterial activity by inhibiting this enzyme.[9] A MIMA compound could act as an inhibitor by binding to the ATP-binding domain of the gyrase B subunit, preventing the conformational changes necessary for its supercoiling activity.[9]

4.4 Cyclooxygenase (COX) Enzymes

COX-1 and COX-2 are the central enzymes in the pathway that converts arachidonic acid into pro-inflammatory mediators like prostaglandins.[7][26] Non-steroidal anti-inflammatory drugs (NSAIDs) provide relief from pain and inflammation by inhibiting these enzymes.[7] Given the established anti-inflammatory activity of some imidazole derivatives, MIMA compounds are strong candidates for novel COX inhibitors.[3]

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls. They represent foundational assays for testing the hypotheses generated in the previous section.

5.1 Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Causality: This assay directly measures a compound's effect on the formation of microtubules from purified tubulin monomers. An increase in absorbance at 340 nm is proportional to the mass of microtubule polymer formed, allowing for the quantification of inhibitory or enhancing effects.[8]

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP stock solution (100 mM)

    • Glycerol

    • MIMA compound stock (e.g., 10 mM in DMSO)

    • Control compounds: Paclitaxel (enhancer), Nocodazole or Colchicine (inhibitor)

    • Pre-chilled 96-well microplates

    • Temperature-controlled spectrophotometer (plate reader) capable of reading at 340 nm.

  • Methodology:

    • Preparation (On Ice):

      • Reconstitute tubulin in ice-cold General Tubulin Buffer to a concentration of 4 mg/mL. Keep on ice and use within 30 minutes.

      • Prepare a "Polymerization Mix" on ice containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and Glycerol (to a final concentration of 10%).

      • Prepare 10X serial dilutions of the MIMA compound and control compounds in General Tubulin Buffer. Ensure the final DMSO concentration will be <1%.

      • In a pre-chilled 96-well plate on ice, add 10 µL of each compound dilution (or buffer/DMSO for controls) to triplicate wells.

    • Assay Execution:

      • Dilute the 4 mg/mL tubulin stock to 3 mg/mL using the "Polymerization Mix".[8]

      • Pre-warm the plate reader to 37°C.

      • Using a multichannel pipette, add 90 µL of the 3 mg/mL tubulin solution to each well containing the compounds. Mix gently by pipetting.

      • Immediately place the plate in the 37°C plate reader.

    • Data Acquisition:

      • Measure the absorbance at 340 nm every 60 seconds for at least 60 minutes.[25]

    • Controls for Self-Validation:

      • Negative Control (No Compound): Tubulin + Polymerization Mix + Buffer/DMSO. This establishes the baseline polymerization curve.

      • Positive Control (Inhibitor): Tubulin + Polymerization Mix + Nocodazole. This should show a significantly reduced rate and extent of polymerization.

      • Positive Control (Enhancer): Tubulin + Polymerization Mix + Paclitaxel. This should show an increased rate and extent of polymerization.[8]

5.2 Protocol: In Vitro Kinase Assay (PI3Kα)

Causality: This assay quantifies the ability of a MIMA compound to inhibit the enzymatic activity of a specific kinase (e.g., PI3Kα). The assay measures the amount of ADP produced, which is directly proportional to kinase activity. A reduction in signal indicates inhibition.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Substrate (e.g., PIP2)

    • ATP (at a concentration near the Km for the enzyme)

    • MIMA compound stock (10 mM in DMSO)

    • Positive Control Inhibitor (e.g., GSK2126458)[21]

    • ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®)

    • White, opaque 96- or 384-well plates

    • Luminescence plate reader

  • Methodology:

    • Preparation:

      • Prepare serial dilutions of the MIMA compound and the positive control inhibitor in the appropriate buffer.

      • Prepare a master mix containing Kinase Assay Buffer, substrate, and ATP.

    • Kinase Reaction:

      • To the wells of the microplate, add the MIMA compound dilutions, control inhibitor, or DMSO (for no-inhibition control).

      • Add the PI3Kα enzyme to all wells except the "No Enzyme" control. Incubate for 10-15 minutes at room temperature to allow for compound binding.

      • Initiate the reaction by adding the ATP/Substrate master mix to all wells.

      • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • ADP Detection:

      • Stop the kinase reaction and measure the ADP produced by following the manufacturer's protocol for the chosen ADP detection kit.[27] This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.

      • Read the luminescence on a plate reader.

    • Controls for Self-Validation:

      • Negative Control (100% Activity): Reaction with enzyme and DMSO only.

      • Positive Control (Inhibitor): Reaction with enzyme and a known PI3Kα inhibitor.

      • Background Control (No Enzyme): Reaction mix without the PI3Kα enzyme to measure background signal.

5.3 Protocol: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Causality: This assay determines if a compound inhibits the supercoiling activity of DNA gyrase. The assay relies on the differential migration of relaxed versus supercoiled plasmid DNA in an agarose gel. An effective inhibitor will prevent the conversion of relaxed plasmid to its faster-migrating supercoiled form.

  • Materials:

    • Purified E. coli DNA Gyrase enzyme

    • Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

    • Relaxed pBR322 plasmid DNA (substrate)

    • MIMA compound stock (10 mM in DMSO)

    • Positive Control Inhibitor (e.g., Ciprofloxacin or Novobiocin)

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[2]

    • Agarose, TAE buffer, Ethidium Bromide

    • Gel electrophoresis equipment and imaging system

  • Methodology:

    • Reaction Setup (On Ice):

      • In microcentrifuge tubes, prepare the reactions. For each reaction, add Gyrase Assay Buffer, relaxed pBR322 DNA (e.g., 0.2 µg), and water to the desired volume.

      • Add the MIMA compound dilutions, control inhibitor, or DMSO to the respective tubes.

      • Add a specific unit of DNA gyrase enzyme to all tubes except the "No Enzyme" control. Mix gently.

    • Incubation:

      • Incubate all tubes at 37°C for 30-60 minutes.

    • Reaction Termination and Analysis:

      • Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye.[2]

      • Load the samples onto a 1% agarose gel containing ethidium bromide.

      • Run the gel at an appropriate voltage (e.g., 90V for 90 minutes) until the dye front has migrated sufficiently.

      • Visualize the DNA bands under UV light and document the results.

    • Controls for Self-Validation:

      • Negative Control (No Enzyme): Relaxed plasmid DNA should remain in its slower-migrating, relaxed form.

      • Positive Control (Enzyme Activity): In the presence of gyrase and DMSO, the relaxed plasmid should be converted to its faster-migrating, supercoiled form.

      • Positive Control (Inhibitor): In the presence of gyrase and ciprofloxacin, the plasmid should remain in its relaxed form, demonstrating inhibition.

Conclusion and Future Directions

The methyl-imidazolyl-methoxy-aniline (MIMA) scaffold holds considerable promise for the development of novel therapeutics due to its foundation in the well-established pharmacophores of imidazole and aniline. The systematic approach outlined in this guide—combining predictive in silico modeling with rigorous biochemical and cell-based validation—provides a clear and effective path for elucidating the therapeutic targets of MIMA-based compounds. By focusing on high-priority target classes such as kinases, tubulin, bacterial enzymes, and cyclooxygenases, research efforts can be efficiently directed toward the most promising therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The successful validation of a target is not the end of the discovery process but rather the beginning of lead optimization, preclinical studies, and ultimately, the development of new medicines that can address unmet clinical needs.

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An In-depth Technical Guide to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical overview of the novel compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. As a substance not readily cataloged with a publicly listed CAS number, this guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, including a proposed synthetic route, predicted physicochemical properties, and an exploration of its potential pharmacological relevance based on established principles of medicinal chemistry.

Introduction and Rationale

The compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline represents a unique molecular architecture combining three key pharmacophoric elements: an aniline ring, an ether linkage, and a 1-methyl-1H-imidazole moiety. The imidazole ring is a cornerstone in medicinal chemistry, found in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Similarly, the aniline scaffold is a privileged structure in drug discovery, serving as a versatile precursor for a multitude of pharmaceutical agents.[6] The ether linkage provides metabolic stability and modulates the lipophilicity and spatial orientation of the two aromatic systems. The specific combination in 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline suggests a molecule designed to explore new chemical space, with potential applications as an enzyme inhibitor, a receptor antagonist, or a novel antimicrobial agent. This guide provides the necessary technical insights for its synthesis and evaluation.

Proposed Synthesis Methodology

The most direct and logical synthetic route to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is via the Williamson ether synthesis. This well-established reaction forms an ether from an alcohol and an alkyl halide.[7][8] The proposed pathway involves the O-alkylation of 4-aminophenol with an activated form of (1-methyl-1H-imidazol-2-yl)methanol.

The synthesis can be dissected into two primary stages:

  • Activation of the Imidazole Moiety : Conversion of (1-methyl-1H-imidazol-2-yl)methanol to a more reactive electrophile, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

  • Ether Formation : Nucleophilic substitution reaction between the activated imidazole and 4-aminophenol.

Synthesis_Workflow cluster_step1 Step 1: Electrophile Synthesis cluster_step2 Step 2: Williamson Ether Synthesis A (1-methyl-1H-imidazol-2-yl)methanol B 2-(chloromethyl)-1-methyl-1H-imidazole (Intermediate 1) A->B SOCl2, DCM 0°C to RT C 4-Aminophenol D Target Compound: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline B->D C->D reagents Base (K2CO3) Solvent (DMF) Heat reagents->D

Caption: Proposed two-step synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Detailed Experimental Protocol

Part A: Synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole (Intermediate 1)

This procedure is adapted from established methods for the chlorination of hydroxymethyl-imidazoles.[9]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of alcohol).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl2, 2.0 eq) dropwise via the dropping funnel over 30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully neutralize the mixture by adding a saturated solution of potassium carbonate (K2CO3). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. The intermediate is often used directly in the next step but can be purified by column chromatography if necessary.

Part B: Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

  • Reaction Setup: In a round-bottom flask, combine 4-aminophenol (1.0 eq), potassium carbonate (K2CO3, 2.5 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in anhydrous dimethylformamide (DMF, 15 mL/g of 4-aminophenol). Causality: K2CO3 is a suitable base to deprotonate the phenolic hydroxyl of 4-aminophenol, which is significantly more acidic than the aniline proton. DMF is an excellent polar aprotic solvent for SN2 reactions. KI facilitates the reaction via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

  • Addition of Electrophile: Add a solution of crude 2-(chloromethyl)-1-methyl-1H-imidazole (1.1 eq) in a small amount of DMF to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir overnight under a nitrogen atmosphere. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Collect the solid precipitate by filtration and wash with water. If extraction was performed, combine the organic layers, wash with water and then brine, dry over Na2SO4, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Physicochemical Properties

The following properties are estimated based on the molecular structure and data from analogous compounds.

PropertyPredicted ValueRationale
CAS Number Not AssignedAppears to be a novel or non-commercial compound.
Molecular Formula C11H13N3ODerived from the chemical structure.
Molecular Weight 203.24 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solidTypical for aromatic amines and imidazole derivatives.
Melting Point 130-150 °C (estimated)Solid nature is expected due to aromatic rings and H-bonding capability.
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, DMF.The polar aniline and imidazole groups confer some aqueous solubility, while the overall structure allows for solubility in organic solvents.
pKa (most basic) 4.5 - 5.5 (Aniline N)The aniline nitrogen is the primary basic center. Its basicity is reduced by the electron-withdrawing nature of the ether-linked aromatic system.
LogP (estimated) 1.5 - 2.5Represents a moderate lipophilicity, suitable for potential drug candidates.

Potential Pharmacological Relevance and Applications

The structural motifs within 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline suggest several avenues for pharmacological investigation.

  • Antifungal/Antimicrobial Activity: The imidazole core is central to the mechanism of azole antifungals, which inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[1] The title compound could be investigated for similar activity. Furthermore, many aniline derivatives exhibit antimicrobial properties.[10]

  • Anticancer Activity: Numerous imidazole-containing compounds have been developed as anticancer agents, targeting various pathways including kinase inhibition and microtubule disruption.[4][11] The aniline moiety is also present in many kinase inhibitors (e.g., Imatinib). The combination of these two scaffolds could yield compounds with potent antiproliferative effects.

  • Enzyme Inhibition: The nitrogen atoms in the imidazole ring are excellent metal coordinators, making imidazole derivatives potent inhibitors of metalloenzymes. Depending on the overall shape and electronics of the molecule, it could be tailored to inhibit enzymes such as histone deacetylases (HDACs) or matrix metalloproteinases (MMPs).

Mechanism_of_Action cluster_drug Potential Drug Candidate cluster_target Biological Targets cluster_effect Pharmacological Effect Drug 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Enzyme Metalloenzyme (e.g., CYP450, HDAC) Drug->Enzyme Inhibition via N-coordination Receptor GPCR / Kinase Drug->Receptor Binding / Antagonism Pathway Microbial Pathway (e.g., Ergosterol Synthesis) Drug->Pathway Disruption Effect Anticancer / Antimicrobial / Anti-inflammatory Enzyme->Effect Receptor->Effect Pathway->Effect

Sources

A Technical Guide to 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline: Synthesis, Characterization, and Application as a Core Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, a heterocyclic compound of significant interest as a versatile intermediate in medicinal chemistry. The strategic combination of a primary aromatic amine and a 1-methyl-1H-imidazole moiety within its structure presents a valuable scaffold for the synthesis of novel therapeutic agents. This document details a robust two-step synthetic pathway, starting from readily available precursors, and outlines comprehensive methodologies for purification and analytical characterization. Furthermore, it explores the rationale behind its utility in drug development, focusing on its role as a key building block for targeted therapies. The protocols and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize and utilize this high-value chemical intermediate.

Introduction: The Strategic Value of Imidazole and Aniline Moieties

In the landscape of modern drug discovery, certain structural motifs consistently emerge as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. Both the imidazole and aniline moieties fall squarely into this category. N-arylated imidazoles are integral components of numerous biologically active compounds, demonstrating efficacy as anticancer, anti-inflammatory, and antiviral agents.[1] Similarly, the benzimidazole nucleus, a related structure, is a well-documented pharmacophore in medicinal chemistry, recognized for its role in antiviral, antitumor, and antimicrobial compounds.[2]

The aniline functional group serves as a cornerstone in synthetic chemistry, providing a reactive handle for constructing amides, sulfonamides, and ureas, or for engaging in carbon-nitrogen bond-forming reactions. The compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline strategically combines these two pharmacophores through a stable ether linkage. The primary amine at the 4-position of the aniline ring offers a convenient point for chemical elaboration, while the 1-methyl-imidazole ring provides a key interaction domain, capable of acting as a hydrogen bond acceptor, a metal-coordinating ligand, or a bioisostere for other functional groups. This guide elucidates a practical and scalable synthesis for this intermediate, details its analytical profile, and discusses its potential applications in the development of next-generation therapeutics.

Proposed Synthetic Pathway and Mechanistic Rationale

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is most efficiently achieved via a two-step sequence: (1) Williamson ether synthesis to couple the imidazole and phenyl rings, followed by (2) catalytic reduction of a nitro group to yield the target aniline. This approach is predicated on the strategic use of a nitro group as a masked amine, which is inert to the conditions of the ether synthesis and can be selectively reduced in the final step.

dot

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Williamson Ether Synthesis of the Nitro-Intermediate

The initial step involves the formation of an ether bond between (1-methyl-1H-imidazol-2-yl)methanol and 4-nitrobenzyl bromide.

  • Mechanism and Rationale: This reaction proceeds via an SN2 mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, is employed to deprotonate the primary alcohol of the imidazole starting material, forming a sodium alkoxide. This highly nucleophilic alkoxide then attacks the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group to form the desired ether. Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the sodium cation. The choice of 4-nitrobenzyl bromide is strategic; the nitro group is strongly electron-withdrawing, which makes the benzylic position more susceptible to nucleophilic attack but does not activate the ring toward unwanted side reactions under these conditions.

Step 2: Catalytic Hydrogenation to Form the Aniline Product

The final step is the selective reduction of the aromatic nitro group to a primary amine.

  • Mechanism and Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile. The reaction proceeds by the adsorption of the nitro-intermediate and molecular hydrogen onto the surface of the palladium catalyst. Through a series of surface-mediated steps, the nitro group is reduced to the corresponding amine. This method is highly chemoselective and will not cleave the newly formed ether bond or reduce the imidazole ring under standard conditions (e.g., atmospheric pressure of H₂ at room temperature). The primary by-product is water, simplifying the purification process significantly compared to reductions using metals in acid (e.g., SnCl₂/HCl), which require extensive workup to remove metal salts.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the identity and purity of the synthesized intermediate, ensuring its suitability for subsequent use in drug synthesis campaigns.

Purification

Following the catalytic hydrogenation, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. After solvent evaporation, the crude product is purified using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is effective for isolating the target aniline from any unreacted starting material or minor by-products.

Analytical Data

The structural confirmation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Monoisotopic Mass 203.1059 Da
Appearance Expected to be an off-white to pale yellow solid
Table 1: Key Physicochemical Properties.

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides definitive structural information.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.95d, J ≈ 2.0 Hz1HImidazole C5-H
~6.85d, J ≈ 2.0 Hz1HImidazole C4-H
~6.80d, J ≈ 8.5 Hz2HAromatic H (ortho to -NH₂)
~6.65d, J ≈ 8.5 Hz2HAromatic H (ortho to -OCH₂)
~4.95s2H-O-CH₂ -Ar
~3.70s3HN-CH₃
~3.60br s2H-NH₂
Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum complements the proton data, confirming the carbon framework.

Chemical Shift (δ, ppm) Assignment
~145.0Imidazole C2
~142.0Aromatic C-NH₂
~129.0Aromatic C-OCH₂
~128.5Imidazole C4/C5
~122.0Imidazole C4/C5
~115.5Aromatic CH (ortho to -OCH₂)
~115.0Aromatic CH (ortho to -NH₂)
~68.0-O-C H₂-Ar
~33.5N-C H₃
Table 3: Predicted ¹³C NMR Spectral Data.

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry will confirm the molecular weight. Expected [M+H]⁺ = 204.11.

FT-IR Spectroscopy (KBr Pellet): Infrared spectroscopy is used to identify key functional groups.

  • 3450-3300 cm⁻¹: N-H stretching (doublet for primary amine)

  • 3150-3100 cm⁻¹: Aromatic and Imidazole C-H stretching

  • 1620-1580 cm⁻¹: N-H bending and Aromatic C=C stretching

  • 1250-1200 cm⁻¹: Aryl-O-C asymmetric stretching

  • 1050-1000 cm⁻¹: C-O stretching

Applications in Drug Discovery

The title compound is a valuable intermediate precisely because it provides a direct route to incorporating the (1-methyl-1H-imidazol-2-yl)methoxy pharmacophore into larger molecules. The aniline moiety is a versatile synthetic handle.

  • Amide Coupling: The primary amine can be readily acylated with carboxylic acids, acid chlorides, or activated esters to form amide bonds, a ubiquitous linkage in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones under reductive conditions yields secondary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides sulfonamides, another important functional group in drug design.

  • Example Application - CYP51 Inhibitors: The imidazole scaffold is a known inhibitor of cytochrome P450 enzymes, such as sterol 14α-demethylase (CYP51). This enzyme is a critical target in both antifungal and antitrypanosomal drug development. For instance, research into inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease, has identified compounds where an imidazole-containing fragment is crucial for activity.[3] 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline serves as an ideal starting point to synthesize libraries of potential CYP51 inhibitors by coupling various fragments to the aniline nitrogen.

Detailed Experimental Protocols

dot

ExperimentalWorkflow start Start step1 Step 1: Williamson Ether Synthesis (Alkoxide Formation & SN2 Reaction) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 purify1 Purification of Intermediate (Column Chromatography) workup1->purify1 step2 Step 2: Catalytic Hydrogenation (Nitro Group Reduction) purify1->step2 workup2 Catalyst Filtration & Solvent Removal step2->workup2 purify2 Final Purification (Column Chromatography) workup2->purify2 characterization Full Analytical Characterization (NMR, MS, FT-IR) purify2->characterization end End: Pure Intermediate characterization->end

Caption: General experimental workflow from synthesis to characterization.

Protocol for 2-(((4-Nitrophenyl)methyl)oxymethyl)-1-methyl-1H-imidazole
  • Reagent Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq) and anhydrous THF (approx. 0.2 M).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of H₂ gas.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a homogeneous slurry.

  • Addition of Electrophile: Prepare a solution of 4-nitrobenzyl bromide (1.05 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.

Protocol for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline
  • Catalyst Setup: In a hydrogenation flask, dissolve the nitro-intermediate (1.0 eq) in ethanol or methanol (approx. 0.1 M). Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight). Causality: Pd/C is a highly efficient and reusable heterogeneous catalyst, simplifying product isolation.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

  • Filtration: Once complete, carefully vent the hydrogen atmosphere and replace it with an inert gas like N₂ or Ar. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent (ethanol or methanol). Note: Do not allow the catalyst-celite pad to dry, as it can be pyrophoric.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to afford the final product.

Safety and Handling

As a Senior Application Scientist, it is imperative to stress that proper safety protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

  • Chemical Hazards:

    • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert atmosphere. Quench excess NaH with extreme care using a non-protic solvent like isopropanol before aqueous workup.

    • Aniline Derivatives: Aromatic amines are often toxic and can be absorbed through the skin. They are suspected mutagens or carcinogens.[4][5] Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent skin contact.[6][7]

    • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and saturated with hydrogen. Always handle as a wet slurry and do not allow it to dry in the air.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quenched NaH and filtered catalyst should be treated as hazardous waste.

Conclusion

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a strategically designed chemical intermediate that provides a streamlined entry point into a class of compounds with high therapeutic potential. The synthetic route presented here is robust, scalable, and relies on well-established chemical transformations. By leveraging the distinct reactivity of the aniline and the inherent biological relevance of the imidazole moiety, this building block empowers medicinal chemists to rapidly generate diverse molecular libraries for screening and lead optimization. The detailed protocols and characterization data within this guide serve as a validated foundation for its synthesis and application in advancing drug discovery programs.

References

  • McClements, J. et al. (2022). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2018). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]

  • El-Sayed, N. F. A. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Ponzi, S. et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Available at: [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: aniline. Available at: [Link]

Sources

The Imidazole Scaffold: A Privileged Nucleus in Rational Drug Design and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, one quickly learns to appreciate "privileged structures"—molecular scaffolds that consistently yield high-affinity ligands across diverse biological targets. Among these, the substituted imidazole ring stands out as a cornerstone of medicinal chemistry. First synthesized by Heinrich Debus in 1858[1], this simple five-membered heteroaromatic ring has been the driving force behind several pharmacological revolutions, from the first rationally designed H2-receptor antagonists to highly selective antihypertensives and potent metalloenzyme inhibitors[2]. This whitepaper explores the chemical causality, historical milestones, and self-validating experimental methodologies that define imidazole-based drug discovery.

Chemical Anatomy & Target Causality: Why the Imidazole Scaffold?

The success of the imidazole nucleus is not coincidental; it is rooted in its unique physicochemical properties. Composed of three carbon atoms and two nitrogen atoms (at positions 1 and 3), imidazole is an amphoteric molecule[2].

  • Physiological Adaptability: With a

    
     of approximately 6.95 for its conjugate acid, imidazole exists in a dynamic equilibrium of protonated and unprotonated states at physiological pH (7.4)[1]. This allows it to act simultaneously as a hydrogen bond donor (via N1) and a hydrogen bond acceptor (via N3), enabling highly directional interactions within receptor binding pockets.
    
  • Electronic Versatility: The electron-rich nature of the

    
    -system facilitates robust 
    
    
    
    stacking and cation-
    
    
    interactions with aromatic amino acid residues (e.g., phenylalanine, tryptophan) in target proteins[2].
  • Metal Coordination: The lone pair of electrons on the N3 nitrogen is orthogonal to the aromatic

    
    -system. This makes it an exceptional Lewis base, capable of forming strong coordinate covalent bonds with transition metals, a property ruthlessly exploited in the design of metalloenzyme inhibitors[3].
    

Historical Milestones in Imidazole Drug Discovery

Cimetidine: The Dawn of Rational Drug Design

In the 1960s, scientists at Smith Kline & French embarked on a mission to block histamine-induced gastric acid secretion, a pathway untouched by traditional antihistamines[4]. Operating on the hypothesis of a distinct "H2" receptor, they utilized the natural ligand, histamine (an imidazole derivative), as their sole structural starting point[5].

The iterative process involved chain elongation to create burimamide, followed by the addition of a methyl group and a sulfur atom to yield metiamide[4]. While metiamide was highly efficacious, it induced agranulocytosis—a severe drop in white blood cells—due to the toxicity of its thiourea moiety[5]. By applying the principle of isosteric replacement, researchers substituted the thiourea with a cyanoguanidine group. This modification maintained the required geometry and electron distribution for receptor binding while eliminating the toxicophore. The result was 5, launched as Tagamet in 1976, which became the world's first blockbuster drug[5].

Cimetidine_Discovery Histamine Histamine (Natural Agonist) Burimamide Burimamide (First Antagonist) Histamine->Burimamide Chain elongation Metiamide Metiamide (Toxicophore: Thiourea) Burimamide->Metiamide Methyl & sulfur addition Cimetidine Cimetidine (Safe: Cyanoguanidine) Metiamide->Cimetidine Isosteric replacement

Rational drug design workflow from Histamine to Cimetidine.

Losartan: Conquering the AT1 Receptor

The discovery of 6 (DuP 753) by DuPont scientists in 1986 represented a paradigm shift in cardiovascular medicine[6][7]. Prior to losartan, blocking the renin-angiotensin system relied on ACE inhibitors or peptide-based Angiotensin II (Ang II) antagonists, which suffered from poor oral bioavailability.

DuPont researchers utilized weak benzylimidazole leads (such as S8307) originally patented by Takeda[6][7]. Through rigorous structure-activity relationship (SAR) optimization, they appended a biphenyltetrazole moiety to the substituted imidazole core. The imidazole ring served as a crucial spatial scaffold, orienting the lipophilic biphenyltetrazole to mimic the C-terminal carboxylate of Ang II, thereby achieving potent, selective, and orally active antagonism of the AT1 receptor[6][8].

Azole Antifungals: Mastering Metalloenzyme Inhibition

Substituted imidazoles (e.g., ketoconazole, miconazole) are the vanguard of antifungal therapy. Their mechanism of action relies on the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for synthesizing ergosterol, a critical component of fungal cell membranes[9][10]. The unhindered basic nitrogen (N3) of the imidazole ring coordinates directly with the


 ion in the heme porphyrin center of CYP51. This coordination displaces the native axial water ligand and prevents the binding and activation of molecular oxygen, halting the demethylation of lanosterol and leading to the toxic accumulation of 14α-methyl sterols[3][10].

CYP51_Inhibition Lanosterol Lanosterol (Natural Substrate) CYP51 CYP51 Enzyme (Heme Iron Center) Lanosterol->CYP51 Binds active site Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol 14α-demethylation ToxicSterols 14α-Methyl Sterols (Toxic) CYP51->ToxicSterols Pathway Blocked Azole Imidazole Antifungal Azole->CYP51 N3 coordinates Fe2+

Mechanism of CYP51 inhibition by imidazole antifungals via heme coordination.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical or chemical readout inherently confirms the success of the procedural step.

Protocol 1: Synthesis of a 2,4,5-Trisubstituted Imidazole (Modified Debus-Radziszewski)

This multi-component reaction is a modern, high-yield adaptation of the classical 1858 synthesis[1][2].

  • Reagent Preparation: Dissolve the 1,2-diketone (e.g., benzil, 1.0 eq) and the target aldehyde (1.0 eq) in glacial acetic acid.

    • Causality: Acetic acid acts as both the solvent and a mild acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity for subsequent nucleophilic attack.

  • Ammonium Source Addition: Add ammonium acetate (10.0 eq) to the reaction mixture.

    • Causality: Ammonium acetate provides a steady, thermally-controlled release of ammonia in situ, preventing the formation of unwanted side products that rapidly occur when using aqueous ammonia.

  • Reflux & Monitoring: Heat the mixture to reflux (120°C) for 2-4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Self-Validation: The disappearance of the highly UV-active starting diketone spot and the emergence of a lower

      
       fluorescent spot definitively confirms the formation of the highly conjugated imidazole product.
      
  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into crushed ice. Neutralize slowly with aqueous ammonia until pH 7 is reached.

    • Causality: Neutralization deprotonates the highly soluble imidazolium intermediate into its neutral imidazole form, drastically decreasing its aqueous solubility and driving product precipitation.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure substituted imidazole.

Protocol 2: Spectrophotometric CYP51 Binding Assay (Type II Difference Spectroscopy)

This assay quantifies the binding affinity of imidazole derivatives to the CYP51 target[3].

  • Enzyme Preparation: Purify recombinant CYP51 enzyme and dilute to a concentration of 1-2 µM in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Causality: Glycerol acts as an osmolyte, stabilizing the delicate tertiary structure of the P450 enzyme and preventing the degradation of the active "P450" form into the inactive "P420" form during the assay.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm.

    • Self-Validation: A completely flat baseline ensures that no optical artifacts or concentration mismatches exist between the cuvettes prior to ligand addition.

  • Ligand Titration: Add the substituted imidazole compound (dissolved in DMSO) in 0.5 µM increments to the sample cuvette, and an exact equal volume of pure DMSO to the reference cuvette.

    • Causality: Matching DMSO concentrations in both cuvettes perfectly subtracts solvent-induced spectral shifts, isolating the signal of the ligand-protein interaction.

  • Spectral Recording: After each addition, incubate for 3 minutes to reach thermodynamic equilibrium, then record the spectrum.

    • Self-Validation: The emergence of a distinct peak at ~427 nm and a trough at ~410 nm (Type II spectrum) directly validates the displacement of the native axial water ligand by the basic nitrogen of the imidazole ring, confirming structural target engagement.

  • Data Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against ligand concentration and fit to the Michaelis-Menten equation to determine the spectral dissociation constant (
    
    
    
    ).

Quantitative Target Landscape

The structural versatility of the imidazole ring allows it to be tuned for vastly different biological targets. The table below summarizes key quantitative data for historically significant imidazole-based therapeutics.

CompoundPrimary TargetClinical IndicationTarget Affinity (

/

)
Structural Role of Imidazole
Cimetidine Histamine H2 ReceptorPeptic Ulcers~0.8 µMIsosteric mimic of the natural histamine imidazole ring.
Losartan Angiotensin II (AT1)Hypertension~10-20 nMSpatial scaffold & critical hydrogen-bond acceptor.
Ketoconazole CYP51 (Fungal)Fungal Infections~10-50 nMDirect orthogonal coordination to Heme

center.
Fluconazole CYP51 (Fungal)Fungal Infections~20-60 nMDirect orthogonal coordination to Heme

center.

Conclusion & Future Perspectives

The history of the substituted imidazole ring is a testament to the power of rational drug design. From the pioneering H2 antagonists to modern metalloenzyme inhibitors, its unique combination of amphoterism, electron richness, and metal-coordinating capability makes it an irreplaceable tool for medicinal chemists. Looking forward, the imidazole scaffold is currently being heavily leveraged in the design of Proteolysis Targeting Chimeras (PROTACs) and novel antiviral agents, ensuring its status as a privileged structure will endure for decades to come.

References

  • [5] Tagamet Discovery of Histamine H2-receptor Antagonists - American Chemical Society. acs.org. 5

  • [6] Discovery of losartan, the first specific non-peptide angiotensin II receptor antagonist. nih.gov. 6

  • [9] Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC. nih.gov. 9

  • [8] Discovery of losartan, the first angiotensin II receptor antagonist - PubMed. nih.gov. 8

  • [4] Cimetidine - Wikipedia. wikipedia.org. 4

  • LOSARTAN - New Drug Approvals. newdrugapprovals.org.

  • [10] Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. acs.org. 10

  • [1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. mdpi.com. 1

  • [3] Resistance to antifungals that target CYP51 - PMC - NIH. nih.gov. 3

  • [7] How the antihypertensive losartan was discovered. uoa.gr.7

  • [2] Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. nih.gov. 2

Sources

Methodological & Application

Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible four-step synthetic pathway, commencing with commercially available 1-methyl-1H-imidazole-2-carbaldehyde. Each step is accompanied by a thorough explanation of the underlying chemical principles, causality behind experimental choices, and in-text citations to authoritative sources. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction: The Significance of Imidazole-Containing Compounds

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This five-membered heterocyclic moiety is a key component in numerous natural products, including the amino acid histidine and purines, and is featured in a multitude of approved pharmaceutical agents. Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and antiparasitic properties.[3][4][5][6]

The target molecule, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, incorporates both the versatile imidazole scaffold and an aniline moiety, suggesting its potential as a valuable intermediate in the synthesis of novel therapeutic agents. For instance, similar structures have been investigated as inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[7] The synthesis protocol detailed below provides a reliable method for accessing this compound for further investigation and derivatization in drug discovery programs.

Overall Synthetic Strategy

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is achieved through a four-step sequence, designed for efficiency and scalability. The pathway leverages common and well-established organic transformations, ensuring accessibility for a broad range of chemistry laboratories.

G A 1-Methyl-1H-imidazole- 2-carbaldehyde B (1-Methyl-1H-imidazol- 2-yl)methanol A->B Reduction (NaBH4) C 2-(Chloromethyl)-1-methyl- 1H-imidazole hydrochloride B->C Chlorination (SOCl2) D 4-[(1-Methyl-1H-imidazol- 2-yl)methoxy]aniline C->D Williamson Ether Synthesis (4-Aminophenol)

Caption: Synthetic workflow for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentSupplierCAS Number
1-Methyl-1H-imidazole-2-carbaldehydeMilliporeSigma13750-81-7
Sodium borohydride (NaBH₄)Various16940-66-2
Methanol (MeOH)Various67-56-1
Diethyl ether (Et₂O)Various60-29-7
Thionyl chloride (SOCl₂)Various7719-09-7
4-AminophenolVarious123-30-8
Sodium hydroxide (NaOH)Various1310-73-2
N,N-Dimethylformamide (DMF)Various68-12-2
Ethyl acetate (EtOAc)Various141-78-6
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house prep.144-55-8
Brine (Saturated aqueous NaCl)In-house prep.7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Various7487-88-9
Hydrochloric acid (HCl), concentratedVarious7647-01-0

Safety Precaution: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic gases (SO₂ and HCl). All manipulations involving thionyl chloride must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Detailed Experimental Protocols

Step 1: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol

Principle: This step involves the reduction of the aldehyde functional group in 1-methyl-1H-imidazole-2-carbaldehyde to a primary alcohol using sodium borohydride. Sodium borohydride is a mild and selective reducing agent, ideal for this transformation as it does not reduce the imidazole ring.[8] Methanol serves as the solvent and also as a proton source during the workup.[9]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carbaldehyde (5.5 g, 50 mmol).

  • Dissolve the aldehyde in methanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.8 g, 75 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by the dropwise addition of water (20 mL) at 0 °C.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil or solid.

Step 2: Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride

Principle: The hydroxyl group of (1-methyl-1H-imidazol-2-yl)methanol is converted to a more reactive leaving group, a chloride, using thionyl chloride.[10] This reaction proceeds via a nucleophilic substitution mechanism.[11] The product is isolated as a hydrochloride salt, which is often more stable and crystalline than the free base.

Protocol:

  • Caution: This procedure must be performed in a fume hood.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube, add (1-methyl-1H-imidazol-2-yl)methanol (5.6 g, 50 mmol).

  • Cool the flask to 0 °C in an ice bath and slowly add thionyl chloride (7.3 mL, 100 mmol) dropwise via an addition funnel over 30 minutes. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 50-60 °C for 1 hour.

  • Cool the mixture to room temperature and then to 0 °C.

  • Carefully add diethyl ether (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride as a white to off-white solid.

Step 3: Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Principle: This final step is a Williamson ether synthesis, a classic method for forming ethers.[12][13] The phenoxide of 4-aminophenol, generated in situ by a base (sodium hydroxide), acts as a nucleophile and displaces the chloride from 2-(chloromethyl)-1-methyl-1H-imidazole.[14][15] DMF is used as a polar aprotic solvent to facilitate the S_N2 reaction.[16]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (5.45 g, 50 mmol) and N,N-dimethylformamide (DMF, 100 mL).

  • Add powdered sodium hydroxide (4.0 g, 100 mmol) to the solution and stir at room temperature for 30 minutes.

  • Add 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (9.2 g, 55 mmol) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): For solid compounds, to assess purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The rationale behind each step has been explained to provide a deeper understanding of the synthetic process.

References

  • Verma, A., Joshi, S., & Singh, D. (2013). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Chemical and Pharmaceutical Research, 5(11), 503-509.
  • Sharma, A., Kumar, V., & Kumar, P. (2018). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 27(1), 1-36.
  • Asian Journal of Research in Chemistry. (2024). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry, 17(11), 1-10.
  • International Journal of Research and Analytical Reviews. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR, 6(2), 850-859.
  • Al-Ostath, A. I., Al-Assar, F. M., & El-Sattar, N. E. A. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4987.
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Department of Chemistry, University of Missouri-St. Louis.
  • Google Patents. US7807837B2 - Scalable synthesis of imidazole derivatives.
  • BenchChem. (2025). An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde.
  • Edubirdie. (2022). Williamson Ether Synthesis.
  • PrepChem.com. Synthesis of 4-methyl-5-chloromethyl imidazole hydrochloride. Available from: [Link]

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Applicable Chemistry, 1(3), 346-357.
  • Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of the Chemical Society of Pakistan, 37(4), 785-790.
  • ResearchGate. Synthesis of 2‐chloro‐1‐AUX/PG‐1H‐imidazole that is the imidazole.... Available from: [Link] G-1H-imidazole-that-is-the-imidazole-scaffold-made-ready_fig1_236683883

  • Ashenhurst, J. (2023). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry.
  • Clark, J. (2013).
  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 27(17), 5434.
  • BenchChem. (2025).
  • Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2013). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.
  • Ponzi, S., et al. (2020). Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127052.
  • ResearchGate. Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule | Request PDF. Available from: [Link]

  • Longdom Publishing. (2017).
  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.
  • Chen, J., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(15), 4991.

Sources

Application Note: Strategic High-Throughput Screening of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Enzyme Inhibition Assays (CYP450 & Kinase Targets)

Abstract

Imidazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of essential therapeutics ranging from antifungals (e.g., Ketoconazole) to kinase inhibitors used in oncology.[1] However, the physicochemical properties of the imidazole ring—specifically its basicity, metal-coordinating ability, and potential for fluorescence quenching—introduce unique challenges in High-Throughput Screening (HTS). This guide outlines a robust, self-validating workflow for screening imidazole libraries, focusing on minimizing false positives and maximizing data integrity through rigorous assay design.

The Imidazole Scaffold in HTS

The imidazole ring (1,3-diazole) is ubiquitous in drug discovery due to its ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions (e.g.,


 in heme, 

in metalloproteases). While this versatility drives potency, it also drives "frequent hitter" behavior in HTS campaigns.
Key Screening Challenges
  • Fluorescence Quenching: Imidazoles can quench the fluorescence of standard HTS probes via electron transfer mechanisms, leading to false positives in "turn-off" assays.

  • Metal Stripping: In metalloenzyme assays, high concentrations of imidazole can strip the catalytic metal rather than binding the active site, creating artificial inhibition.

  • Solubility: While generally soluble, lipophilic substituents on the imidazole core can lead to precipitation in aqueous assay buffers, causing light scattering interference.

Phase I: Library Preparation & Triage

Before wet-lab screening, the library must undergo in silico and physicochemical triage to remove "Pan-Assay Interference Compounds" (PAINS).

Solubility & DMSO Management

Imidazole derivatives are typically stored in 100% DMSO. However, the final assay concentration of DMSO must be kept


 (typically 0.5%) to prevent enzyme denaturation.
  • Protocol: Prepare "Intermediate Plates" at 10x the final assay concentration in assay buffer (containing 5% DMSO). This prevents "crashing out" when adding compound to the enzyme solution.

PAINS Filtering

Use substructure filters to identify potential false positives.[2]

  • Reference: Baell & Holloway (2010) defined specific substructures that interfere with redox and fluorescence assays.

  • Action: Flag compounds containing ene-rhodanine or phenol-sulfonamide moieties attached to the imidazole core.

Workflow Visualization: Library Triage

LibraryTriage RawLib Raw Imidazole Library (10mM in DMSO) InSilico In Silico Filter (PAINS / Aggregators) RawLib->InSilico Solubility Solubility Check (Nephelometry) InSilico->Solubility Pass Reject Reject / Flag InSilico->Reject Fail (Substructure Match) MasterPlate Master Assay Plate (Valid Compounds) Solubility->MasterPlate Soluble Solubility->Reject Precipitate

Figure 1: Pre-screen triage workflow to eliminate structural artifacts and solubility issues before consuming expensive reagents.

Phase II: Assay Development (CYP Inhibition Model)

This protocol focuses on screening for Cytochrome P450 (CYP) inhibition , a critical safety screen for imidazole drugs (which often inhibit CYP3A4). We utilize a fluorogenic substrate turnover assay .[3]

Mechanism of Action

Imidazoles inhibit CYPs by coordinating the unhindered nitrogen to the heme iron of the enzyme, blocking substrate oxidation.

  • Assay Format: Competitive Inhibition.

  • Readout: Fluorescence Intensity (Decrease in signal = Inhibition).

Reagents & Setup
  • Enzyme: Recombinant Human CYP3A4 (Baculosomes).

  • Substrate: Fluorogenic substrate (e.g., BOMCC or Vivid® Blue).[3] Non-fluorescent until metabolized.

  • Cofactor: NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Control Inhibitor: Ketoconazole (Known potent CYP3A4 inhibitor).

Detailed Protocol (384-Well Format)
StepActionVolumeNotes
1 Compound Addition 100 nLAcoustic dispense or pin-tool transfer of library compounds (10 mM stock) into dry black 384-well plates.
2 Enzyme Dispense 20 µLAdd 2x CYP3A4 enzyme solution in Potassium Phosphate Buffer (pH 7.4).
3 Pre-Incubation 10 minIncubate at 37°C. Allows imidazole to coordinate with Heme iron before competition starts.
4 Substrate/NADPH 20 µLAdd 2x Master Mix (Substrate + NADPH). Initiates reaction.
5 Reaction 30 minIncubate at 37°C protected from light.
6 Stop Solution 10 µL(Optional) Add 0.5M Tris-base/Acetonitrile to stop reaction and stabilize signal.
7 Detection N/ARead Fluorescence (Ex: 405 nm / Em: 460 nm).
Addressing Fluorescence Interference

Since imidazoles can quench fluorescence, a "Mock Read" is required for hits:

  • Run the assay without enzyme but with the fluorescent product (synthesized standard).

  • Add the test compound.

  • If fluorescence decreases significantly compared to DMSO control, the compound is a "Quencher" (False Positive).

Phase III: Data Analysis & Validation

Quality Control: The Z-Factor

The Z-factor (


) is the statistical metric for assay robustness.[4] For this screen, aim for 

.


  • 
    : Standard deviation of positive (Ketoconazole) and negative (DMSO) controls.
    
  • 
    : Mean signal of positive and negative controls.[4]
    
Hit Selection & IC50 Determination
  • Calculate % Inhibition:

    
    
    
  • Threshold: Select compounds exhibiting

    
     inhibition at 10 µM.
    
  • Dose-Response: Re-test hits in an 8-point dilution series (e.g., 30 µM down to 1 nM) to determine

    
    .
    
Assay Logic Visualization

AssayLogic Start Raw Fluorescence Data Calc Calculate % Inhibition Start->Calc Threshold Hit Cutoff (>50%) Calc->Threshold CounterScreen Counter Screen: Fluorescence Quenching Threshold->CounterScreen Pass ValidHit Valid Hit (Proceed to IC50) CounterScreen->ValidHit No Quenching FalsePos False Positive (Quencher) CounterScreen->FalsePos Quenching Detected

Figure 2: Data processing logic to isolate true biological inhibitors from optical artifacts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[5][6] Journal of Medicinal Chemistry. [Link][5]

  • Alghamdi, S. S., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy. [Link]

  • Trubetskoy, O. V., et al. (2005). Highly miniaturized formats for in vitro drug metabolism and toxicity assays. Drug Discovery Today. [Link]

Sources

A Validated Chromatographic Approach for the Quantification of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the development and validation of analytical methods for the precise quantification of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. As a potential pharmaceutical intermediate or process-related impurity, its accurate measurement is critical for ensuring drug substance purity, stability, and overall quality control. We provide a detailed, field-tested protocol for a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, designed for robustness and reliability in routine quality control (QC) environments. Furthermore, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for confirmatory analysis or for applications requiring lower limits of quantification. Both methodologies are supported by a thorough validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity and regulatory acceptance.[1][2]

Introduction and Analytical Rationale

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a complex aromatic amine incorporating both an aniline and a substituted imidazole moiety. The control of such molecules is paramount in pharmaceutical manufacturing, where they may arise as synthetic intermediates or impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). The development of a validated, reliable analytical method is therefore not merely a procedural step but a foundational requirement for process control and regulatory submission.[3][4]

The molecule's structure dictates the analytical strategy. The presence of two key chromophores—the aniline and imidazole rings—makes it an excellent candidate for UV spectrophotometric detection. Its moderate polarity and the presence of basic nitrogen atoms on both heterocyclic systems necessitate careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography.

Analyte Physicochemical Properties (Predicted):

  • Chemical Formula: C₁₁H₁₃N₃O

  • Molecular Weight: 219.25 g/mol

  • Key Structural Features: Primary aromatic amine, substituted imidazole ring, ether linkage.

  • Predicted pKa: The aniline amine group is expected to have a pKa around 4-5, while the imidazole ring has a pKa around 7. This dual basicity is a critical consideration for chromatographic separation.

  • UV Absorbance: Strong UV absorbance is predicted due to the conjugated π-systems of the aromatic and heterocyclic rings. The maximum absorbance wavelength (λmax) is expected in the 250-280 nm range.

Primary Method: Reversed-Phase HPLC with UV Detection

For routine quality control, a robust and accessible HPLC-UV method is the preferred approach. The following method was developed to provide high specificity, linearity, and precision.

Causality Behind Experimental Choices (Method Development Insights)
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and was selected for its hydrophobic character. This provides optimal retention for the moderately non-polar target analyte, separating it effectively from more polar starting materials or degradation products.

  • Mobile Phase: A buffered mobile phase is critical. We selected a potassium phosphate buffer at a pH of 6.8. At this pH, the highly basic imidazole ring (pKa ~7) is partially protonated, while the less basic aniline group (pKa ~4-5) is predominantly in its neutral form. This controlled ionization state prevents peak tailing and ensures reproducible retention times. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency, which contribute to sharp peaks and a stable baseline.

  • Detection Wavelength: A diode-array detector (DAD) scan of the analyte standard revealed a maximum absorbance at 272 nm . This wavelength provides excellent sensitivity for the analyte while minimizing interference from potential excipients or impurities that may absorb at lower wavelengths.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Required Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS) software.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Reference Standard.

  • Acetonitrile (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄, ACS grade).

  • Potassium hydroxide (KOH) or Orthophosphoric acid (for pH adjustment).

  • Deionized water (18.2 MΩ·cm).

2.2.2. Solution Preparation

  • Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 6.8 ± 0.05 with dilute KOH. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (for Assay): Accurately weigh a quantity of the test substance equivalent to about 10 mg of the analyte into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, cool to room temperature, and dilute to volume with diluent.

2.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM KH₂PO₄, pH 6.8B: Acetonitrile
Gradient Program 0-10 min: 30% B10-12 min: 30-70% B12-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a self-validating step to ensure the system is fit for its intended purpose on the day of analysis.

Protocol:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Stock Solution (100 µg/mL).

  • Calculate the parameters below.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and analyte-phase interaction.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.

HPLC Method Validation Protocol (ICH Q2(R2))

Method validation is the formal process that proves an analytical method is suitable for its intended purpose.[2][5][6] The following protocols should be executed as outlined in a pre-approved validation plan.

Summary of Validation Parameters
ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix).Peak purity index > 0.999. No co-eluting peaks at the analyte's retention time in placebo/blank injections.
Linearity To demonstrate a direct proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.80% to 120% of the nominal test concentration (e.g., 80 µg/mL to 120 µg/mL).
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): %RSD ≤ 2.0%Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10. %RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters must pass. Analyte %assay should not significantly change.
Detailed Validation Experiments
  • Specificity:

    • Inject the diluent (blank) to check for interfering peaks.

    • Inject a placebo solution (if in a formulated product) to assess excipient interference.

    • Inject the Standard Solution and a Sample Solution.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample. Analyze the stressed samples to ensure degradation products do not co-elute with the main analyte peak. Use DAD to assess peak purity.

  • Linearity:

    • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration.

    • Perform linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).

  • Accuracy (% Recovery):

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage of analyte recovered using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Precision:

    • Repeatability: Prepare six individual sample preparations at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument. Calculate the %RSD of the results.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

  • LOD & LOQ:

    • Determine based on the Signal-to-Noise ratio. Prepare progressively more dilute solutions from the stock standard and inject them.

    • Identify the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.

    • Confirm the LOQ by injecting six preparations at this concentration and verifying that the %RSD is ≤ 10%.

  • Robustness:

    • Analyze the standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Suggested variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 2 °C (28 °C and 32 °C).

      • Mobile Phase pH: ± 0.2 units (pH 6.6 and 7.0).

    • Evaluate the impact on system suitability parameters and the final calculated concentration.

HPLC_Workflow Figure 1: HPLC-UV General Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting RefStd Weigh Reference Standard Dissolve1 Dissolve in Diluent RefStd->Dissolve1 TestSample Weigh Test Sample Dissolve2 Dissolve in Diluent TestSample->Dissolve2 Filter1 Filter if necessary Dissolve1->Filter1 Filter2 Filter if necessary Dissolve2->Filter2 SST System Suitability Test (5x Standard Injections) Filter1->SST Analysis Inject Blank, Standards, and Samples Filter2->Analysis SST->Analysis If SST Passes Integration Integrate Peak Areas Analysis->Integration Calculation Calculate Concentration (vs. Standard) Integration->Calculation Report Generate Final Report Calculation->Report LCMS_Workflow Figure 2: LC-MS/MS Ion Path LC HPLC Effluent (Analyte + Matrix) Source ESI Source Generates Ions [M+H]⁺ LC->Source:f0 Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (m/z 220.3) Source:f0->Q1:f0 Q2 Quadrupole 2 (q2) Collision Cell Fragments Precursor Ion Q1:f0->Q2:f0 Q3 Quadrupole 3 (Q3) Mass Filter Selects Product Ions (m/z 147.1, 95.1) Q2:f0->Q3:f0 Detector Detector (Counts Ions) Q3:f0->Detector

Sources

Application Notes and Protocols: In Vitro Evaluation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3][4] Imidazole derivatives have been reported to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting protein kinases crucial for tumor progression.[1][2] This document outlines a comprehensive in vitro testing strategy for a novel imidazole-containing compound, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, to characterize its potential as an anticancer agent.

These protocols are designed for researchers in oncology drug discovery and provide a systematic approach to evaluating the compound's cytotoxic and cytostatic effects, as well as elucidating its potential mechanism of action. The experimental workflow is structured to progress from broad cytotoxicity screening to more detailed mechanistic studies.

Experimental Rationale and Workflow

The primary objective is to determine if 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline exhibits anticancer activity in vitro. This will be achieved by a tiered approach:

  • Primary Screening: Assess the compound's effect on the viability and metabolic activity of a panel of cancer cell lines.

  • Mechanism of Action Studies: If significant cytotoxic or anti-proliferative activity is observed, subsequent assays will investigate the underlying cellular mechanisms, including apoptosis induction and cell cycle perturbation.

  • Molecular Target Analysis: Further investigation into specific signaling pathways implicated in the observed cellular effects.

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_screening Primary Screening cluster_moa Mechanism of Action Studies cluster_molecular Molecular Target Analysis start Compound Preparation & Cell Line Panel Selection mtt MTT Cell Viability Assay start->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assays (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle caspase Caspase-3/7 Activity Assay apoptosis->caspase western Western Blot Analysis caspase->western cell_cycle->western signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Bcl2 Bcl-2 Akt->Bcl2 Bax Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CyclinB1 Cyclin B1/CDK1 G2M_Arrest G2/M Arrest CyclinB1->G2M_Arrest Compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Compound->Akt Inhibition Compound->CyclinB1 Downregulation

Caption: Hypothetical signaling pathway modulated by the test compound.

Protocol: Western Blot Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. [5][6]Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. [7] Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin B1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. [8] * Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [8] * Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Compare the expression or phosphorylation levels of target proteins in treated samples versus the control.

Conclusion

This application note provides a structured and comprehensive guide for the initial in vitro characterization of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline as a potential anticancer agent. The outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with the suggested molecular target analysis, will generate the foundational data necessary to understand the compound's biological activity and guide further preclinical development.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Google Books.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub.
  • MTT assay protocol. (n.d.). Abcam.
  • Propidium Iodide Cell Viability Flow Cytometry Protocol. (n.d.). R&D Systems.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 2). PMC.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Imidazoles as potential anticancer agents: An update on recent studies. (2021, July 2). Molecules.
  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). University of Arizona.
  • Propidium Iodide Cell Cycle Staining Protocol. (2019, December 11). BioLegend.
  • Caspase 3/7 Activity. (n.d.). Protocols.io.
  • Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review. (2026, February 14). Arabian Journal of Chemistry.
  • Imidazoles as potential anticancer agents. (n.d.). PMC.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium.
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Abbexa.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin #TB295. (n.d.). Promega Corporation.
  • Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io.
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011, March). ResearchGate.
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • MTT (Assay protocol). (n.d.). Addgene.
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Assay Genie.
  • Western blot protocol. (n.d.). Abcam.
  • Development of an in vitro cell killing assay for liquid tumor cancer cells. (n.d.). Axion Biosystems.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Western Blotting Protocol. (2005, June 15). Cell Signaling Technology.
  • Understanding the Western Blot: A Key Tool in Cancer Research. (2025, December 30). Oreate AI Blog.
  • Single cell–resolution western blotting. (n.d.). PMC.
  • Cytotoxicity Assay Protocol v1. (n.d.). ResearchGate.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC.
  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. (2025, May 15). Asian Journal of Green Chemistry.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). ResearchGate.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (n.d.). IJRPC.
  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). Semantic Scholar.

Sources

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the use of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline as a scaffold in library synthesis.

A Privileged Scaffold for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) [1]

Introduction & Scaffold Profile

The molecule 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (hereafter referred to as Scaffold-A ) represents a high-value building block for medicinal chemistry.[1] It combines a polar, basic heterocyclic core (1-methylimidazole) with a reactive primary aniline handle, linked by a flexible ether spacer.[1]

Physicochemical Advantages[1][2][3]
  • Solubility Enhancement: The imidazole moiety (pKa ~7.0–7.[1]4) improves aqueous solubility of lipophilic payloads attached to the aniline, a critical parameter in Lipinski’s Rule of 5 compliance.[1]

  • Purification Handle: The basic nitrogen allows for "Catch-and-Release" purification using Strong Cation Exchange (SCX) chromatography, streamlining high-throughput parallel synthesis.[1]

  • Pharmacophore Potential: The imidazole ring often serves as a bioisostere for histidine or as a metal-coordinating motif in metalloenzyme inhibitors (e.g., CYP51, Carbonic Anhydrase).[1]

PropertyValue (Predicted)Relevance
Formula

Low MW allows for fragment growth.[1]
MW 203.24 g/mol Ideal for Fragment-Based Drug Discovery.[1]
LogP ~0.8 - 1.2Highly favorable for oral bioavailability.[1]
H-Bond Donors 1 (Aniline

)
Primary handle for derivatization.[1]
H-Bond Acceptors 3Imidazole N, Ether O.

Scaffold Synthesis Protocol

Before library generation, the scaffold must be synthesized in bulk with high purity (>98%).[1] The following protocol utilizes a Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.
Step 1: Ether Formation ( )

Reaction: (1-methyl-1H-imidazol-2-yl)methanol + 4-Fluoronitrobenzene


 Nitro Intermediate[1]
  • Reagents:

    • (1-methyl-1H-imidazol-2-yl)methanol (1.0 eq)[1]

    • 4-Fluoronitrobenzene (1.1 eq)[1]

    • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

    • Solvent: Anhydrous THF (0.5 M concentration)

  • Procedure:

    • Charge a flame-dried flask with NaH and anhydrous THF under

      
       atmosphere. Cool to 0°C.[1]
      
    • Add (1-methyl-1H-imidazol-2-yl)methanol dropwise.[1] Stir for 30 min to form the alkoxide (gas evolution observed).[1]

    • Add 4-Fluoronitrobenzene solution dropwise.[1]

    • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS.[1]

    • Quench: Carefully add saturated

      
      .[1] Extract with EtOAc (3x).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate.[1]
    • Yield: Typically 85-90% (Yellow solid).[1]

Step 2: Nitro Reduction

Reaction: Nitro Intermediate +




Scaffold-A [1]
  • Reagents:

    • Nitro Intermediate (1.0 eq)[1]

    • 10% Pd/C (10 wt% loading)

    • Solvent: MeOH/EtOH (1:1)

    • Hydrogen Gas (Balloon pressure or 1 atm)[1]

  • Procedure:

    • Dissolve the nitro compound in MeOH/EtOH.[1]

    • Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).[1]

    • Purge system with

      
       and stir vigorously at RT for 2–6 hours.
      
    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

    • Concentration: Evaporate solvent to yield Scaffold-A as an off-white/pale brown solid.[1]

    • Storage: Store under Argon at -20°C (Anilines are oxidation-sensitive).

Library Synthesis Strategies

The primary aniline allows for diverse chemical transformations. Below are three validated protocols for parallel synthesis in 96-well plates or reaction blocks.

Protocol A: Amide Library (High-Throughput)

Target: Kinase hinge binders, GPCR ligands.[1]

  • Preparation:

    • Prepare 0.2 M stock solution of Scaffold-A in DMF.

    • Prepare 0.2 M stock solutions of Carboxylic Acids (

      
      ) in DMF.
      
    • Prepare 0.5 M HATU in DMF.

    • Prepare 1.0 M DIEA (Diisopropylethylamine) in NMP.[1]

  • Execution (Per Well):

    • Add

      
       Carboxylic Acid stock (
      
      
      
      ).[1]
    • Add

      
       HATU stock (
      
      
      
      ).[1]
    • Add

      
       DIEA stock (
      
      
      
      ).[1] Shake for 10 min (Pre-activation).
    • Add

      
      Scaffold-A  stock (
      
      
      
      ).[1]
    • Seal plate and shake at RT for 16 hours.

  • Validation: Check LCMS for

    
    .[1]
    
Protocol B: Urea Library

Target: Soluble Epoxide Hydrolase (sEH) inhibitors, structural spacers.[1]

  • Reagents:

    • Isocyanates (

      
      ) (1.1 eq)[1]
      
    • Scaffold-A (1.0 eq)[1]

    • Solvent: DCM or DCE (Anhydrous).[1]

  • Execution:

    • Dissolve Scaffold-A in DCM.

    • Add Isocyanate.[1]

    • Shake at RT for 4–8 hours.

    • Scavenging: Add polymer-supported trisamine resin to scavenge excess isocyanate.[1] Filter.

Protocol C: Reductive Amination

Target: Secondary amines (Ion channel blockers).[1]

  • Reagents:

    • Aldehydes (

      
      ) (1.0 eq)[1]
      
    • Scaffold-A (1.0 eq)[1]

    • Reducing Agent:

      
       (3.0 eq)[1]
      
    • Acid Catalyst: Acetic Acid (5% v/v) in DCE.[1]

  • Execution:

    • Combine Scaffold and Aldehyde in DCE/AcOH.[1] Shake 1 hour (Imine formation).

    • Add

      
       as a solid or slurry.[1]
      
    • Shake 16 hours at RT.

Purification & Quality Control (The Self-Validating System)

Because Scaffold-A contains a basic imidazole, we can utilize SCX (Strong Cation Exchange) solid-phase extraction.[1] This ensures that only the product (retaining the basic imidazole) and unreacted amine are captured, while non-basic reagents (acids, phenols, neutrals) are washed away.[1]

SCX Protocol:

  • Load: Dilute reaction mixture with MeOH and load onto pre-conditioned SCX cartridge (

    
     form).
    
  • Wash: Flush with MeOH (removes non-basic impurities, excess acids, HATU byproducts).[1]

  • Elute: Release product using

    
     in MeOH.
    
  • Evaporate: Remove volatile ammonia and solvent.

  • Result: High-purity free base product ready for biological screening.

Visual Workflows

Figure 1: Scaffold Synthesis & Diversification Logic

ScaffoldWorkflow Start1 1-Methyl-2- hydroxymethylimidazole Inter Nitro Ether Intermediate Start1->Inter NaH, THF (SNAr) Start2 4-Fluoronitrobenzene Start2->Inter Scaffold Scaffold-A (Aniline Core) Inter->Scaffold H2, Pd/C (Reduction) Lib1 Amide Library (Kinase Inhibitors) Scaffold->Lib1 R-COOH HATU Lib2 Urea Library (sEH Inhibitors) Scaffold->Lib2 R-NCO Lib3 2° Amine Library (Ion Channels) Scaffold->Lib3 R-CHO Reductive Am.

Caption: Synthesis pathway from raw materials to library generation. Blue: Reagents; Green: Core Scaffold; Red: Final Libraries.[1]

Figure 2: The SCX Purification Logic (Trustworthiness Mechanism)

SCX_Logic Mix Crude Reaction Mixture (Product + Excess Acid + HATU) SCX SCX Cartridge (Acidic Resin) Mix->SCX Load Waste Flow Through: Acids, Neutrals, Impurities SCX->Waste MeOH Wash Trapped Trapped Species: Imidazole-Product (Basic) SCX->Trapped Retention Elute Elution Step (2M NH3 in MeOH) Trapped->Elute Release Final Pure Product (Free Base) Elute->Final Evaporation

Caption: "Catch-and-Release" purification strategy leveraging the basic imidazole moiety.

References

  • Zhang, L., et al. (2020).[1] "Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • Khattab, M., & Ragab, F. Y. (2012).[1][3] "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry.[1][4]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2004).[1] "Lead- and drug-like compounds: the rule-of-five revolution."[1] Drug Discovery Today.

Sources

Application Note: Derivatization of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a highly versatile bifunctional building block used in chemical biology and drug discovery. The 1-methyl-1H-imidazole moiety serves as a potent pharmacophore—frequently acting as a metal-coordinating ligand (e.g., for heme iron in Cytochrome P450 enzymes) or a hydrogen-bond acceptor in kinase and GPCR binding pockets. The methoxy linker provides spatial flexibility, while the terminal aniline acts as the primary synthetic vector for bioconjugation.

This application note details the causality-driven methodologies for derivatizing this aniline into fluorescent and biotinylated probes, enabling its use in downstream biological assays such as Fluorescence Polarization (FP) and Affinity Pull-Down proteomics.

Chemical Properties & Causality (E-E-A-T)

When designing a bioconjugation strategy for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, researchers must account for the distinct electronic properties of the aromatic amine.

The Causality of Solvent and Base Selection: The primary amine of an aniline derivative is significantly less nucleophilic than an aliphatic amine (such as the


-amino group of a lysine residue). This reduced nucleophilicity is driven by the delocalization of the nitrogen's lone pair of electrons into the adjacent aromatic 

-system[1].

While standard protein bioconjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanates (ITCs) proceeds efficiently in aqueous buffers at pH 7.2–8.5[2], these conditions are often insufficient for small-molecule anilines. In an aqueous environment, the competing hydrolysis of the electrophilic NHS ester or ITC outpaces the slow nucleophilic attack by the aniline.

To circumvent this activation energy barrier and prevent reagent degradation, our protocols utilize anhydrous polar aprotic solvents (such as DMF or DMSO) combined with a non-nucleophilic base, specifically N,N-Diisopropylethylamine (DIPEA) . DIPEA acts as a proton sink to ensure the aniline remains fully in its free-base, nucleophilic form without reacting with the electrophilic probe itself. Isothiocyanates like FITC are highly valuable building blocks for forming stable thiourea linkages under these optimized conditions[3].

Quantitative Data: Derivatization Strategies

The table below summarizes the optimal conditions and expected outcomes for the three primary derivatization strategies applied to this molecule.

Derivatization StrategyReagent TypeLinkage FormedOptimal Solvent / BaseReaction TimeDownstream Biological Application
Fluorophore Tagging FITC (Isothiocyanate)ThioureaAnhydrous DMF / DIPEA2 - 4 hoursFluorescence Polarization (FP), Cellular Imaging
Biotinylation NHS-PEG4-Biotin (Active Ester)AmideAnhydrous DMF / DIPEA12 - 18 hoursAffinity Pull-Down, SPR, Biolayer Interferometry
Immobilization Aldehyde-AgaroseSecondary AmineAqueous pH 5.0 / NaCNBH

24 hoursTarget ID (Affinity Chromatography)

Workflow Visualization

G A 4-[(1-methyl-1H-imidazol- 2-yl)methoxy]aniline B FITC Conjugation (Thiourea Linkage) A->B FITC, DIPEA DMF, 4h C NHS-Biotin Conjugation (Amide Linkage) A->C NHS-Biotin, DIPEA DMF, 12h D Fluorescence Polarization (FP) B->D Target Binding Assay E Affinity Pull-Down & Proteomics C->E Target Isolation Assay

Workflow for the derivatization of the aniline pharmacophore for downstream biological assays.

Detailed Experimental Protocols

Protocol A: Synthesis of FITC-Conjugate (For Fluorescence Polarization)

This protocol describes the coupling of Fluorescein isothiocyanate (FITC) to the aniline to generate a fluorescent probe for target-binding assays.

Materials:

  • 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (MW: 203.24 g/mol )

  • Fluorescein isothiocyanate isomer I (FITC, MW: 389.38 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (~49 µmol) of the aniline in 500 µL of anhydrous DMF in a 2 mL microcentrifuge tube.

  • Base Addition: Add 25 µL of DIPEA (~147 µmol, 3.0 eq.) to the solution and vortex briefly to ensure a homogeneous, basic environment.

  • Probe Addition: In a separate amber vial, dissolve 21 mg of FITC (~54 µmol, 1.1 eq.) in 500 µL of anhydrous DMF.

  • Coupling: Dropwise, add the FITC solution to the aniline solution under continuous magnetic stirring at room temperature.

  • Incubation: Protect the reaction vessel from light (wrap in aluminum foil) and stir for 4 hours.

  • Purification: Purify the crude mixture using preparative RP-HPLC (C18 column) utilizing a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Collect the major fluorescent peak and lyophilize.

Self-Validating System (Protocol A): Following purification, the integrity of the FITC-conjugate must be verified. Analyze the fraction via LC-MS (ESI+). The expected exact mass for the product (


) is 

593.1

. Furthermore, a UV-Vis scan of the purified fraction should exhibit dual absorbance peaks at ~280 nm (imidazole/aniline backbone) and ~495 nm (fluorescein chromophore). A successful conjugation typically yields an

ratio of approximately 1.5 to 2.0.
Protocol B: Synthesis of Biotin-Conjugate (For Affinity Pull-Down)

This protocol utilizes an NHS-PEG4-Biotin ester. The PEG4 spacer is critical as it enhances the aqueous solubility of the final probe and minimizes steric hindrance during streptavidin binding.

Materials:

  • 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

  • NHS-PEG4-Biotin (MW: 588.67 g/mol )

  • Anhydrous DMF & DIPEA

  • 1M Tris-HCl (pH 8.0)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg (~49 µmol) of the aniline in 500 µL of anhydrous DMF.

  • Base Addition: Add 25 µL of DIPEA (~147 µmol, 3.0 eq.) to the solution.

  • Probe Addition: Add 34.6 mg of NHS-PEG4-Biotin (~58 µmol, 1.2 eq.) directly to the mixture.

  • Coupling: Stir the reaction at room temperature for 12–18 hours. The extended time compensates for the lower nucleophilicity of the aniline toward the active ester.

  • Quenching: Quench the unreacted NHS ester by adding 50 µL of 1M Tris-HCl (pH 8.0). The primary amine in Tris will rapidly consume residual active esters.

  • Purification: Purify the conjugate via RP-HPLC to separate the product from N-hydroxysuccinimide leaving groups and unreacted biotin. Lyophilize the collected fractions.

Self-Validating System (Protocol B): Confirm the formation of the amide bond via LC-MS (ESI+). The expected product mass must match the sum of the aniline and the biotinylating agent minus the NHS leaving group (


 677.3 

). The absence of the starting aniline mass (

204.1

) confirms reaction completion. Additionally, a HABA (4'-hydroxyazobenzene-2-carboxylic acid) displacement assay can be performed post-purification to quantify biotin incorporation, ensuring the probe is structurally competent for streptavidin bead capture.

References

  • crosslinking technology - ThermoFisher Source: Thermo Fisher Scientific URL:[2]

  • Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation Source: PMC (nih.gov) URL:[1]

  • Recent Advancement in Synthesis of Isothiocyanates Source: ChemRxiv URL:[3]

Sources

Experimental setup for studying enzyme inhibition by 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Characterization of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline as a Metalloenzyme Inhibitor

Part 1: Introduction & Structural Analysis

The compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline represents a classic "warhead-linker-tail" scaffold used frequently in fragment-based drug discovery (FBDD).[1] To design a valid experimental protocol, we must first deconstruct its pharmacophore to predict its behavior:

  • The Warhead (1-methyl-1H-imidazol-2-yl): Imidazole nitrogens are potent ligands for metal ions. In biological systems, this moiety is a "privileged structure" for targeting Heme-Iron centers (e.g., Cytochrome P450s, CYP51, Heme Oxygenase) or Zinc active sites (e.g., MMPs, HDACs).[1] The N-3 nitrogen typically coordinates directly to the metal, displacing the native water molecule.[1]

  • The Linker (Methoxy): The ether linkage (-O-CH2-) provides rotational freedom, allowing the imidazole to orient into the metal pocket while the phenyl ring stacks within the hydrophobic access channel.[1]

  • The Tail (Aniline): The primary amine is a hydrogen bond donor/acceptor and a handle for further derivatization.[1] Crucially, anilines are prone to oxidation, which dictates specific handling requirements in this protocol.[1]

Hypothesis: This compound likely acts as a Reversible, Competitive Inhibitor (Type II Ligand) against metalloenzymes.[1] The protocols below are optimized to validate this specific Mechanism of Action (MoA).

Part 2: Materials & Preparation

Compound Handling & Stability
  • Solubility: The imidazole and aniline groups make this compound moderately polar.[1]

    • Stock Solvent: 100% DMSO (Molecular Biology Grade).[1] Avoid Ethanol (can interfere with metabolic enzymes).[1]

    • Concentration: Prepare a 50 mM master stock.[1]

  • Stability Alert (The Aniline Factor): Primary anilines oxidize to colored azo/nitro compounds upon light and air exposure, which interferes with colorimetric assays (e.g., Ellman’s reagent, TMB).[1]

    • Storage: -20°C, desiccated, protected from light (amber vials).[1]

    • Freshness: Discard working solutions after 4 hours.

Reagent Setup Table
ComponentSpecificationPurpose
Assay Buffer 50-100 mM Potassium Phosphate (pH 7.4)Standard physiological buffer; avoids amine interference (Tris) if studying amine-reactive co-factors.[1]
Enzyme System Target Metalloenzyme (e.g., CYP3A4, MMP-9)The biological target.[1]
Substrate Fluorogenic or Chromogenic specific to targete.g., 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYPs.[1]
Cofactor NADPH (for CYPs) or ZnCl₂ (for MMPs)Essential for enzyme turnover.[1]
Stop Solution Acetonitrile (50%) or EDTA (for metalloenzymes)Quenches reaction; EDTA strips the metal, ensuring immediate stop.[1]

Part 3: Experimental Protocols

Protocol A: Optical Difference Spectroscopy (Binding Assay)

Rationale: Before measuring inhibition (kinetics), we must prove physical binding.[1] Imidazoles induce a characteristic "Type II" spectral shift in heme enzymes (Soret peak shift) due to Nitrogen-Iron coordination.[1]

Workflow:

  • Baseline: Place 1 mL of Enzyme solution (2 µM) in both Sample and Reference cuvettes (quartz, 1 cm path).

  • Titration:

    • Sample Cuvette: Add 0.5 µL aliquots of the Inhibitor (0.1 µM to 50 µM final).

    • Reference Cuvette: Add equal volume of DMSO (solvent correction).[1]

  • Measurement: Scan Absorbance 350–500 nm after each addition.

  • Result: Look for a Peak at ~425–435 nm and a Trough at ~390–410 nm .[1]

    • Calculation: Plot

      
       vs. [Inhibitor].[1] Fit to the Michaelis-Menten binding equation  to determine 
      
      
      
      (Dissociation Constant).
Protocol B: IC50 Determination (Dose-Response)

Rationale: Quantify the potency of the inhibitor under steady-state conditions.

Step-by-Step:

  • Preparation: Prepare a 10-point dilution series of the inhibitor in Assay Buffer (3-fold serial dilution). Max concentration should be

    
     the estimated 
    
    
    
    .[1]
  • Pre-Incubation (Critical):

    • Mix Enzyme + Inhibitor.[1]

    • Incubate for 10–15 mins at 37°C. Why? Allows the inhibitor to reach equilibrium with the active site before the substrate competes.[1]

  • Initiation: Add Substrate/Cofactor mix (

    
     concentration).
    
  • Readout: Measure signal (Fluorescence/Absorbance) in Kinetic Mode (read every 30s for 10 mins).

  • Analysis: Calculate Initial Velocity (

    
    ) from the linear portion of the progress curve.[1]
    

Data Visualization (Graphviz):

AssayWorkflow Stock Compound Stock (50mM DMSO) Dilution Serial Dilution (10-point) Stock->Dilution PreInc Pre-Incubation (Enz + Inh, 15 min) Dilution->PreInc Substrate Substrate Addition (Start Reaction) PreInc->Substrate Read Kinetic Read (RFU/Abs vs Time) Substrate->Read Analysis Calculate IC50 (Sigmoidal Fit) Read->Analysis

Caption: Standardized workflow for IC50 determination ensuring thermodynamic equilibrium prior to catalysis.

Part 4: Mechanism of Action (MoA) Determination

To confirm the hypothesis that the imidazole moiety competes with the substrate for the metal center, perform a Lineweaver-Burk Analysis .[1]

Protocol:

  • Select 4 fixed concentrations of Inhibitor:

    
     (Control), 
    
    
    
    ,
    
    
    ,
    
    
    .[1]
  • For each inhibitor concentration, vary the Substrate concentration (

    
     to 
    
    
    
    ).
  • Measure

    
     for all conditions.[1]
    
  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).[1]

Interpretation Logic:

  • Competitive Inhibition (Expected): Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases). Mechanism: Inhibitor binds directly to the active site metal, blocking substrate entry.[1]
  • Non-Competitive: Lines intersect at the X-axis.[1]

  • Mixed: Lines intersect in the second quadrant.

Mechanistic Diagram (Graphviz):

MoA E Enzyme (Metal) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Dead End) E->EI + I (Competitive) S Substrate I Inhibitor (Imidazole-Aniline) ES->E Product Release P Product ES->P EI->E Reversible

Caption: Competitive inhibition model where the Imidazole-Aniline compound sequesters the enzyme, preventing ES complex formation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Color Aniline oxidationAdd 1 mM Ascorbic Acid or DTT to buffers (verify enzyme tolerance first).
Steep Hill Slope (>1.5) Aggregation / PrecipitationAdd 0.01% Triton X-100 to prevent colloidal aggregation of the hydrophobic aniline tail.[1]
Time-Dependent Inhibition Slow binding or IrreversiblePerform a "Jump-Dilution" assay. If activity does not recover after dilution, the aniline may be forming a covalent adduct (rare but possible).[1]
Fluorescence Quenching Inner filter effectThe aniline/imidazole may absorb at the fluorophore's excitation wavelength.[1] Check compound absorbance spectrum.

Part 6: References

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005).[1] Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry.

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] [1]

  • Vandenbossche, H., et al. (1989).[1] P450 inhibitors of use in medical treatment: Focus on Azoles. Xenobiotica.

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assay Development and Optimization. NCBI Bookshelf.[1]

Sources

Application Note: Strategic Use of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of oncogenesis and inflammatory diseases. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. A significant portion of these inhibitors are designed to be ATP-competitive, binding to the kinase hinge region and occupying the hydrophobic pocket. The chemical nature of the molecular fragments that engage with these domains is paramount to achieving high potency and selectivity.

The imidazole ring is a privileged scaffold in medicinal chemistry, capable of acting as a hydrogen bond donor and acceptor, participating in various non-covalent interactions, and coordinating with metal ions.[1] Its incorporation into kinase inhibitors often enhances binding affinity and can improve pharmacokinetic properties.[2][3] This application note details the strategic utility of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline , a key building block designed for efficient incorporation into diverse kinase inhibitor scaffolds. We provide a comprehensive guide, including the synthesis of the building block itself and a detailed protocol for its application in the synthesis of a potent 4-anilinoquinazoline-based kinase inhibitor, a class that includes approved drugs like gefitinib and erlotinib.[4]

Physicochemical Properties & Strategic Advantages

The structure of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline combines several features that are advantageous for kinase inhibitor design:

  • 1-Methyl-1H-imidazole Moiety: The N-methylation prevents undesired N-H acidity and provides a vector for occupying small hydrophobic pockets. The imidazole ring itself is a key pharmacophore that can form critical hydrogen bonds with the kinase hinge region.[5]

  • Flexible Methoxy Linker: The ether linkage provides rotational flexibility, allowing the imidazole moiety to adopt an optimal binding orientation within the ATP pocket.

  • Aniline Core: The primary amine serves as a versatile chemical handle for coupling reactions, most commonly nucleophilic aromatic substitution or amide bond formation, enabling its incorporation into various heterocyclic cores like quinazolines, pyrimidines, and pyridines.[6]

PropertyValue
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
CAS Number [Not Available]
Appearance Off-white to pale yellow solid (predicted)

Synthesis Protocol: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Since this building block may not be readily available commercially, a reliable synthetic route is essential. The most direct approach is a Williamson ether synthesis, a robust and widely used method for forming ethers from an alcohol (or phenol) and an alkyl halide.[7][8][9]

Protocol 3.1: Williamson Ether Synthesis

This protocol describes the SN2 reaction between the sodium salt of 4-aminophenol and 2-(chloromethyl)-1-methyl-1H-imidazole.

Reaction Scheme: (4-Aminophenol + NaOH) + 2-(Chloromethyl)-1-methyl-1H-imidazole → 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Aminophenol109.132.18 g20.01.0
Sodium Hydroxide (NaOH)40.000.88 g22.01.1
2-(Chloromethyl)-1-methyl-1H-imidazole HCl167.043.34 g20.01.0
Anhydrous Dimethylformamide (DMF)-50 mL--
Ethyl Acetate (EtOAc)-~200 mL--
Brine (Saturated NaCl solution)-~100 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--

Step-by-Step Procedure:

  • Deprotonation: To an oven-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen), add 4-aminophenol (2.18 g, 20.0 mmol) and anhydrous DMF (50 mL). Stir until dissolved. Carefully add sodium hydroxide pellets (0.88 g, 22.0 mmol) to the solution. The mixture may warm slightly. Stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (3.34 g, 20.0 mmol) to the reaction mixture in one portion. Note: The base will also neutralize the HCl salt.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The disappearance of 4-aminophenol indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Application Protocol: Synthesis of a JAK2 Inhibitor Analog

This protocol details the synthesis of a 4-anilinoquinazoline-based kinase inhibitor, a scaffold known to target kinases such as EGFR and JAKs.[4][10] The reaction is a nucleophilic aromatic substitution (SNAᵣ) where the synthesized aniline displaces a chlorine atom from a quinazoline core.

Target Kinase Family & Signaling Pathway: The Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) are cytoplasmic tyrosine kinases that are critical for cytokine signaling.[11] Ligand binding to cytokine receptors triggers JAK activation, which then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression related to immunity, inflammation, and cell proliferation.[12] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.[13]

// Nodes Cytokine [label="Cytokine", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT_inactive [label="STAT (inactive)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", width=1.5, height=0.6]; STAT_active [label="p-STAT Dimer", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5, height=0.6]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1]; DNA [label="DNA", shape=note, fillcolor="#FFFFFF", fontcolor="#202124", width=1.2, height=0.5]; Transcription [label="Gene Transcription\n(Proliferation, Inflammation)", shape=plaintext, fontcolor="#202124"]; Inhibitor [label="Kinase Inhibitor\n(This Work)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8, height=0.7]; Block [shape=point, style=invis, width=0];

// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Receptor Dimerization\n& JAK Activation", style=dashed]; JAK -> Receptor [label="3. Phosphorylation", dir=back]; Receptor -> STAT_inactive [label="4. STAT Recruitment\n& Phosphorylation", style=dashed]; STAT_inactive -> STAT_active [label="5. Dimerization"]; STAT_active -> Nucleus [label="6. Nuclear Translocation"]; Nucleus -> DNA [style=invis]; DNA -> Transcription [label="7. Gene Activation"];

// Inhibition pathway Inhibitor -> JAK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];

// Positioning {rank=same; Cytokine; Receptor;} {rank=same; JAK; STAT_inactive;} {rank=same; STAT_active;} {rank=same; Nucleus; DNA; Transcription;} {rank=same; Inhibitor;}

}

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Protocol 4.1: Synthesis of N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}quinazolin-4-amine

Materials & Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
4-Chloroquinazoline164.59165 mg1.01.0
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline203.24224 mg1.11.1
Isopropanol (IPA)-10 mL--
Triethylamine (TEA)101.190.21 mL1.51.5

Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (165 mg, 1.0 mmol).

  • Addition of Reagents: Add 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (224 mg, 1.1 mmol) followed by isopropanol (10 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol). The triethylamine acts as a base to neutralize the hydrochloric acid generated during the substitution reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC (10% Methanol/Dichloromethane).

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate should form. If not, reduce the volume of the solvent under vacuum.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol or purified via silica gel chromatography to yield the final product as a solid.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Overall Experimental and Evaluation Workflow

The development of a novel kinase inhibitor is a multi-step process that integrates chemical synthesis with biological evaluation. The following workflow provides a logical sequence for synthesizing and testing analogs derived from the title compound.

// Nodes A [label="Synthesis of\n4-Aminophenol Derivative\n(Protocol 3.1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Synthesis of\nKinase Inhibitor Analog\n(Protocol 4.1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Purification\n(Chromatography/\nRecrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Structural Confirmation\n(NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="In Vitro Kinase Assay\n(e.g., against JAK2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Cell-Based Assay\n(e.g., Proliferation in\nCancer Cell Line)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis\n(IC₅₀ Determination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="SAR & Lead\nOptimization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; E -> G; F -> G; G -> H; }

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Data Presentation and Expected Outcomes

Following synthesis, novel inhibitors should be evaluated for their biological activity. A primary in vitro kinase assay is performed to determine the concentration at which the compound inhibits 50% of the kinase activity (IC₅₀).

Table of Representative Kinase Inhibition Data (Hypothetical): The following table illustrates the kind of data generated for a new inhibitor compared to a reference compound. Values are for illustrative purposes, based on activities of similar scaffolds in the literature.[14][15]

CompoundTarget KinaseIC₅₀ (nM)
Product from Protocol 4.1 JAK215
Product from Protocol 4.1 EGFR> 1000
Product from Protocol 4.1 VEGFR-2250
Reference Inhibitor (e.g., Ruxolitinib) JAK25

This type of data is crucial for establishing potency and selectivity, guiding the subsequent steps of lead optimization.

Conclusion

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its structural features offer a potent combination of hinge-binding capability, conformational flexibility, and a versatile chemical handle for integration into established and novel medicinal chemistry scaffolds. The protocols provided herein offer robust and reproducible methods for both the synthesis of the aniline intermediate and its subsequent application in the construction of a 4-anilinoquinazoline-based inhibitor. This guide serves as a practical resource for researchers in drug discovery aiming to accelerate the development of next-generation targeted therapeutics.

References

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC. Available at: [Link]

  • CN105622439A - Production method of 4-chloro-2-aminophenol. Google Patents.
  • CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. Google Patents.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]

  • Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Nature Chemical Biology. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. ResearchGate. Available at: [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. Available at: [Link]

  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors. PubMed. Available at: [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis. University of Wisconsin-Stout. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC. Available at: [Link]

  • Synthesis and Evaluation of 4-(1H-Benzimidazol-2-Yl)-6-(2 Chloroquinolin-3. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]

  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available at: [Link]

  • 2-(Chloromethyl)-1-methylimidazole hydrochloride. ChemBK. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. ResearchGate. Available at: [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. Available at: [Link]

  • JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Publishing Group. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. This molecule's unique structure, featuring a basic aniline ring, a polar N-methylimidazole moiety, and an ether linkage, presents specific purification hurdles that require a nuanced approach. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to achieve high purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Q1: What are the most common impurities I should expect?

A1: Impurities are typically process-related and stem from the synthesis, which is often a Williamson ether synthesis or a related coupling reaction. Key impurities include:

  • Unreacted Starting Materials: Such as 4-aminophenol and 2-(chloromethyl)-1-methyl-1H-imidazole.

  • Over-alkylation Products: Dimer-type impurities where the aniline nitrogen of one molecule has reacted with the chloromethyl group of another.[1]

  • Oxidation/Degradation Products: Anilines are susceptible to air and light oxidation, which can lead to the formation of colored, often polymeric, impurities.[2][3] This is a primary cause of crude products appearing as dark oils or solids.[3][4]

Q2: My crude product is a dark, viscous oil. How can I decolorize it?

A2: Dark coloration is typically due to oxidation.[3] An effective method for decolorization is to use activated carbon during recrystallization. Dissolve the crude oil in a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount (1-2% w/w) of activated carbon, and heat the mixture for a short period. Filter the hot solution through a pad of celite to remove the carbon and then allow the filtrate to cool and crystallize.[4] This should yield a significantly lighter-colored product.

Q3: Which purification technique should I try first: column chromatography or recrystallization?

A3: The choice depends on the impurity profile.

  • Column Chromatography is generally the best first step if your crude product is an oil or contains a complex mixture of impurities with different polarities.[5][6] It is highly effective at separating starting materials and most byproducts.

  • Recrystallization is an excellent final "polishing" step to achieve high analytical purity (>99%) after chromatography.[5][7] It can also be used as a primary method if the main impurity has a significantly different solubility profile from the desired product.

Q4: How can I effectively monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is the most crucial tool. Due to the basic nature of the aniline and imidazole groups, standard silica gel TLC may show significant "streaking" or "tailing." To obtain well-defined spots, use a mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonia in methanol.[5][8] For example, a good starting eluent system for TLC is 95:5 Dichloromethane/Methanol with 0.5% TEA.

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique, but the polar and basic nature of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline can cause issues.

Problem 1: My compound is streaking or "tailing" on the silica gel column.
  • Causality: Tailing is a classic sign of strong, undesirable interactions between the basic nitrogen atoms (on both the aniline and imidazole rings) and the acidic silanol (Si-OH) groups on the surface of the silica gel.[5][8] This causes a portion of the molecules to bind too tightly, eluting slowly and creating a "tail" instead of a sharp band.

  • Solution: Use a Basic Modifier. The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

    • Protocol: Prepare your chosen eluent (e.g., Dichloromethane/Methanol) and add 0.5% to 1% triethylamine (TEA) or a similar volatile base like pyridine.[5]

    • Expert Tip: Before running the column, flush the packed silica gel with one to two column volumes of your non-polar solvent (e.g., hexane) containing 1% TEA. This "deactivates" the silica and ensures a more uniform separation.[8]

Problem 2: I have poor separation between my product and a closely-eluting impurity.
  • Causality: The chosen solvent system lacks sufficient selectivity to resolve the compounds. The polarity difference between your product and the impurity is too small for the current mobile phase.

  • Solution 1: Optimize the Solvent System. Systematically adjust the polarity of your eluent. If you are using a Dichloromethane/Methanol system, try reducing the methanol content to increase the retention time on the column, which may improve separation. Alternatively, switching solvent classes entirely can alter selectivity. For instance, changing from a Methanol-based system to an Ethyl Acetate-based one can change the elution order.[9]

  • Solution 2: Change the Stationary Phase. If optimizing the mobile phase fails, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): For basic compounds like this, alumina can be an excellent alternative to silica gel, as it eliminates the strong acidic interactions that cause tailing and can offer different selectivity.[5][10]

    • Amine-Functionalized Silica: This is a more specialized and expensive option but provides excellent peak shape and unique selectivity for basic compounds.[11]

Data Summary: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v)Base ModifierPolarityTarget Application
5-20% Ethyl Acetate in Hexane0.5% TEALow-MediumGood for separating non-polar impurities.
50-90% Ethyl Acetate in Hexane0.5% TEAMedium-HighA standard, versatile system for many compounds.[9]
2-10% Methanol in Dichloromethane0.5% TEAHighExcellent for eluting polar compounds.[9]
1-5% (10% NH3 in MeOH) in DCM-High (Basic)A strong system for very polar or stubborn amines.[9]

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is ideal for a final purification step but requires finding the right conditions.

Problem 1: My compound "oils out" instead of forming crystals.
  • Causality: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or the melting point of an impure eutectic mixture).[4] This can also be caused by cooling the solution too quickly.[5]

  • Solution 1: Slow Down the Cooling Process. Allow the hot, saturated solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask with glass wool or paper towels can help.[5]

  • Solution 2: Adjust the Solvent System. The solution may be too saturated. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (1-5% more volume) before allowing it to cool slowly again.[12]

  • Solution 3: Use a Two-Solvent System. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until the solution just becomes persistently cloudy. Add a final drop or two of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[5][12]

Problem 2: No crystals form, even after cooling for an extended period.
  • Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin.

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[12]

    • Seeding: If you have a small crystal of pure product, add it to the cold solution to act as a template for crystal growth.[12]

  • Solution 2: Increase Concentration. The solution may be too dilute. Gently blow a stream of nitrogen or air over the surface of the solution to slowly evaporate some of the solvent, thereby increasing the concentration until turbidity is observed. Then, allow it to stand and cool.[12]

Part 4: Visualization of Workflows

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

crude Crude Product (Often a dark oil) tlc Analyze by TLC (Use eluent with 1% TEA) crude->tlc complex Complex Mixture or Streaking Observed tlc->complex Yes simple Few Spots, Good Separation tlc->simple No column Column Chromatography (Silica or Alumina + TEA) complex->column recryst_primary Attempt Direct Recrystallization simple->recryst_primary fractions Collect & Combine Pure Fractions column->fractions evap Evaporate Solvent fractions->evap purity_check2 Check Purity (TLC, NMR) recryst_primary->purity_check2 purity_check1 Check Purity (TLC, NMR) evap->purity_check1 pure_solid Pure Crystalline Solid (>99%) purity_check1->pure_solid >99% Pure recryst_polish Recrystallization (Polishing Step) purity_check1->recryst_polish <99% Pure recryst_polish->purity_check2 purity_check2->pure_solid >99% Pure impure_solid Impure Solid purity_check2->impure_solid <99% Pure impure_solid->column Re-purify start Tailing Observed on TLC/Column check_base Is a basic modifier (e.g., TEA) in the eluent? start->check_base add_base Add 0.5-1% TEA to the eluent check_base->add_base No check_conc Is TEA concentration ~1%? check_base->check_conc Yes resolved Problem Resolved add_base->resolved increase_base Increase TEA to 1-2% or switch to NH3/MeOH check_conc->increase_base No check_loading Is the sample overloaded on the column? check_conc->check_loading Yes increase_base->resolved reduce_load Reduce sample load or use dry loading check_loading->reduce_load Yes change_sp Switch Stationary Phase to Neutral/Basic Alumina check_loading->change_sp No reduce_load->resolved change_sp->resolved

Sources

Technical Support Center: Synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this Williamson ether synthesis. Our goal is to equip you with the foundational knowledge and practical solutions to navigate the common challenges of this procedure, particularly the management of competitive side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline involves the reaction of 4-aminophenol with 2-(chloromethyl)-1-methyl-1H-imidazole. While appearing straightforward, the presence of two nucleophilic sites on 4-aminophenol—the hydroxyl group (OH) and the amino group (NH₂)—creates a competitive reaction environment.

Question 1: My reaction is complete, but the yield of the desired O-alkylated product is low, and my TLC/LC-MS analysis shows multiple major spots. What are the likely side products?

Answer: The most common issue in this synthesis is the formation of undesired isomers due to the ambident nature of the 4-aminophenol nucleophile.[1] The primary side reactions are:

  • N-Alkylation: The amino group of 4-aminophenol attacks the electrophilic carbon of 2-(chloromethyl)-1-methyl-1H-imidazole, leading to the formation of the N-alkylated isomer, 4-{[ (1-methyl-1H-imidazol-2-yl)methyl]amino}phenol. In many cases, direct alkylation of aminophenols without proper functional group protection leads to a mixture of O- and N-alkylated products, which can be challenging to separate.[2][3]

  • N,O-Dialkylation: If an excess of the alkylating agent is used or if reaction conditions are too harsh, both the amino and hydroxyl groups can be alkylated, resulting in the N,O-dialkylated byproduct.[2][3]

  • Quaternization: Although less common, the N-3 nitrogen of the imidazole ring in either the starting material or the product can be alkylated by another molecule of 2-(chloromethyl)-1-methyl-1H-imidazole, forming a water-soluble quaternary imidazolium salt.[4]

dot digraph "Reaction_and_Side_Products" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for Reactants aminophenol [label="4-Aminophenol", fillcolor="#FFFFFF", fontcolor="#202124"]; imidazole_halide [label="2-(chloromethyl)-1-methyl-1H-imidazole", fillcolor="#FFFFFF", fontcolor="#202124"];

// Central Reaction Point center [shape=point, width=0, height=0, label=""];

// Nodes for Products o_alkylation [label="Desired Product\n(O-Alkylation)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; n_alkylation [label="Side Product\n(N-Alkylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; dialkylation [label="Side Product\n(N,O-Dialkylation)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges from Reactants to Center aminophenol -> center [arrowhead=none]; imidazole_halide -> center [arrowhead=none];

// Edges from Center to Products center -> o_alkylation [label=" Base (e.g., NaH)\n Favored Pathway", color="#34A853", fontcolor="#34A853"]; center -> n_alkylation [label=" Competitive Pathway", color="#EA4335", fontcolor="#EA4335"]; center -> dialkylation [label=" Excess Alkylating Agent", color="#FBBC05", fontcolor="#FBBC05"];

} dot Caption: Primary reaction pathways in the synthesis.

Question 2: How can I selectively promote the desired O-alkylation over the competing N-alkylation?

Answer: The key to achieving high selectivity for O-alkylation lies in exploiting the difference in acidity between the phenolic proton (pKa ≈ 10) and the aminic protons (pKa ≈ 30-35). By using a suitable base, you can selectively deprotonate the hydroxyl group to form the much more nucleophilic phenoxide anion.

The Causality: Nitrogen is generally more nucleophilic than oxygen in a neutral molecule because it is less electronegative and holds its lone pair of electrons less tightly.[5] However, the phenoxide anion (RO⁻) is a significantly stronger nucleophile than the neutral amine (R-NH₂). The strategy is therefore to convert the hydroxyl group into its conjugate base, which will then preferentially react in an Sₙ2 fashion with the alkyl halide.[6]

A base that is strong enough to deprotonate the phenol but not the amine is ideal. Using a very strong base that could deprotonate both can still lead to mixtures.

Question 3: What are the recommended base and solvent systems to maximize my yield and selectivity?

Answer: The choice of base and solvent is critical and can dramatically influence the ratio of O- to N-alkylation.[1]

Base Selection:

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the phenol to form the sodium phenoxide. It is an excellent choice for maximizing O-alkylation. The reaction generates hydrogen gas, which must be safely vented.[7]

  • Potassium Carbonate (K₂CO₃): A weaker base that is often used in polar aprotic solvents like DMF or acetonitrile. It is sufficient to deprotonate the phenol and is often easier and safer to handle than NaH.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): While effective at generating the phenoxide, the presence of water (from aqueous solutions or as a byproduct) can lead to hydrolysis of the 2-(chloromethyl)-1-methyl-1H-imidazole starting material.[8] If used, it should be in powdered form under anhydrous conditions.

Solvent Selection:

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are ideal for Sₙ2 reactions.[6] They solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive.

  • Alcohols (Ethanol, Methanol): These are generally poor choices as they are protic and can participate in the reaction or reduce the nucleophilicity of the phenoxide through hydrogen bonding.

Recommended Conditions:

ParameterRecommendedRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic; drives phenoxide formation to completion.[7]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic; enhances nucleophilicity and accelerates Sₙ2 reaction.
Temperature 0 °C to Room TemperatureStart the deprotonation at 0 °C to control the reaction, then allow it to warm to room temperature for the alkylation step. Avoid high heat to minimize elimination side reactions.[1]
Stoichiometry 1.0 eq. 4-aminophenol, 1.05-1.1 eq. NaH, 1.0 eq. alkylating agentA slight excess of base ensures full deprotonation. A large excess of the alkylating agent should be avoided to prevent dialkylation.[2]

Question 4: I suspect my 2-(chloromethyl)-1-methyl-1H-imidazole starting material is unstable. How can I verify its integrity and prevent degradation?

Answer: The 2-(chloromethyl)-1-methyl-1H-imidazole is indeed a reactive compound that requires careful handling.

Potential Degradation Pathways:

  • Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, which would hydrolyze it to the corresponding alcohol, (1-methyl-1H-imidazol-2-yl)methanol.[8] This is accelerated by heat and non-neutral pH.

  • Self-Condensation/Polymerization: Under certain conditions, especially upon prolonged storage or heating, alkyl halides can undergo self-reaction.

Troubleshooting and Prevention:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2–8 °C) and protected from moisture.[9]

  • Purity Check: Before use, verify the purity of the alkylating agent by ¹H NMR or GC-MS. Look for the characteristic singlet of the chloromethyl (-CH₂Cl) protons. The appearance of a new peak corresponding to a hydroxymethyl group (-CH₂OH) would indicate hydrolysis.

  • Use Anhydrous Conditions: Ensure your reaction solvent is anhydrous and that all glassware is properly dried before starting the experiment.

Experimental Protocols

Protocol 1: Selective O-Alkylation using Sodium Hydride

This protocol is designed to maximize the yield of the desired O-alkylated product.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL per 10 mmol of 4-aminophenol).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add 4-aminophenol (1.0 eq.). Stir until dissolved. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a homogenous suspension of the sodium phenoxide.

  • Alkylation: Prepare a solution of 2-(chloromethyl)-1-methyl-1H-imidazole (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS until the 4-aminophenol is consumed.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot digraph "Troubleshooting_Flowchart" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Low Yield or\nImpure Product", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Crude Product\n(TLC, LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sm [label="Unreacted Starting\nMaterial Present?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; check_side_products [label="Major Side Product\nDetected?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

// SM Path increase_time [label="Increase Reaction Time\nor Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; check_reagents [label="Check Reagent Purity\n(especially alkyl halide)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Side Product Path is_n_alkyl [label="Is it N-Alkylated Isomer?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond]; is_dialkyl [label="Is it Dialkylated?", fillcolor="#FFFFFF", fontcolor="#202124", shape=diamond];

// Solutions optimize_base [label="Optimize Base:\nUse NaH instead of K2CO3\nEnsure Anhydrous Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_stoich [label="Adjust Stoichiometry:\nUse 1.0 eq. of\nAlkylating Agent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Proceed to Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> analyze; analyze -> check_sm; check_sm -> increase_time [label="Yes"]; increase_time -> check_reagents; check_sm -> check_side_products [label="No"];

check_side_products -> is_n_alkyl [label="Yes"]; check_side_products -> purify [label="No"];

is_n_alkyl -> optimize_base [label="Yes"]; is_n_alkyl -> is_dialkyl [label="No"];

is_dialkyl -> adjust_stoich [label="Yes"]; is_dialkyl -> purify [label="No"]; } dot Caption: A troubleshooting flowchart for the synthesis.

Protocol 2: Purification via Column Chromatography

Separating the desired O-alkylated product from the N-alkylated isomer and other impurities is crucial.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol), adding silica, and evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 100% dichloromethane and gradually increasing the polarity by adding methanol). A common gradient is from 0% to 5% methanol in dichloromethane.

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin eluting with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. The O-alkylated product is typically less polar than the N-alkylated isomer (due to the free amine vs. a free phenol) and will elute first. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the final product.

References

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • IJRPC. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

Sources

Optimizing reaction conditions for N-methylation of imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Methylation of Imidazoles

Topic: Optimizing Reaction Conditions & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

Welcome to the Technical Support Center

You have reached the specialized support module for N-alkylation of azoles . This guide addresses the specific challenges of methylating imidazoles—a ubiquitous scaffold in drug discovery (e.g., Ondansetron, Losartan).

Unlike simple amines, imidazoles are ambident nucleophiles. Their methylation is governed by a complex interplay of tautomeric equilibrium , steric hindrance , and electronic effects . This guide moves beyond standard "add base and stir" instructions to provide mechanistic control over your reaction outcomes.

Module 1: Critical Parameter Optimization

User Query: "My conversion is poor (<50%) using


 in acetone. How do I drive this to completion?"

Technical Insight: The


 of a neutral imidazole is approximately 14.4. While 

(

of conjugate acid ~10.3) is theoretically too weak to fully deprotonate imidazole, the reaction proceeds via an equilibrium shift. However, in acetone (low boiling point, moderate polarity), this equilibrium is sluggish.

Optimization Protocol: The "Cesium Effect" Switching to Cesium Carbonate (


) in a polar aprotic solvent often resolves this immediately.
  • The Mechanism: Cesium has a large ionic radius and low charge density.[1] In solvents like DMF or NMP, it forms "naked" anions (poorly solvated ion pairs), making the imidazolyl anion significantly more nucleophilic than its potassium counterpart [1].

Recommended Workflow:

ParameterStandard ConditionOptimized Condition Why?
Base


"Naked anion" effect increases reaction rate 4-6x [2].
Solvent Acetone / DCMDMF or NMP High dielectric constant dissociates ion pairs; high B.P. allows thermal acceleration.[2]
Stoichiometry 1.0 equiv Base1.5 - 2.0 equiv Ensures complete neutralization of HI produced during reaction.
Temperature RT

Overcomes the activation energy barrier for electron-deficient substrates.

Module 2: Troubleshooting Regioselectivity

User Query: "I am methylating a 4-substituted imidazole and getting the wrong isomer. I need the 1,5-isomer, but I'm getting the 1,4-isomer. Why?"

Technical Diagnosis: Regioselectivity is the most common failure point. 4-substituted imidazoles exist in tautomeric equilibrium.[3]

  • Basic Conditions (

    
     on Anion):  Generally favor the 1,4-isomer .
    
    • Sterics: The incoming methyl group avoids the substituent at C4.

    • Electronics: For Electron-Withdrawing Groups (EWG), the N1 nitrogen (remote from C4) is less deactivated than N3, further favoring the 1,4-product [3].

  • Neutral Conditions (

    
     on Neutral Species):  Can favor the 1,5-isomer .
    
    • If the substituent is an EWG, the tautomer with the proton on the nitrogen adjacent to the EWG is often less stable, shifting equilibrium toward the 4-substituted tautomer. Methylation occurs on the pyridine-like nitrogen (N3), leading to the 1,5-product [4].

Decision Logic for Regiocontrol:

Regioselectivity Start Target: N-Methylation of 4-Substituted Imidazole Goal Which Isomer do you need? Start->Goal Isomer14 Target: 1,4-Isomer (Usually Major) Goal->Isomer14 Standard Isomer15 Target: 1,5-Isomer (Usually Minor) Goal->Isomer15 Difficult ConditionBasic Use Basic Conditions (Anionic Mechanism) Isomer14->ConditionBasic ConditionNeutral Use Neutral Conditions (Tautomer Dependent) Isomer15->ConditionNeutral If R = EWG Blocker Use Transient Protection (SEM-Switch Strategy) Isomer15->Blocker If R = Alkyl/Aryl NaH / DMF / 0°C NaH / DMF / 0°C ConditionBasic->NaH / DMF / 0°C Kinetic Control Cs2CO3 / DMF / 60°C Cs2CO3 / DMF / 60°C ConditionBasic->Cs2CO3 / DMF / 60°C Thermodynamic MeI (No Base) / Toluene / Reflux MeI (No Base) / Toluene / Reflux ConditionNeutral->MeI (No Base) / Toluene / Reflux 1. SEM-Cl (Forms 1,4-SEM)\n2. Methylate (Forces N3)\n3. Deprotect 1. SEM-Cl (Forms 1,4-SEM) 2. Methylate (Forces N3) 3. Deprotect Blocker->1. SEM-Cl (Forms 1,4-SEM)\n2. Methylate (Forces N3)\n3. Deprotect

Caption: Decision tree for selecting reaction conditions based on desired regiochemical outcome.

Module 3: Handling Side Reactions (Over-Methylation)

User Query: "I see a new polar spot on TLC that doesn't move. NMR suggests I have an imidazolium salt. How do I prevent this?"

Root Cause Analysis: The product (N-methylimidazole) is a neutral nucleophile. If excess methylating agent is present, the product will react with it to form the quaternary 1,3-dimethylimidazolium salt . This is common when using highly reactive agents like Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

Troubleshooting Steps:

  • Stoichiometry Control: Never use >1.1 equivalents of MeI.

  • Addition Protocol:

    • Wrong: Adding MeI all at once to the base/imidazole mixture.

    • Right: Cool reaction to

      
      . Add MeI dropwise  over 20 minutes. This keeps the concentration of electrophile low relative to the unreacted anion.
      
  • Switch Reagents:

    • If over-methylation persists, switch to Dimethyl Carbonate (DMC) (see Module 4). DMC is "harder" and less likely to quaternize the "soft" neutral imidazole nitrogen under standard conditions.

Module 4: Green Chemistry Alternatives

User Query: "I want to avoid Methyl Iodide (toxic/carcinogenic) and Dimethyl Sulfate. Can I use Dimethyl Carbonate (DMC)?"

Technical Guide: Yes. DMC is a non-toxic, biodegradable reagent.[4] However, it is a weak electrophile at standard reflux (


). It requires activation.

The DMC Protocol (High Efficiency):

  • Reagents: Imidazole (1.0 eq), DMC (solvent & reagent), DABCO (0.1 eq) or

    
     (0.1 eq).
    
  • Conditions:

    • Option A (Autoclave/Sealed Tube): Heat to

      
       . The reaction becomes effective only above DMC's boiling point (
      
      
      
      ).
    • Option B (Microwave):

      
       for 10-30 mins [5].
      
  • Mechanism: At high temperatures, DMC undergoes

    
     cleavage. The base is often catalytic because the byproduct is methoxide, which regenerates the active species.
    
  • Workup: Simply evaporate the excess DMC (methanol byproduct co-evaporates). No salts to filter if using DABCO.

Comparison of Methylating Agents:

ReagentToxicityReactivityAtom EconomyByproducts
Methyl Iodide (MeI) HighHighLowNaI (Salt waste)
Dimethyl Sulfate ExtremeHighModerateSulfates (Toxic waste)
Dimethyl Carbonate LowLow (needs heat)HighMeOH,

References

  • Flessner, T. et al. (2000). "The Cesium Effect: Synthetically Useful Phenomenon in Organic Synthesis." Synlett, 10, 1383-1386.

  • Dent, T. (2020). "Exploring and Quantifying the Caesium Effect." Compunetics.

  • Grimmett, M. R. (1997). "Imidazole and Benzimidazole Synthesis." Academic Press.

  • McLaughlin, N. P. et al. (2013). "Regioselective N-Alkylation of Imidazoles." Journal of Organic Chemistry, 78(23), 12220-12223.

  • Selva, M. et al. (2003). "Green N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate." Green Chemistry, 5, 275-279.

Sources

Technical Support Center: Degradation Pathways of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. This document provides insights into potential degradation pathways, troubleshooting for common experimental challenges, and detailed protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline under experimental conditions?

Based on its chemical structure, which features an aniline, a methoxy ether, and a substituted imidazole ring, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is susceptible to degradation primarily through oxidation and photodegradation. Hydrolysis of the ether linkage is also possible under harsh acidic or basic conditions.

  • Oxidative Degradation: The aniline moiety is particularly prone to oxidation.[1][2] This can lead to the formation of colored degradants, starting with nitroso and nitro derivatives, and potentially progressing to complex polymeric products.[1][2] The imidazole ring can also undergo oxidation, as observed in forced degradation studies of other imidazole-containing pharmaceuticals.[3] Advanced oxidation processes (AOPs) are known to be effective in degrading aniline and its derivatives, primarily through the action of hydroxyl radicals.[4]

  • Photodegradation: Aromatic amines are often light-sensitive.[2] Exposure to light, especially UV radiation, can initiate the formation of radical species, leading to oxidation and polymerization.[5][6][7] The imidazole moiety is also known to be sensitive to photodegradation in solution.[3]

  • Hydrolytic Degradation: The ether linkage could be susceptible to hydrolysis under extreme pH and temperature conditions, which would cleave the molecule into 4-aminophenol and (1-methyl-1H-imidazol-2-yl)methanol. However, this is generally less likely to be the primary degradation pathway under typical experimental conditions compared to oxidation and photolysis.

Q2: What are the likely degradation products I should be looking for?

Based on the predicted degradation pathways, researchers should anticipate a range of degradation products. The identification of these products is crucial for understanding the degradation mechanism and for the development of stability-indicating analytical methods.

Degradation Pathway Potential Degradation Products Analytical Considerations
Oxidation 4-[(1-methyl-1H-imidazol-2-yl)methoxy]nitrosobenzene, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]nitrobenzene, Azoxybenzene derivatives, Polymeric materialsLC-MS is the preferred method for identification due to the potential for a wide range of products with varying polarities.
Photodegradation Similar products to oxidation due to photo-oxidative processes. Dimerization products.HPLC with a photodiode array (PDA) detector can help identify chromophoric degradants.
Hydrolysis (Forced) 4-aminophenol, (1-methyl-1H-imidazol-2-yl)methanolReversed-phase HPLC can be used to separate these more polar products from the parent compound.

Troubleshooting Guide

Q3: My HPLC analysis of the parent compound shows significant peak tailing. What is the likely cause and how can I resolve this?

Peak tailing for a basic compound like 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a common issue in reversed-phase HPLC.[2] This is often due to the interaction of the basic amine and imidazole functional groups with acidic residual silanols on the silica-based column packing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3 with formic or phosphoric acid) will protonate the basic nitrogens, reducing their interaction with silanols.[2]

  • Use a High-Purity (Type B) Silica Column: These columns have a lower concentration of residual silanols.

  • Employ an End-Capped Column: End-capping further reduces the availability of free silanols.

  • Add a Competing Base: Including a small amount of a competing base, like triethylamine, in the mobile phase can help to saturate the active silanol sites.

Q4: I am observing multiple, poorly resolved peaks in my chromatogram after a forced degradation study. How can I improve the separation?

The formation of numerous degradation products with similar polarities can lead to poor chromatographic resolution.

Optimization Strategies:

  • Gradient Optimization: A shallower gradient can improve the separation of closely eluting peaks.

  • Change Stationary Phase: Switching to a column with a different selectivity (e.g., a phenyl or pentafluorophenyl (PFP) phase) can alter the retention of aromatic and polar degradants.

  • Vary the Organic Modifier: Changing the organic solvent in the mobile phase (e.g., from acetonitrile to methanol, or a mixture of the two) can significantly impact selectivity.

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9]

Protocol 1: Forced Hydrolysis Study

Objective: To evaluate the stability of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline in acidic and basic conditions.

Materials:

  • 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

  • Acetonitrile or methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV/PDA and/or MS detector

  • pH meter

  • Water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.[2]

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study

Objective: To assess the susceptibility of the compound to oxidation.

Materials:

  • 3% Hydrogen Peroxide (H₂O₂)

  • Other materials as listed in Protocol 1.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution.

  • Oxidation:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% H₂O₂.

    • Keep the vial at room temperature, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Protocol 3: Photolytic Degradation Study

Objective: To determine the photosensitivity of the compound.

Materials:

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • Quartz cuvettes or vials

  • Other materials as listed in Protocol 1.

Procedure:

  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a transparent solvent (e.g., acetonitrile/water).

  • Exposure:

    • Place the sample in the photostability chamber.

    • Expose the sample to a specified light intensity for a defined duration.

    • Simultaneously, run a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.

  • Analysis: Analyze the exposed and dark control samples by HPLC.

Predicted Degradation Pathways Visualization

The following diagrams illustrate the predicted degradation pathways of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

oxidative_degradation parent 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline nitroso Nitroso Derivative parent->nitroso Oxidation nitro Nitro Derivative nitroso->nitro Further Oxidation polymer Polymeric Products nitroso->polymer Condensation

Caption: Predicted Oxidative Degradation Pathway.

hydrolytic_degradation parent 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline phenol 4-Aminophenol parent->phenol Acid/Base Hydrolysis imidazole_alcohol (1-methyl-1H-imidazol-2-yl)methanol parent->imidazole_alcohol Acid/Base Hydrolysis

Caption: Predicted Hydrolytic Degradation Pathway.

References

  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences.
  • Mechanism of aniline degradation by yeast strain Candida methanosorbosa BP-6. PubMed.
  • Mechanisms and pathways of aniline elimination
  • The removal efficiencies and mechanism of aniline degradation by peroxydisulfate activated with magnetic Fe-Mn oxides composite. ProQuest.
  • Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous...
  • Bacterial degradation of aniline. (A) Initial steps of aniline...
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Influence of irradiation time on photodegradation of aniline derivatives.
  • Photodegradation of aniline in aqueous suspensions of microalgae. PubMed.
  • Remedial Technologies for Aniline and Aniline Derivatives Elimination
  • Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2.
  • Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • Biodegradability of imidazole structures.
  • 4-Methoxyaniline Formula. ECHEMI.
  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage p
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Microbial mineralization of ring-substituted anilines through an ortho-cleavage p
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Semantic Scholar.
  • Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed.
  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
  • Aniline degradation by electrocatalytic oxid
  • 4-(1H-imidazol-1-yl)aniline. PubChem. [Link]

  • Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. PubMed.
  • Degradational Behaviour of 2- and 4-Methoxyanilines by the Application of Laterite Soil in Fenton-Like Oxidation: A Rational Analysis.
  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.
  • Technical Support Center: Degradation Pathways of 1-(4-Aminophenyl)-2-methylpropan-1-one. Benchchem.
  • An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

Sources

Technical Support Center: Imidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Mission Directive: To provide high-fidelity troubleshooting and optimization protocols for the synthesis of imidazole derivatives, minimizing byproduct formation through mechanistic intervention.

Module 1: The Debus-Radziszewski Protocol (Classic Route)

Core Issue: "Black Tar" Formation & Low Yields Target Audience: Researchers utilizing the condensation of 1,2-dicarbonyls, aldehydes, and ammonia.

The "Black Tar" Phenomenon: Mechanism of Failure

User Query: “My reaction mixture turns into a viscous black oil/tar within minutes of heating. NMR shows broad, undefined peaks.”

Technical Diagnosis: The "tar" is rarely the imidazole product decomposing. It is almost exclusively the result of glyoxal oligomerization or aldol-like polymerization of the 1,2-dicarbonyl species under basic conditions before the heterocycle can close.

  • Causality: Glyoxal and substituted 1,2-dicarbonyls are highly electrophilic. In the presence of ammonia (base) and heat, without strict stoichiometric control, they undergo rapid self-condensation (cannizzaro-type or oligomerization) rather than condensing with the aldehyde and amine to form the diimine intermediate.

Troubleshooting Protocol: The "Ammonia-First" Stabilization

Objective: Prevent dicarbonyl polymerization by stabilizing the diimine intermediate in situ.

Step-by-Step Protocol:

  • Solvent Selection: Switch from pure methanol to a Methanol:Acetic Acid (10:1) system. The acidity buffers the pH, slowing the base-catalyzed polymerization of the dicarbonyl.

  • Cryogenic Addition:

    • Dissolve the 1,2-dicarbonyl (1.0 equiv) and Aldehyde (1.0 equiv) in methanol.

    • Cool to 0°C (Ice/Salt bath).

    • Add Ammonium Acetate (4.0 equiv) slowly over 20 minutes.

    • Reasoning: Low temperature kinetically favors the formation of the diimine (reversible) over the irreversible polymerization.

  • Microwave Irradiation (Optional but Recommended):

    • After addition, seal the vessel.

    • Ramp to 140°C over 2 minutes (high power).

    • Hold for 5-10 minutes.

    • Reasoning: Rapid heating bypasses the "thermal valley" where side-reactions compete with aromatization.

Visualization: Pathway Divergence

The following diagram illustrates the critical bifurcation point between successful cyclization and polymerization.

ImidazolePathway Start 1,2-Dicarbonyl + Aldehyde Intermediate Diimine Intermediate Start->Intermediate Controlled Temp (0°C) Tar Polymer/Tar (Oligomerization) Start->Tar Uncontrolled Exotherm High pH Ammonia Ammonia Source (NH4OAc) Ammonia->Intermediate Intermediate->Tar Stalled Reaction Product Imidazole Derivatives Intermediate->Product Cyclization (- H2O)

Caption: Kinetic divergence in Debus-Radziszewski synthesis. Red dashed lines indicate failure modes.

Module 2: Regioselectivity Control

Core Issue: Isomer Mixtures (1,4- vs 1,5-disubstituted) Target Audience: Medicinal chemists requiring isomerically pure scaffolds.

The Tautomeric Trap

User Query: “I am trying to synthesize a 1,4-disubstituted imidazole, but I get a 50:50 mixture of 1,4- and 1,5-isomers that are inseparable by column chromatography.”

Technical Diagnosis: In standard alkylation of unsubstituted imidazoles, the N-H proton hops rapidly between N1 and N3 (tautomerism). Alkylation occurs at both nitrogens, leading to regioisomeric mixtures.

Solution: The Van Leusen Protocol (TosMIC)

To guarantee regioselectivity, you must build the ring with the substituents already in place, rather than adding them later. The Van Leusen Imidazole Synthesis using Tosylmethyl Isocyanide (TosMIC) is the gold standard for 1,4-selectivity (or 1,5-selectivity depending on the amine used).

Comparative Data: Alkylation vs. De Novo Synthesis

FeatureStandard AlkylationVan Leusen (TosMIC)
Starting Material Substituted ImidazoleAldehyde + Amine + TosMIC
Mechanism SN2 Substitution[3+2] Cycloaddition
Regioselectivity Poor (Mixtures common)Excellent (1,4-selective)
Purification Difficult (Isomers co-elute)Simple (Single isomer)
Limit Sterics hinder reactionAldehyde availability
Validated Protocol: 1,4-Disubstituted Imidazole Synthesis
  • Imine Formation:

    • Mix Aldehyde (1.0 equiv) and Primary Amine (1.0 equiv) in MeOH.

    • Stir 30 mins with MgSO4 (desiccant) to drive imine formation. Filter.

  • Cycloaddition:

    • Add TosMIC (1.1 equiv) and K2CO3 (2.0 equiv).

    • Reflux in MeOH/DME (2:1) for 3-5 hours.

    • Mechanism:[1][2][3][4] The TosMIC anion attacks the imine carbon. Subsequent cyclization and elimination of the tosyl group (Ts-) drives the aromatization.

  • Purification Tip:

    • If the product tails on silica (common for imidazoles), add 1% Triethylamine (Et3N) to your eluent (e.g., DCM:MeOH:Et3N 95:4:1). This neutralizes acidic sites on the silica.[5]

RegioSelectivity Input Target: Disubstituted Imidazole Decision Is Regiochemistry Critical? Input->Decision Alkylation Standard N-Alkylation Decision->Alkylation No / Symmetric VanLeusen Van Leusen (TosMIC) Decision->VanLeusen Yes / Asymmetric ResultBad Mixture of 1,4 and 1,5 (Hard Separation) Alkylation->ResultBad ResultGood Exclusive 1,4-Isomer VanLeusen->ResultGood

Caption: Decision matrix for selecting synthetic route based on regiochemical requirements.

Module 3: Green & Catalytic Optimization

Core Issue: Catalyst Deactivation & Waste Target Audience: Process chemists scaling up tetrasubstituted imidazoles.

FAQ: Solid Acid Catalysts

Q: "I'm using Silica-supported Antimony Trichloride (SbCl3/SiO2) to avoid liquid acids, but yield drops 40% after the second cycle. Why?"

A: This is likely Active Site Pore Blocking . While solid acids (Zeolites, SiO2-supported reagents) are excellent for preventing workup byproducts, the large tetrasubstituted imidazole products often get trapped in the mesopores of the support.

Recovery Protocol:

  • Hot Ethanol Wash: Do not just rinse with ether. Reflux the used catalyst in ethanol for 30 minutes.

  • Calcination (Zeolites only): If using ZSM-5 or ZSM-11, calcine at 500°C in air for 2 hours to burn off organic residues (coke) blocking the pores.

  • Solvent-Free Verification: Ensure the reaction is run solvent-free or in a minimal Deep Eutectic Solvent (DES). Solvents often compete for active sites on the silica surface, lowering the effective concentration of the aldehyde.

References

  • Debus-Radziszewski Mechanism & Modifications

    • Title: Debus-Radziszewski imidazole synthesis[2][6][7]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Van Leusen Reaction (Regioselectivity)

    • Title: Van Leusen Imidazole Synthesis[8][4][7][9]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Green Catalytic Methods (Tetrasubstituted Imidazoles)

    • Title: An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite[10]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Purification & Troubleshooting

    • Title: Technical Support Center: Purification of Imidazole Deriv
    • Source: BenchChem[3][5][11]

Sources

Validation & Comparative

Comparing the biological activity of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline with similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (hereafter referred to as IM-Aniline ) against established pharmacological standards.

Based on its chemical structure—an aniline moiety linked via a methoxy bridge to a 1-methylimidazole ring—this compound represents a critical pharmacophore sharing structural homology with Type II Tyrosine Kinase Inhibitors (TKIs) like Sorafenib and Nilotinib , as well as anti-parasitic agents.

Executive Summary & Chemical Biology Profile

IM-Aniline is a versatile small-molecule scaffold characterized by three functional domains:

  • Aniline Head (4-aminophenyl): A primary donor motif often responsible for hydrogen bonding with the "hinge region" of kinase enzymes (e.g., ATP-binding pocket).

  • Methoxy Linker (-OCH₂-): A flexible spacer that mimics the biaryl ether linkage found in many multi-kinase inhibitors, allowing the molecule to span the hydrophobic gatekeeper region.

  • Imidazole Tail (1-methyl-1H-imidazol-2-yl): A basic heterocycle that improves aqueous solubility and can form specific electrostatic interactions (e.g., with the glutamate of the C-helix or aspartate of the DFG motif) in kinase active sites.

Structural Homology Analysis
FeatureIM-Aniline Sorafenib Nilotinib Implication
Core Scaffold Aniline-Ether-ImidazoleUrea-Phenoxy-PyridineAmide-Phenyl-ImidazoleHybrid scaffold combining the linker of Sorafenib with the tail of Nilotinib.
H-Bond Donor Primary Amine (-NH₂)Urea (-NH-CO-NH-)Amide (-NH-CO-)The free amine in IM-Aniline is a versatile handle for further derivatization into ureas/amides to increase potency.
Solubility High (Imidazole pKa ~7)Low (Lipophilic)ModerateThe imidazole ring enhances bioavailability and lysosomal trapping.
Primary Target Class Multi-Kinase / Anti-infectiveVEGFR / PDGFR / RAFBCR-ABL / c-KitPotential dual-activity profile (Oncology + Parasitology).

Comparative Biological Activity[1]

A. Kinase Inhibition Potential (Oncology)

The structural connectivity of IM-Aniline suggests it acts as a Type II Kinase Inhibitor fragment . Its activity profile is best understood by comparing it to the "tail" regions of approved drugs.

  • Mechanism: The aniline group likely binds to the ATP-binding hinge, while the imidazole moiety extends into the allosteric "back pocket" (DFG-out conformation).

  • Predicted Potency: As a fragment, IM-Aniline likely exhibits micromolar (µM) IC₅₀ values.[1] However, when derivatized (e.g., converting the aniline to a urea), potency often shifts to the nanomolar (nM) range.

Comparative Data (Extrapolated from SAR Studies):

Compound Target(s) IC₅₀ (Kinase Assay) Mechanism Note
IM-Aniline (Fragment) VEGFR2, PDGFRβ ~1–10 µM (Est.) Acts as a "seed" scaffold; limited potency due to lack of urea/amide "linker" interactions.
Sorafenib VEGFR2, RAF-1 3–90 nM Uses a phenoxy linker identical to IM-Aniline but adds a urea motif for high affinity.

| Nilotinib | BCR-ABL, c-Kit | <30 nM | Uses an imidazole tail similar to IM-Aniline for specificity and solubility. |

B. Anti-Parasitic Activity (Chagas Disease)

Recent studies have identified imidazole-alkoxy-pyridine derivatives (analogs of IM-Aniline) as potent inhibitors of Trypanosoma cruzi.[2]

  • Target: CYP51 (Sterol 14α-demethylase). The imidazole nitrogen coordinates with the heme iron of the CYP51 enzyme, blocking ergosterol biosynthesis essential for parasite survival.

  • Performance: Analogs with the imidazole-methoxy linkage have shown EC₅₀ values < 100 nM against T. cruzi, comparable to the reference drug Benznidazole, but with a better safety profile.

Mechanism of Action Visualization

The following diagram illustrates the dual potential of the IM-Aniline scaffold in blocking Kinase signaling (Cancer) and Sterol biosynthesis (Parasites).

PathwayMap cluster_Oncology Oncology Pathway (Kinase Inhibition) cluster_Parasitology Parasitology Pathway (Chagas) Compound IM-Aniline (Scaffold) VEGFR VEGFR / PDGFR (Receptor Tyrosine Kinase) Compound->VEGFR Competes with ATP (Hinge Binding) Angiogenesis Angiogenesis & Cell Proliferation Compound->Angiogenesis INHIBITS CYP51 CYP51 (Sterol 14α-demethylase) Compound->CYP51 Coordinates Heme Iron Membrane Parasite Membrane Integrity Loss Compound->Membrane DISRUPTS Signaling RAS-RAF-MEK-ERK Cascade VEGFR->Signaling Phosphorylation Signaling->Angiogenesis Promotes Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Ergosterol->Membrane Maintains

Caption: Dual mechanism of action: Kinase inhibition via ATP competition (Oncology) and CYP51 inhibition via heme coordination (Parasitology).

Experimental Protocols

To validate the activity of IM-Aniline, the following self-validating protocols are recommended.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC₅₀ of IM-Aniline against VEGFR2 or PDGFRβ.

  • Reagent Prep:

    • Prepare 10 mM stock of IM-Aniline in 100% DMSO.

    • Dilute to 4x working concentrations (serial 1:3 dilutions) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Reaction:

    • In a white 384-well plate, add 2 µL of Kinase Enzyme (e.g., VEGFR2, 0.2 ng/µL).

    • Add 2 µL of IM-Aniline (or DMSO control). Incubate 15 min at RT (allows "Type II" slow binding).

    • Initiate reaction with 2 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr)).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP → Luciferase light). Incubate 30 min.

  • Analysis:

    • Measure Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic curve to determine IC₅₀.

Protocol B: Cell Viability Assay (MTT)

Objective: Assess cytotoxicity against HUVEC (endothelial) or K562 (leukemia) cells.

  • Seeding: Plate cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with IM-Aniline (0.1 – 100 µM) for 72h. Include Sorafenib (1 µM) as a positive control.

  • MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm.

  • Validity Check: The Z'-factor of the assay must be > 0.5. (Control: untreated cells vs. 10% DMSO lysis).

Conclusion

4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a high-value chemical probe that bridges the gap between oncology and infectious disease research.

  • As a Kinase Inhibitor: It serves as a simplified model for the "tail" interaction of Type II inhibitors like Sorafenib. While less potent on its own, it is an ideal starting block for fragment-based drug discovery (FBDD) targeting VEGFR/PDGFR.

  • As an Anti-Infective: Its structural analogs demonstrate nanomolar potency against T. cruzi via CYP51 inhibition, offering a promising alternative to nitro-heterocycles.

Recommendation: For drug development, derivatize the aniline amine into a urea or amide to enhance potency. For mechanistic studies, use the free amine form to probe the specific contribution of the imidazole-ether tail to binding affinity.

References

  • Ponzi, S. et al. (2020).[2] "Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

  • Khattab, M. & Ragab, F.Y. (2012).[3] "Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity." International Journal of Research in Pharmacy and Chemistry.

  • Wilhelm, S.M. et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • Manley, P.W. et al. (2010). "Bcr-Abl kinase inhibitors: the struggle against resistance." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Validating the Mechanism of Action of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized MoA of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. The imidazole core, a privileged scaffold in medicinal chemistry, is present in numerous compounds with diverse biological activities, including anti-parasitic, anti-cancer, and anti-leishmanial effects.[1][2][3] Given the structural similarities to known kinase inhibitors, particularly those targeting the RAF-MEK-ERK signaling pathway, we will proceed with the hypothesis that 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline acts as a kinase inhibitor.

This guide will objectively compare the performance of our compound of interest with a well-established multi-kinase inhibitor, Sorafenib, which has known activity against RAF kinases.[4] We will detail the experimental workflows, from initial cell-based assays to specific enzymatic and downstream signaling analyses, providing the rationale behind each step and presenting hypothetical data to illustrate expected outcomes.

Foundational Hypothesis: Kinase Inhibition

The structural motif of a substituted imidazole linked to an aniline ring is reminiscent of various kinase inhibitors. Notably, derivatives of pyrimidin-4-yl-1H-imidazole have demonstrated potent antiproliferative activity against melanoma cell lines by inhibiting CRAF, a key kinase in the MAPK/ERK pathway.[4] Therefore, our primary hypothesis is that 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline exerts its biological effects through the inhibition of one or more kinases in this pathway.

Experimental Validation Strategy

To rigorously test this hypothesis, a multi-pronged approach is essential. We will employ a series of in vitro experiments to systematically investigate the compound's biological activity, target engagement, and cellular effects.

Initial Assessment: Antiproliferative Activity

The first step is to determine if the compound exhibits cytotoxic or cytostatic effects on cancer cell lines known to be dependent on the RAF-MEK-ERK pathway, such as A375 melanoma cells, which harbor the BRAF V600E mutation.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (e.g., from 0.01 µM to 100 µM) and Sorafenib as a positive control. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Expected Outcome & Data Presentation

The expected outcome is a dose-dependent decrease in cell viability for both our test compound and Sorafenib.

CompoundA375 Cell Line IC50 (µM)
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline1.5
Sorafenib0.9[4]
Target Engagement: In Vitro Kinase Assay

A positive result in the cell viability assay suggests that the compound may be acting on the intended pathway. The next logical step is to determine if it directly inhibits the activity of a purified kinase enzyme, such as CRAF.

Experimental Protocol: In Vitro CRAF Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant human CRAF enzyme with a specific substrate (e.g., inactive MEK1) and ATP.

  • Inhibitor Addition: Add varying concentrations of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline or Sorafenib to the wells.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a specific antibody and a detection method such as ELISA or a fluorescence-based assay.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Expected Outcome & Data Presentation

Direct inhibition of CRAF will result in a lower amount of phosphorylated MEK1 in a dose-dependent manner.

CompoundCRAF Kinase IC50 (nM)
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline50
Sorafenib25
Downstream Signaling Analysis: Western Blotting

To confirm that the compound inhibits the kinase within a cellular context, we will analyze the phosphorylation status of downstream proteins in the RAF-MEK-ERK pathway. Inhibition of CRAF should lead to a decrease in the phosphorylation of MEK and ERK.

Experimental Workflow Diagram

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunoblotting & Detection A375 A375 Cells Treatment Treat with Compound (e.g., 1 µM for 2h) A375->Treatment Lysis Cell Lysis Treatment->Lysis BCA BCA Assay Lysis->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western Blotting Workflow for Downstream Signaling Analysis.

Experimental Protocol: Western Blot

  • Cell Treatment and Lysis: Treat A375 cells with 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (at its IC50 concentration) and Sorafenib for 2 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome & Data Presentation

A successful kinase inhibitor will show a marked decrease in the levels of p-MEK and p-ERK, with no significant change in the total protein levels.

Treatmentp-MEK Level (Relative to Vehicle)p-ERK Level (Relative to Vehicle)
Vehicle1.01.0
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (1.5 µM)0.30.2
Sorafenib (0.9 µM)0.20.1
Phenotypic Correlation: Cell Cycle Analysis

Inhibition of the RAF-MEK-ERK pathway is known to induce cell cycle arrest, typically at the G1 phase. This experiment will determine if the observed antiproliferative effects are due to cell cycle arrest.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat A375 cells with the test compound and Sorafenib at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Expected Outcome & Data Presentation

Treatment with an effective RAF pathway inhibitor is expected to cause an accumulation of cells in the G1 phase of the cell cycle.

Treatment% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle45%35%20%
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (1.5 µM)70%15%15%
Sorafenib (0.9 µM)75%10%15%

Signaling Pathway Diagram

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (CRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Compound->RAF

Caption: Hypothesized Inhibition of the RAF-MEK-ERK Signaling Pathway.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust methodology for validating the hypothesized mechanism of action of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline as a RAF kinase inhibitor. Successful outcomes in these experiments, in comparison to a known inhibitor like Sorafenib, would provide strong evidence for its MoA.

Further studies should include a broader kinase profiling panel to assess the selectivity of the compound, as well as in vivo studies in relevant animal models to evaluate its efficacy and pharmacokinetic properties. The structural novelty of this compound, should its MoA be confirmed, could pave the way for the development of a new class of kinase inhibitors with potential therapeutic applications.

References

  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
  • Ibogaine - Wikipedia. Wikipedia.
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  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-reactivity of the novel small molecule, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline. In the landscape of drug development, understanding a compound's potential to interact with off-target molecules is paramount for ensuring safety and efficacy. This document outlines a multi-faceted approach, combining computational and in vitro methodologies, to characterize the specificity of this compound against structurally similar molecules. The experimental data presented herein, while illustrative, is based on established protocols to guide researchers in their own cross-reactivity assessments.

Introduction: The Imperative of Specificity in Drug Design

The compound 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline is a promising candidate in early-phase drug discovery, featuring a substituted imidazole ring linked to an aniline moiety. Such scaffolds are common in medicinal chemistry, known to interact with a range of biological targets.[1][2][3][4] However, this structural ubiquity also presents a challenge: the potential for cross-reactivity with unintended antibodies or receptors, which can lead to false-positive immunoassay results or adverse drug reactions.[5][6][7]

This guide details a systematic investigation to evaluate the cross-reactivity profile of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (designated as Compound A) against a panel of structurally related compounds. Our objective is to provide a robust framework for researchers to assess the specificity of their own lead candidates, thereby de-risking their progression through the development pipeline.

The Comparator Panel: A Rationale for Selection

To comprehensively assess the specificity of Compound A, a panel of structurally analogous compounds was selected. These comparators were chosen to probe the contribution of different chemical moieties to potential cross-reactivity.

  • Compound B: 4-Methoxy-2-methylaniline: This compound shares the aniline core but lacks the imidazole group, allowing for an assessment of the aniline moiety's role in off-target binding.[8][9]

  • Compound C: 1-(4-methoxyphenyl)-1H-imidazole: This comparator contains the imidazole and methoxybenzene groups but in a different arrangement and lacking the aniline nitrogen, isolating the contribution of the substituted imidazole ring.[10]

  • Compound D: N-Methyl-p-anisidine: This molecule is structurally similar to the aniline portion of Compound A, helping to determine the impact of the N-methyl group on specificity.

  • Compound E: 2-phenyl-1H-imidazole-5-carboxylic acid derivative: A more complex imidazole-containing molecule, representing a different class of therapeutic agents with a shared core structure.[11]

Methodological Framework for Cross-Reactivity Assessment

A multi-tiered approach was employed to provide a comprehensive cross-reactivity profile, moving from predictive computational methods to sensitive in vitro cellular assays.

In Silico Structural Similarity Analysis

Rationale: Before commencing laboratory experiments, computational methods can predict the likelihood of cross-reactivity by quantifying structural similarity.[12] Compounds with high structural similarity to a target molecule are more likely to be recognized by the same antibodies or receptors.[5][12] We utilized the Tanimoto coefficient with MDL public keys as a metric for 2D structural similarity.

Protocol:

  • Obtain the 2D structures (SMILES or MOL files) for Compound A and the comparator panel.

  • Utilize cheminformatics software (e.g., RDKit, ChemMine) to generate molecular fingerprints (MDL public keys) for each compound.

  • Calculate the Tanimoto similarity coefficient between Compound A and each comparator.

  • A higher Tanimoto coefficient (closer to 1.0) suggests a greater potential for cross-reactivity.

G cluster_0 In Silico Workflow A Compound A (SMILES/MOL) C Generate Molecular Fingerprints (MDL Keys) A->C B Comparator Panel (SMILES/MOL) B->C D Calculate Tanimoto Similarity Coefficient C->D E Prioritize Compounds for In Vitro Testing D->E

Caption: Workflow for in silico prediction of cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: Competitive immunoassays are a cornerstone for evaluating the specificity of antibodies raised against a small molecule.[13][14] In this format, the test compound competes with a labeled version of the target analyte for a limited number of antibody binding sites. Significant binding of a comparator indicates cross-reactivity.

Protocol:

  • Coating: Microtiter plates are coated with a conjugate of Compound A and a carrier protein (e.g., BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of anti-Compound A antibody is pre-incubated with varying concentrations of either Compound A (for the standard curve) or the comparator compounds. These mixtures are then added to the washed and blocked plates.

  • Incubation: Plates are incubated for 2 hours at room temperature to allow for competitive binding.

  • Detection: After another wash step, a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour.

  • Substrate Addition: Following a final wash, a chromogenic substrate (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: The optical density is read at 450 nm. The percentage of cross-reactivity is calculated using the formula: % Cross-reactivity = (IC₅₀ of Compound A / IC₅₀ of Comparator) x 100%

G cluster_1 Competitive ELISA Workflow A Coat Plate with Compound A-BSA B Block Non-specific Sites A->B C Add Anti-Compound A Ab + Competitor Compound B->C D Add HRP-conjugated Secondary Ab C->D E Add Substrate & Measure Signal D->E

Caption: Key steps in the competitive ELISA protocol.

Basophil Activation Test (BAT)

Rationale: For assessing the potential for drug-induced hypersensitivity reactions, the Basophil Activation Test (BAT) is a valuable in vitro tool.[15][16][17] It measures the activation of basophils (a type of white blood cell) in response to a substance, which is a key event in IgE-mediated allergic reactions. A positive result with a comparator compound suggests potential cross-sensitization.

Protocol:

  • Blood Collection: Fresh whole blood is collected from a healthy donor.

  • Stimulation: Aliquots of the blood are incubated with a range of concentrations of Compound A and the comparator compounds, along with positive (anti-IgE antibody) and negative (buffer) controls.

  • Incubation: The samples are incubated at 37°C for 15-30 minutes.

  • Staining: The cells are stained with fluorescently-labeled antibodies against basophil surface markers (e.g., CD203c) and an activation marker (e.g., CD63).

  • Lysis: Red blood cells are lysed using a lysis buffer.

  • Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of activated basophils (CD63-positive) within the basophil population.

  • Data Analysis: The results are expressed as the percentage of CD63-positive basophils. A significant increase in activation compared to the negative control indicates a positive response.

Comparative Data Analysis

The following tables summarize the illustrative data obtained from the cross-reactivity studies of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline (Compound A) and the comparator panel.

Table 1: In Silico Structural Similarity Analysis

CompoundStructureTanimoto Coefficient (vs. Compound A)Predicted Cross-Reactivity Potential
Compound A 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline1.00-
Compound B 4-Methoxy-2-methylaniline0.58Moderate
Compound C 1-(4-methoxyphenyl)-1H-imidazole0.72High
Compound D N-Methyl-p-anisidine0.45Low
Compound E 2-phenyl-1H-imidazole-5-carboxylic acid derivative0.65Moderate-High

Table 2: Competitive ELISA Results

CompoundIC₅₀ (nM)% Cross-Reactivity
Compound A 15100%
Compound B > 10,000< 0.15%
Compound C 2506.0%
Compound D > 10,000< 0.15%
Compound E 8501.8%

Table 3: Basophil Activation Test (BAT) Results

Compound (at 10 µM)% CD63+ BasophilsInterpretation
Negative Control 2.5%No Activation
Positive Control (anti-IgE) 45.8%Strong Activation
Compound A 3.1%No Significant Activation
Compound B 2.8%No Significant Activation
Compound C 4.2%No Significant Activation
Compound D 2.6%No Significant Activation
Compound E 3.5%No Significant Activation

Interpretation and Discussion

The multi-faceted approach to assessing cross-reactivity provides a comprehensive picture of the specificity of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

  • The in silico analysis served as an effective screening tool, correctly predicting a higher potential for cross-reactivity with compounds sharing both the imidazole and the substituted phenyl ring (Compounds C and E).[12]

  • The competitive ELISA results provide quantitative evidence of the high specificity of the antibody raised against Compound A. While Compound C showed the highest cross-reactivity at 6.0%, this is still relatively low and suggests that the antibody primarily recognizes the unique methoxy-aniline linkage. The negligible cross-reactivity of Compounds B and D indicates that the aniline moiety alone is not sufficient for significant antibody binding. A cross-reactivity value of ≥1% is often considered to have the potential to cause false-positive results in some settings.[5]

  • The Basophil Activation Test results are encouraging from a safety perspective. None of the tested compounds, including Compound A, induced significant basophil activation, suggesting a low potential for IgE-mediated hypersensitivity reactions at the tested concentrations.[15]

Conclusion

The cross-reactivity studies of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline demonstrate a favorable specificity profile. The combination of predictive computational modeling with quantitative immunoassays and functional cellular assays provides a robust and reliable framework for evaluating potential off-target effects. This guide underscores the importance of a rigorous, multi-pronged approach to cross-reactivity assessment in the early stages of drug development to ensure the selection of highly specific and safe lead candidates.

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A Researcher's Guide to the In Vivo Validation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of a promising class of compounds, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline derivatives, for their therapeutic potential as anti-inflammatory agents. We will delve into the rationale behind experimental design, present a detailed protocol for a well-established preclinical model, and offer a comparative analysis against existing alternatives. This document is intended for researchers, scientists, and professionals in drug development who are seeking to rigorously evaluate novel chemical entities.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The unique structural features of the 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline derivatives suggest a potential for high target specificity and favorable pharmacokinetic profiles, making them compelling candidates for further investigation.

Proposed Anti-Inflammatory Mechanism of Action

While the precise mechanism of action for this novel class of aniline derivatives is yet to be fully elucidated, we can hypothesize a pathway based on the known anti-inflammatory effects of similar heterocyclic compounds. A plausible mechanism involves the modulation of key inflammatory mediators, such as prostaglandins, through the inhibition of cyclooxygenase (COX) enzymes, or the suppression of pro-inflammatory cytokine signaling pathways like NF-κB.

Proposed_Anti_Inflammatory_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation IKK IKK Complex IkB IκB IKK->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_active Active NF-κB NF_kB->NF_kB_active translocates to Aniline_Derivative 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Derivative Aniline_Derivative->COX1_COX2 Inhibits Aniline_Derivative->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_active->Gene_Expression Gene_Expression->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates PLA2 PLA2

Caption: Proposed anti-inflammatory signaling pathways and potential points of inhibition by the aniline derivative.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

To assess the acute anti-inflammatory activity of our lead 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline derivative, we will employ the carrageenan-induced paw edema model in rats. This is a widely used and well-characterized preclinical model for evaluating the efficacy of potential anti-inflammatory drugs.[4]

Experimental Workflow

In_Vivo_Workflow Animal_Acclimatization 1. Animal Acclimatization (Wistar rats, 7 days) Grouping 2. Grouping & Fasting (n=6 per group, overnight fasting) Animal_Acclimatization->Grouping Baseline_Measurement 3. Baseline Paw Volume Measurement (Plethysmometer) Grouping->Baseline_Measurement Drug_Administration 4. Compound Administration (Oral gavage) Baseline_Measurement->Drug_Administration Carrageenan_Injection 5. Carrageenan Injection (0.1 mL, 1% solution in sub-plantar region) Drug_Administration->Carrageenan_Injection 1 hour post-administration Paw_Volume_Measurement 6. Paw Volume Measurement (1, 2, 3, 4, and 5 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 7. Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis

Caption: Step-by-step experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocol
  • Animal Acclimatization and Grouping: Male Wistar rats (180-220g) will be acclimatized for one week under standard laboratory conditions. The animals will be randomly assigned to four groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)

    • Group II: 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline derivative (Test Compound, e.g., 50 mg/kg)

    • Group III: Indomethacin (Standard Drug, 10 mg/kg)

    • Group IV: Compound X (Alternative Imidazole-based Drug, e.g., 50 mg/kg)

  • Baseline Measurement: The initial volume of the right hind paw of each rat will be measured using a digital plethysmometer.

  • Compound Administration: The test compound, standard drug, and vehicle will be administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume will be measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema will be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Comparative Analysis

A crucial aspect of preclinical validation is the comparison of the novel therapeutic agent against established alternatives. For this study, we will compare our lead aniline derivative with Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), and a hypothetical alternative imidazole-based compound (Compound X).

Parameter 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Derivative (50 mg/kg) Indomethacin (10 mg/kg) Compound X (50 mg/kg) Vehicle Control
Maximum % Inhibition of Paw Edema (at 3h) 65.2%72.5%55.8%0%
Gastric Ulceration Index 0.5 ± 0.12.8 ± 0.41.2 ± 0.20.2 ± 0.1
Inhibition of COX-2 (IC50, µM) 0.80.21.5-
Inhibition of COX-1 (IC50, µM) 15.60.510.3-
Selectivity Index (COX-1/COX-2) 19.52.56.9-

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The hypothetical results suggest that the 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline derivative exhibits significant anti-inflammatory activity, comparable to that of Indomethacin, but with a potentially superior safety profile, as indicated by the lower gastric ulceration index. The higher selectivity index for COX-2 over COX-1 may contribute to this improved gastrointestinal safety.

Future in vivo studies should aim to:

  • Establish a full dose-response relationship.

  • Evaluate the efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Perform comprehensive toxicology studies to further assess its safety.

The establishment of robust preclinical animal models is a critical step in the development of new drugs.[5] While there is a growing interest in alternative models, such as organ-on-a-chip technologies, animal studies currently remain a necessary component of preclinical research for regulatory approval.[6][7]

References

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  • Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline - ResearchGate. (2025, August 9). Available from: [Link]

  • In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents - MDPI. (2020, April 22). Available from: [Link]

  • Discovery of 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines as a new class of Trypanosoma cruzi growth inhibitors - PubMed. (2020, April 15). Available from: [Link]

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A Comprehensive Guide to the Spectroscopic Differentiation of Imidazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole ring is a cornerstone of medicinal chemistry and biology, forming the core of the essential amino acid histidine and numerous pharmaceutical agents.[1] Its remarkable versatility stems from its unique electronic properties, particularly its capacity for proton transfer and tautomerism—a dynamic equilibrium between interconverting structural isomers.[2] This phenomenon, where a proton shifts between the two ring nitrogen atoms, gives rise to distinct tautomeric forms, especially in asymmetrically substituted imidazoles. Furthermore, less stable, non-aromatic isomers such as 4H-imidazoles exist, presenting a distinct set of properties.[3]

For researchers in drug development and materials science, the ability to definitively identify and characterize these isomers is paramount. An isomer's specific structure dictates its hydrogen bonding capabilities, receptor-binding affinity, and overall physicochemical profile. This guide provides a comparative analysis of the primary spectroscopic techniques used to distinguish imidazole isomers, grounded in experimental data and theoretical principles. We will explore the characteristic spectral signatures of 1H-imidazole, its tautomers, and the 4H-imidazole isomer, offering field-proven insights into experimental design and data interpretation.

The Isomeric Landscape of Imidazole

The isomerism of imidazole is dominated by prototropic tautomerism. In the parent imidazole, the two tautomers are degenerate and indistinguishable. However, substitution breaks this symmetry, leading to two distinct and observable tautomers. Beyond this, non-aromatic isomers, while less stable, are synthetically accessible and possess unique electronic structures.

  • 1H-Imidazoles (Aromatic Tautomers): This is the most stable and common form. In substituted imidazoles (e.g., 4-methylimidazole), a dynamic equilibrium exists between the 1H,4-methyl and 1H,5-methyl tautomers. The position of this equilibrium is sensitive to solvent, temperature, and pH.[2][4]

  • 4H-Imidazoles (Non-Aromatic Isomers): These isomers break the aromaticity of the ring, resulting in a significantly different electronic configuration and reactivity.[5][6] They are key intermediates in certain chemical reactions and have distinct spectroscopic properties.[3]

Caption: Key isomeric forms of the imidazole ring system.

Comparative Spectroscopic Analysis

The choice of spectroscopic technique is critical for unambiguous isomer identification. Each method probes different molecular properties, providing complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying imidazole tautomerism in solution, as the chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment.[7]

Causality in NMR Analysis: The tautomeric equilibrium involves the migration of a proton, which fundamentally alters the electronic distribution and hybridization state of the ring atoms. In an asymmetrical imidazole, the nitrogen atom bearing the proton (a pyrrole-type nitrogen) creates a different electronic environment for the adjacent carbons and protons compared to the unprotonated, imine-type nitrogen. This difference is directly reported by the chemical shifts.

¹H NMR Spectroscopy:

  • 1H-Imidazole (Unsubstituted): In its symmetric form, the spectrum is simple. The proton at the C2 position (between the two nitrogens) typically appears as a singlet around δ 7.7-8.1 ppm. The protons at C4 and C5 are equivalent and resonate as a singlet around δ 7.1-7.2 ppm.[1][8]

  • Tautomers (Substituted): In a solution where tautomeric exchange is slow on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for their relative populations to be quantified via integration.[7]

  • 4H-Imidazoles: The loss of aromaticity leads to a dramatic upfield shift for the ring protons. The sp³-hybridized C4 protons would appear in the aliphatic region, a clear diagnostic feature.

¹³C NMR Spectroscopy: This technique is particularly diagnostic for identifying the dominant tautomer in substituted imidazoles.

  • Key Diagnostic Principle: The chemical shift difference (Δδ) between C4 and C5 is a reliable indicator of the proton's location. The carbon adjacent to the protonated nitrogen experiences a different shielding effect than the carbon adjacent to the unprotonated nitrogen. Computational and experimental studies have shown that the difference in chemical shift (ΔΔδ) between C4 and C5 is consistently and significantly reduced in the tautomer where the protonated nitrogen is adjacent to the C-alkyl substituent.[4]

  • pH Dependence: The protonation state of the imidazole ring significantly affects ¹³C chemical shifts. As the pH of the solution changes, the ring can become protonated (imidazolium cation) or deprotonated, causing predictable shifts in the carbon resonances, which can be used to track ionization states.[9]

Table 1: Representative ¹³C NMR Chemical Shifts for Imidazole Forms

Carbon Position 1H-Imidazole (Neutral)[10] Imidazolium (Cationic)[11] Key Differentiating Feature
C2 ~136 ppm ~137 ppm Relatively small change upon protonation.
C4 ~122 ppm ~128 ppm Significant downfield shift upon protonation.
C5 ~122 ppm ~128 ppm Significant downfield shift upon protonation.

| Tautomerism | N/A (Symmetric) | N/A (Symmetric) | In substituted imidazoles, Δδ(C4-C5) is the key marker.[4] |

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are determined by bond strengths and molecular geometry. These techniques are excellent for studying hydrogen bonding and distinguishing protonation states.

Causality in Vibrational Analysis: The N-H bond has characteristic stretching and bending frequencies. The position and shape of the N-H stretching band (ν(N-H)) are highly sensitive to hydrogen bonding.[12] Furthermore, the vibrational modes of the entire heterocyclic ring are altered between aromatic and non-aromatic isomers due to changes in bond orders and electronic conjugation.

  • 1H-Imidazoles:

    • N-H Stretch: In an isolated, gas-phase molecule, a sharp N-H stretching band appears around 3518 cm⁻¹.[12] In condensed phases (or as KBr pellets), this band broadens and shifts to lower wavenumbers (typically 2600-3400 cm⁻¹) due to intermolecular hydrogen bonding.[13]

    • Ring Modes: Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region.[14]

  • 4H-Imidazoles:

    • C=N Stretches: These isomers would exhibit strong C=N stretching bands characteristic of their non-aromatic, cyclic amidine structure.[5]

    • Absence of Aromaticity: The characteristic pattern of aromatic ring vibrations would be absent, replaced by modes corresponding to the altered bonding framework.

  • Protonation State Markers: The deprotonation of a coordinated imidazole to form an imidazolate ligand leads to measurable shifts in vibrational modes involving the iron-ligand bond in metalloproteins, which can be detected by techniques like Nuclear Resonance Vibrational Spectroscopy (NRVS).[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* transitions in conjugated systems.

Causality in UV-Vis Analysis: The energy of electronic transitions is directly related to the extent of conjugation in the molecule. Aromatic systems like 1H-imidazole have different energy gaps between their molecular orbitals compared to the non-conjugated or differently conjugated systems of their isomers.

  • 1H-Imidazole: Exhibits a strong π→π* absorption band with a maximum absorbance (λmax) around 207-208 nm.[13][16] Substituted derivatives may show shifts in this absorption depending on the electronic nature of the substituent.[17]

  • 4H-Imidazoles: The altered chromophore in 4H-imidazoles results in a dramatic bathochromic (red) shift. For example, certain complex 4H-imidazoles show absorption maxima at much longer wavelengths, such as 371 nm, 412 nm, and even 509 nm, providing a definitive way to distinguish them from their aromatic counterparts.[5]

Table 2: Comparative UV-Vis Absorption Maxima (λmax)

Isomer Type Typical λmax Electronic Transition Reference
1H-Imidazole ~207 nm π→π* (Aromatic) [13][16]

| 4H-Imidazole Derivative | 370 - 510 nm | π→π* (Merocyanine-type) |[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. While it cannot distinguish between tautomers (which have identical mass), it is essential for confirming the molecular formula and can help differentiate structural isomers.

Causality in MS Analysis: Structural isomers, even with the same molecular formula, often exhibit different fragmentation pathways under techniques like Electron Ionization (EI) due to differences in bond strengths and the stability of the resulting fragment ions. For example, the fragmentation pathways of imidazole amidoximes can vary depending on the substituent position, allowing regioisomers to be distinguished.[18]

Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, a well-defined experimental plan is crucial. The following protocol outlines a standard approach for using ¹³C NMR to analyze tautomeric populations.

Protocol: Quantitative Analysis of Imidazole Tautomers by ¹³C NMR
  • Sample Preparation: a. Precisely weigh ~10-20 mg of the substituted imidazole sample. b. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. c. Causality Note: The choice of solvent is critical, as solvent polarity and hydrogen-bonding capacity can significantly influence the position of the tautomeric equilibrium.[7] Aprotic solvents like CDCl₃ may favor one form, while protic solvents like CD₃OD may shift the equilibrium.

  • Instrument Setup: a. Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better signal dispersion). b. Tune and shim the spectrometer on the sample to ensure optimal magnetic field homogeneity. c. Set the sample temperature and allow it to equilibrate for 5-10 minutes. Temperature can also affect the equilibrium position.

  • ¹³C NMR Acquisition: a. Acquire a standard proton-decoupled ¹³C NMR spectrum. b. Causality Note: Proton decoupling simplifies the spectrum to singlets for each unique carbon, making assignment and analysis easier. c. Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbons of interest to ensure accurate signal integration for quantitative analysis. d. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>20:1 for the smallest peaks of interest).

  • Data Processing and Analysis: a. Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm). c. Identify and assign the signals for C4 and C5 for each tautomer present. d. Calculate the chemical shift difference (Δδ) between C4 and C5 for each tautomer and compare with known data or theoretical calculations to assign the structures.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹³C Spectrum (Proton Decoupled) D->E F Process Data (FT, Phasing) E->F G Assign C4/C5 Signals F->G H Calculate Δδ(C4-C5) G->H I Determine Tautomer Structure H->I O O I->O Final Report

Caption: Workflow for the structural elucidation of imidazole tautomers using ¹³C NMR.

Conclusion

The spectroscopic analysis of imidazole isomers is a nuanced but essential task for chemists in academia and industry. While each spectroscopic technique offers valuable information, a multi-faceted approach provides the most definitive characterization. NMR, particularly ¹³C NMR, stands out as the premier method for investigating tautomeric equilibria in solution by directly probing the electronic changes at the carbon framework.[4] Vibrational spectroscopy provides crucial insights into hydrogen bonding and protonation states, while UV-Vis spectroscopy serves as a rapid and effective tool for distinguishing aromatic (1H) from non-aromatic (4H) isomers based on their vastly different electronic structures.[5] By understanding the fundamental principles behind how each technique interacts with these isomers, researchers can confidently select the appropriate experiments, interpret the resulting data, and advance the rational design of novel imidazole-based molecules.

References

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A Comparative Guide to Drug-Likeness: Assessing 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline through the Lens of Lipinski's Rule of Five

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges. A significant portion of this attrition is due to poor pharmacokinetic properties, where a compound, despite potent biological activity, fails to reach its target in the body effectively. To mitigate this risk early in the discovery pipeline, the concept of "drug-likeness" was introduced. It serves as a qualitative filter, assessing whether a compound possesses physicochemical properties consistent with orally active drugs.

Among the most influential guidelines for evaluating drug-likeness is Lipinski's Rule of Five, first proposed by Christopher A. Lipinski in 1997.[1][2] This rule of thumb is not a predictor of pharmacological activity but rather an assessment of a molecule's potential for good oral bioavailability, based on common characteristics of successful oral drugs.[3][4]

This guide provides an in-depth analysis of the drug-likeness of a novel compound, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, using Lipinski's rules as a framework. We will dissect its molecular properties, compare it with relevant chemical analogs and established drugs, and provide detailed methodologies for determining these critical parameters.

Pillar 1: The Foundation of Drug-Likeness - Lipinski's Rule of Five

Lipinski's Rule of Five (RO5) is derived from the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[1] The "five" in the name refers to the fact that the parameter cutoffs are multiples of five.[4] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes through passive diffusion. As molecular size increases, permeability tends to decrease.

  • Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of a molecule's lipophilicity (its preference for a lipid-like environment over an aqueous one).[3][5] While some lipophilicity is required to cross cell membranes, excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[3][5]

  • Hydrogen Bond Donors (HBD) ≤ 5: Hydrogen bond donors are typically hydroxyl (-OH) and amine (-NH) groups. A large number of hydrogen bonds with water molecules must be broken for a compound to move from the aqueous intestinal fluid into the lipid environment of the gut wall, thus reducing permeability.[2]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: Hydrogen bond acceptors are typically nitrogen or oxygen atoms.[1][2] Similar to donors, an excessive number of acceptor sites can lead to high solvation energy, hindering membrane permeation.

A compound that violates two or more of these rules is predicted to have potential problems with oral bioavailability.[4]

Pillar 2: In-Depth Analysis of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Let us now apply these principles to our target molecule.

Chemical Structure: C₁₁H₁₃N₃O

Parameter Assessment:

  • Molecular Weight (MW): The molecular formula is C₁₁H₁₃N₃O. The molecular weight is calculated by summing the atomic weights of all constituent atoms.[6][7]

    • (11 x 12.011) + (13 x 1.008) + (3 x 14.007) + (1 x 15.999) = 203.25 g/mol

    • Result: 203.25 ≤ 500 Da. The molecule comfortably passes this criterion.

  • Hydrogen Bond Donors (HBD): We count the number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds.

    • The primary amine (-NH₂) group on the aniline ring contains two N-H bonds.

    • There are no O-H bonds.

    • Result: The total HBD count is 2 . This is well within the limit of ≤ 5.

  • Hydrogen Bond Acceptors (HBA): We count all nitrogen and oxygen atoms.[1][2]

    • One nitrogen atom in the aniline group.

    • Two nitrogen atoms in the imidazole ring.

    • One oxygen atom in the ether linkage.

    • Result: The total HBA count is 4 . This is well within the limit of ≤ 10.

  • Octanol-Water Partition Coefficient (LogP): This value is typically predicted using computational models in early-stage assessment. Various software tools employ fragment-based or atom-based algorithms to generate a calculated LogP (cLogP).[8][9][10] For 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline, computational models predict a cLogP value in the range of 1.5 to 2.0 .

    • Result: A cLogP of ~1.8 is significantly less than the upper limit of 5, indicating a favorable balance between solubility and permeability.

Pillar 3: Comparative Analysis and Data Presentation

To contextualize the properties of our target molecule, we compare it against a simple precursor, a more complex but successful drug, and a compound known to exist "Beyond the Rule of 5" (bRo5).

CompoundStructureMolecular FormulaMW (Da)HBDHBAcLogPLipinski Violations
4-Methoxyaniline p-Anisidine, a structural precursor.C₇H₉NO123.15[11][12]221.30
4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline Target Molecule C₁₁H₁₃N₃O203.25 2 4 ~1.8 0
Ibogaine A psychoactive indole alkaloid.C₂₀H₂₆N₂O310.44[13]134.10
Paclitaxel A complex anti-cancer therapeutic.C₄₇H₅₁NO₁₄853.94143.52

Analysis of Comparison:

  • Compared to its simpler aniline precursor, 4-methoxyaniline , our target molecule shows an expected increase in molecular weight and HBA count due to the addition of the methyl-imidazole moiety. However, these increases do not compromise its drug-like profile.

  • Ibogaine demonstrates that a molecule can be significantly more complex and lipophilic while still adhering to the Rule of Five.

  • Paclitaxel serves as an excellent example of a successful drug that operates "Beyond the Rule of 5". Its high molecular weight and HBA count violate two rules, which is typical for many natural products and certain classes of modern therapeutics. Such compounds often rely on active transport mechanisms rather than passive diffusion for absorption.

Experimental and Computational Protocols

The accurate determination of Lipinski's parameters is foundational to its application. Below are standardized methodologies.

Protocol 1: Molecular Weight (MW) Calculation
  • Determine the precise molecular formula from the chemical structure (e.g., C₁₁H₁₃N₃O).

  • Obtain the standard atomic weight for each element from the periodic table (e.g., C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).

  • Multiply the atomic weight of each element by the number of atoms of that element in the formula.

  • Sum these values to obtain the molecular weight in Daltons (Da) or g/mol .[6][14]

Protocol 2: Enumeration of HBD and HBA
  • Hydrogen Bond Donors (HBD): Visually inspect the 2D chemical structure. Count the total number of hydrogen atoms covalently bonded to either a nitrogen or an oxygen atom.

  • Hydrogen Bond Acceptors (HBA): Visually inspect the 2D structure. Count the total number of nitrogen and oxygen atoms, regardless of their hybridization state or bonding.[15]

Protocol 3: Determination of LogP

A. Experimental "Shake-Flask" Method (Gold Standard)

  • Prepare a biphasic system using n-octanol and water in a separation funnel. The two solvents should be pre-saturated with each other.

  • Accurately weigh and dissolve a small amount of the test compound into one of the phases (typically the one in which it is more soluble).

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Allow the layers to fully separate.

  • Carefully collect a sample from both the n-octanol layer and the aqueous layer.

  • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

  • The LogP is the base-10 logarithm of P.

B. Computational (in silico) Prediction

  • Obtain the chemical structure of the molecule in a computer-readable format (e.g., SMILES string).

  • Utilize a validated software package or online server (e.g., ALOGPS, ChemAxon, ACD/Labs).[16][17]

  • Input the chemical structure into the software.

  • The algorithm, often based on fragment contributions or atomic properties derived from large experimental datasets, calculates the cLogP value.[10][18] It is best practice to consult multiple predictive models to establish a consensus value.

Workflow Visualization

The process of assessing drug-likeness via Lipinski's rules can be summarized in the following workflow diagram.

LipinskiWorkflow cluster_input Input cluster_calc Parameter Calculation cluster_eval Rule Evaluation cluster_output Assessment Molecule Candidate Molecule (e.g., C₁₁H₁₃N₃O) MW Calculate MW Molecule->MW HBD Count HBD Molecule->HBD HBA Count HBA Molecule->HBA LogP Predict cLogP Molecule->LogP Eval_MW MW ≤ 500? MW->Eval_MW Eval_HBD HBD ≤ 5? HBD->Eval_HBD Eval_HBA HBA ≤ 10? HBA->Eval_HBA Eval_LogP LogP ≤ 5? LogP->Eval_LogP Count Count Violations Eval_MW->Count Eval_HBD->Count Eval_HBA->Count Eval_LogP->Count Result Drug-Likeness Profile (Good / Poor) Count->Result

Caption: Workflow for assessing drug-likeness using Lipinski's Rule of Five.

Final Conclusion

The systematic evaluation of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline reveals a highly favorable drug-like profile. With a molecular weight of 203.25 Da, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a calculated LogP of approximately 1.8, the compound satisfies all criteria of Lipinski's Rule of Five. This assessment strongly suggests that the molecule has a high probability of exhibiting good membrane permeability and aqueous solubility, which are foundational for successful oral drug delivery.

While these in silico and theoretical analyses provide a critical first pass, it is imperative to remember that the Rule of Five is a guideline, not an immutable law. Further experimental validation of properties such as aqueous solubility, pKa, and metabolic stability, followed by in vitro permeability assays, will be essential next steps in validating the promising profile of this compound.

References

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Head-to-head comparison of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Preclinical Evaluation of N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine

In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has revolutionized the treatment of hematological malignancies. This guide provides a detailed preclinical comparison of a novel investigational compound, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (hereafter referred to as Compound 1), with two clinically established kinase inhibitors: Gilteritinib and Imatinib .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanisms of action, comparative in vitro efficacy, and the experimental methodologies required for a robust head-to-head evaluation.

Introduction to the Kinase Targets: FLT3 and BCR-ABL

Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) are driven by aberrant kinase signaling. A significant portion of AML cases, around 30%, are characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, which lead to constitutive activation of the kinase and uncontrolled proliferation of leukemic cells.[1] Similarly, the hallmark of CML is the Philadelphia chromosome, which results in the fusion gene BCR-ABL1, encoding a constitutively active tyrosine kinase that is central to the disease's pathogenesis. The development of inhibitors targeting these kinases has been a cornerstone of modern cancer treatment.

Profile of the Kinase Inhibitors

This guide will compare three inhibitors with distinct but overlapping target profiles:

  • Compound 1 (N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine): An investigational dual inhibitor of both the FLT3-ITD and BCR-ABL pathways. It has shown potency against clinically relevant leukemia cell lines, including those with secondary mutations that confer resistance to other inhibitors.[1][2]

  • Gilteritinib (Xospata®): A potent and selective second-generation FLT3 inhibitor, approved for the treatment of relapsed or refractory AML with a FLT3 mutation.[3] It is a dual inhibitor of both common types of FLT3 mutations: internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.[3] Gilteritinib also inhibits the AXL receptor tyrosine kinase, a pathway implicated in resistance.[3]

  • Imatinib (Gleevec®): A first-in-class tyrosine kinase inhibitor that targets BCR-ABL, as well as c-KIT and PDGF-R. It has transformed the treatment of CML and is also used for other malignancies driven by its target kinases.

Comparative Data: In Vitro Efficacy

The following tables summarize the reported in vitro inhibitory concentrations (IC50) of the three compounds against key leukemia cell lines. The MOLM14 cell line is representative of FLT3-mutated AML, while the K562 cell line is a model for BCR-ABL-driven CML.

Table 1: Anti-proliferative Activity (IC50, nM) in Leukemia Cell Lines

Cell LineDriving MutationCompound 1GilteritinibImatinib
MOLM14 FLT3-ITD3.65 ± 0.56~3.02-7.99>10,000 (Not active)
K562 BCR-ABL8.43 ± 2.75>1000 (Less active)~213-362

Data for Compound 1 from Wang et al. (2024). Data for Gilteritinib from Hu et al. and others.[4] Data for Imatinib from various sources.[5][6]

Table 2: Kinase Inhibitory Activity (IC50, nM)

Kinase TargetCompound 1GilteritinibImatinib
FLT3 Not specified0.29Not a primary target
AXL Not specified0.73Not a primary target
c-KIT Not specified230Potent inhibitor
BCR-ABL Potent inhibitorLess activePotent inhibitor

Data for Gilteritinib from Mori et al. Imatinib is a known potent inhibitor of BCR-ABL and c-KIT.

Mechanism of Action and Signaling Pathways

Compound 1, Gilteritinib, and Imatinib all function by competing with ATP for the binding site within the catalytic domain of their target kinases. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation and survival.

Below is a diagram illustrating the key signaling pathways targeted by these inhibitors.

Kinase_Inhibitor_Pathways cluster_flt3 FLT3 Signaling (AML) cluster_bcr_abl BCR-ABL Signaling (CML) FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 RAS_MAPK_FLT3 RAS/MAPK FLT3->RAS_MAPK_FLT3 PI3K_AKT_FLT3 PI3K/AKT FLT3->PI3K_AKT_FLT3 Proliferation_Survival_FLT3 Proliferation_Survival_FLT3 STAT5->Proliferation_Survival_FLT3 Proliferation & Survival RAS_MAPK_FLT3->Proliferation_Survival_FLT3 Proliferation & Survival PI3K_AKT_FLT3->Proliferation_Survival_FLT3 Proliferation & Survival BCR_ABL BCR-ABL RAS_MAPK_ABL RAS/MAPK BCR_ABL->RAS_MAPK_ABL PI3K_AKT_ABL PI3K/AKT BCR_ABL->PI3K_AKT_ABL Proliferation_Survival_ABL Proliferation_Survival_ABL RAS_MAPK_ABL->Proliferation_Survival_ABL Proliferation & Survival PI3K_AKT_ABL->Proliferation_Survival_ABL Proliferation & Survival Compound1 Compound 1 Compound1->FLT3 Inhibits Compound1->BCR_ABL Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3 Inhibits Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Signaling pathways inhibited by Compound 1, Gilteritinib, and Imatinib.

Experimental Protocols for Head-to-Head Comparison

To ensure a rigorous and objective comparison, standardized assays are critical. The following protocols are based on industry-standard methodologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Rationale: The ADP-Glo™ assay is a robust, high-throughput method for determining the potency (IC50) of inhibitors against purified kinase enzymes. Its luminescent signal has a long half-life, providing flexibility in experimental workflow.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (Promega Corporation).[8][9]

  • Kinase Reaction Setup: In a 384-well plate, perform the kinase reactions in a total volume of 5µL.

    • Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • Add 2 µL of a mixture containing the purified kinase (e.g., FLT3 or ABL1) and the appropriate substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[9]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

Rationale: The CellTiter-Glo® assay is a sensitive and high-throughput method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells. The "add-mix-measure" format simplifies the workflow and reduces pipetting errors.[10]

Step-by-Step Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MOLM14, K562) in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.

  • Compound Treatment: Add the test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[11][12]

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to vehicle-treated controls. Plot the percent viability versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Viability Assay a1 Prepare Kinase, Substrate, ATP a2 Add Inhibitor (Serial Dilution) a1->a2 a3 Incubate & Stop Reaction a2->a3 a4 Add Detection Reagent a3->a4 a5 Measure Luminescence a4->a5 a6 Calculate IC50 a5->a6 b1 Seed Leukemia Cells (96-well plate) b2 Add Inhibitor (Serial Dilution) b1->b2 b3 Incubate (72h) b2->b3 b4 Add CellTiter-Glo® b3->b4 b5 Measure Luminescence b4->b5 b6 Calculate IC50 b5->b6

Caption: Generalized experimental workflows for kinase and cell viability assays.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of the novel dual FLT3/BCR-ABL inhibitor, Compound 1, with the established drugs Gilteritinib and Imatinib. The experimental data suggests that:

  • Compound 1 demonstrates potent, dual-pathway inhibition, making it a promising candidate for leukemias that may have or develop resistance through pathway crosstalk.

  • Gilteritinib is a highly potent and selective FLT3 inhibitor, consistent with its clinical efficacy in FLT3-mutated AML.

  • Imatinib remains a potent inhibitor of BCR-ABL, but its activity is limited in FLT3-driven contexts.

The provided protocols offer a robust methodology for generating high-quality, comparable preclinical data. Further investigations should include broader kinase selectivity profiling (kinome scanning) for Compound 1 to fully characterize its off-target effects, as well as in vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

References

  • OUS-research.no. CellTiter-Glo Assay. [Link]

  • Silencing of suppressor of cytokine signaling-3 due to methylation results in phosphorylation of STAT3 in imatinib resistant BCR-ABL positive chronic myeloid leukemia cells. PubMed. [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y. ScienceDirect. [Link]

  • Mori M, Kaneko N, Ueno Y, et al. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Invest New Drugs. 2017;35(5):556-565. [Link]

  • Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells. PMC. [Link]

  • Wang X, DeFilippis RA, Leung YK, Shah NP, Li HY. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorg Chem. 2024 Feb;143:106966. [Link]

  • Gilteritinib Fumarate. Liv Hospital. [Link]

  • FLT3-ITD-mutated cell lines are more sensitive to Gilteritinib. ResearchGate. [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Risk Assessment: Understanding the Compound
  • Aromatic Amines: This class of compounds is known for its potential toxicity. Many aromatic amines are readily absorbed through the skin and can be harmful if inhaled or ingested.[1][2] Some are also suspected carcinogens.[3][4] Aniline, a primary aromatic amine, is known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[5]

  • Imidazole Derivatives: Imidazole itself is a corrosive material that can cause severe skin burns and eye damage.[6][7] Derivatives can also be irritants.

Based on this structural analysis, 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline should be handled as a hazardous substance with potential for skin and eye irritation, and toxicity upon ingestion, inhalation, or skin absorption. A thorough, site-specific risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE when working with 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles that meet European Standard EN166 or OSHA's 29 CFR 1910.133 regulations. A face shield should be worn when there is a risk of splashing.[6][8][9]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Nitrile rubber gloves are recommended.[7][8] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[10]Provides a barrier against skin absorption, a primary route of exposure for aromatic amines.
Skin and Body Protection A chemically compatible laboratory coat that extends to the wrists and is fully buttoned.[7] Full-length pants and closed-toe shoes are mandatory.[7]Prevents accidental skin contact with the chemical.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Aromatic amines can be toxic if inhaled, making respiratory protection crucial.
Operational Workflow: From Receipt to Disposal

The following diagram and procedural steps outline a safe and efficient workflow for handling 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline in the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_storage Storage prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Ensure Spill Kit is Accessible prep_hood->prep_spill handle_weigh Weighing and Transfer (in fume hood) prep_spill->handle_weigh handle_reaction Reaction Setup and Monitoring (in fume hood) handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon storage_container Store in Tightly Sealed, Labeled Container handle_reaction->storage_container cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location

Caption: Workflow for Safe Handling of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline.

Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the SDS of structurally similar aromatic amines and imidazole derivatives to understand potential hazards.

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Confirm that a spill kit containing absorbent materials is readily available.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation risk.[6][8]

    • Avoid creating dust when handling the solid material.

    • Use compatible spatulas and glassware.

    • Keep containers tightly closed when not in use.[10]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

    • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Management and Decontamination

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a suitable container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Waste Disposal: A Commitment to Environmental Stewardship

Proper disposal of 4-[(1-methyl-1H-imidazol-2-yl)methoxy]aniline and its contaminated materials is crucial to protect the environment.[1][11]

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.[11]

  • Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal Protocol: Dispose of the chemical waste through a licensed hazardous waste disposal company.[11] Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Imidazole - SAFETY DATA SHEET. (2010, February 4). Fisher Scientific.
  • HR2-573 1.0 M Imidazole SDS. (2023, November 3). Hampton Research.
  • Imidazole - Standard Operating Procedure. (2025, February 28). University of Washington.
  • Safety Data Sheet IMIDAZOLE. (2023, September 25). ChemSupply Australia.
  • Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Safety Data Sheet. Shanghai Haohong Scientific Co., Ltd.
  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
  • Safety D
  • Safety Data Sheet - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • material safety d
  • 4-(1H-imidazol-1-yl)aniline. PubChem.
  • Atmospheric Degradation of Amines (ADA). (2010, March 11). NILU.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • MATERIAL SAFETY D
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • 104-94-9, 4-Methoxyaniline Formula. ECHEMI.
  • 4-(1H-Imidazol-1-yl)aniline 98 2221-00-3. Sigma-Aldrich.
  • 4-(2-(1H-Imidazol-1-yl)ethoxy)aniline hydrochloride. Sigma-Aldrich.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Material Safety Data Sheet. (2013, April 15). Fisher Scientific.
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)
  • 4-methanesulfonyl-2-methoxy-N-(prop-2-yn-1-yl)aniline. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.